3-Bromo-1H-pyrazol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYIGUWAWHQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673028 | |
| Record name | 5-Bromo-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950739-21-6 | |
| Record name | 5-Bromo-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-1H-pyrazol-5-amine CAS number
An In-depth Technical Guide to 3-Bromo-1H-pyrazol-5-amine
Introduction
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyrazole scaffold itself is recognized as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including roles as anti-inflammatory, anticancer, and antimicrobial agents.[3][4]
The strategic placement of a bromine atom and an amino group on the pyrazole ring makes this compound an exceptionally versatile synthon. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds, while the amino group is readily available for amidation, alkylation, or diazotization reactions. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in drug development programs.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It consolidates critical information on the compound's chemical properties, provides a field-proven synthesis and purification protocol, discusses its key applications, and outlines essential safety and handling procedures. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methodologies for their specific needs.
PART 1: Chemical Identity and Physicochemical Properties
A clear understanding of a starting material's identity is the bedrock of reproducible science. For this compound, it is crucial to recognize its tautomeric nature. The compound exists as an equilibrium between two primary forms: this compound and 5-Bromo-1H-pyrazol-3-amine. This is reflected in the literature, where multiple CAS numbers may be encountered. For synthetic and registration purposes, CAS Number 1203705-55-8 is frequently used and will be considered the primary identifier in this guide.[5][6][7][8] An alternative CAS number, 950739-21-6, is also associated with this structure.[9][10]
Caption: Tautomeric equilibrium of the title compound.
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Primary CAS Number | 1203705-55-8 | [5][6][7][8] |
| Alternative CAS Number | 950739-21-6 | [9][10][11] |
| Molecular Formula | C₃H₄BrN₃ | [6][9][10] |
| Molecular Weight | 161.99 g/mol | [6][9][10] |
| IUPAC Name | 5-Bromo-1H-pyrazol-3-amine | [9] |
| InChIKey | VGBYIGUWAWHQOT-UHFFFAOYSA-N | [12] |
| SMILES | NC1=CC(Br)=NN1 | [6] |
| Physical Form | Light beige to white solid/powder | [5][13] |
| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [6][12] |
PART 2: Synthesis and Purification
A reliable and scalable synthesis is paramount for any building block intended for extensive research or development campaigns. The following protocol describes a robust method for the preparation of this compound via the reduction of a nitro-pyrazole precursor.
Causality Behind Experimental Choices
-
Starting Material : 3,4-dibromo-5-nitro-1H-pyrazole is chosen as the precursor. The nitro group is an excellent electronic withdrawing group that can be selectively reduced to an amine under standard conditions.
-
Reducing Agent : Stannous chloride dihydrate (SnCl₂·2H₂O) is a classic and highly effective reagent for the reduction of aromatic nitro groups.[5] It is preferred over catalytic hydrogenation in this case because hydrogenation could potentially lead to de-bromination, a common side reaction with bromo-heterocycles.
-
Solvent System : A mixture of ethyl acetate and ethanol is used to ensure sufficient solubility for both the starting material and the reagent.[5] Ethanol helps solubilize the tin salts, while ethyl acetate facilitates the subsequent extraction.
-
Work-up : The reaction is quenched by pouring it into a biphasic mixture of aqueous sodium bicarbonate and ethyl acetate. This is a critical step. The sodium bicarbonate neutralizes the acidic reaction mixture (HCl is generated from the tin chloride), which is necessary to deprotonate the product amine and make it soluble in the organic layer.
-
Purification : Filtration through diatomaceous earth (Celite®) removes fine inorganic tin byproducts.[5] The final purification is achieved by fast column chromatography, a standard technique to isolate the product from any remaining impurities or unreacted starting material.
Detailed Experimental Protocol
Reaction: Nitro Reduction
-
Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dibromo-5-nitro-1H-pyrazole (69 g) and stannous chloride dihydrate (135 g).[5]
-
Solvent Addition : Add ethyl acetate (600 mL) and ethanol (300 mL) to the flask.[5]
-
Heating : Heat the mixture to reflux (approximately 110°C) for 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Cooling : Upon completion, cool the resulting yellow homogeneous solution to room temperature.[5]
Work-up and Isolation 5. Quenching : In a separate large beaker, prepare a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL water) and ethyl acetate (800 mL). Slowly pour the cooled reaction solution into this mixture.[5] 6. Filtration : Add diatomaceous earth (30 g) to the resulting slurry and filter the mixture through a pad of diatomaceous earth.[5] 7. Extraction : Wash the filter cake with additional ethyl acetate (600 mL). Combine all organic phases in a separatory funnel.[5] 8. Washing : Wash the combined organic layer with brine (200 mL) to remove residual water and inorganic salts.[5] 9. Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an orange oil.[5]
Purification 10. Column Chromatography : Purify the crude oil by fast column chromatography. A typical eluent system is a gradient of ethanol in dichloromethane (e.g., 6% ethanol in dichloromethane).[5] 11. Final Product : Combine the pure fractions and concentrate under reduced pressure to afford this compound as a light beige solid (typical yield: ~32%).[5]
Caption: Synthesis and purification workflow.
PART 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized material. The data obtained validates the success of the synthesis and provides a baseline for future experiments.
| Technique | Expected Result | Interpretation |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 5.20 (m, 3H), 11.60 (br s, 1H)[5] | The multiplet around 5.20 ppm likely corresponds to the overlapping signals of the C4-H proton and the -NH₂ protons. The broad singlet at 11.60 ppm is characteristic of the pyrazole N-H proton. |
| LC-MS | A major peak corresponding to [M+H]⁺ at m/z ≈ 162.0/164.0 | Confirms the molecular weight. The characteristic isotopic pattern (approx. 1:1 ratio for M and M+2 peaks) is definitive proof of the presence of one bromine atom. |
| HPLC | A single major peak | Determines the purity of the compound (typically >97%). |
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules. Its structure is frequently found at the core of kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases.[14][15]
-
Kinase Inhibitor Synthesis : The pyrazole core can act as a hinge-binding motif, interacting with the backbone of the kinase active site. The amino group is often used as an anchor point to attach larger fragments that occupy the solvent-exposed region, while the bromo-position can be elaborated via Suzuki or Buchwald-Hartwig coupling to target other pockets of the enzyme. A notable example is its use in developing inhibitors for Phosphatidylinositol-3-kinase (PI3K) and Receptor-Interacting Protein Kinase 1 (RIPK1).[14][15]
Caption: Inhibition of a generic kinase signaling pathway.
PART 5: Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent. This compound is classified as hazardous, and appropriate precautions must be taken.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [12] |
| Signal Word | Warning | [12] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9][12] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
Handling and Storage Procedures
-
Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemically resistant gloves.[16][17]
-
Handling : Avoid the formation of dust and aerosols. Use non-sparking tools.[16]
-
Storage : Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7][16]
First-Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.[16][18]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[16][18]
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes.[16][18]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[16]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol, make it a valuable asset for any research program. The dual reactivity offered by the amino and bromo functionalities provides a robust platform for the rapid generation of diverse chemical libraries. As demonstrated by its application in the synthesis of potent kinase inhibitors, this humble building block is a cornerstone for the development of next-generation therapeutics aimed at treating a range of human diseases. By understanding its chemistry, handling it safely, and applying it creatively, researchers can fully leverage its potential to drive scientific discovery.
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- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
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Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 3-Bromo-1H-pyrazol-5-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, chemical properties, and critical role as a building block in modern medicinal chemistry, grounded in established scientific principles and methodologies.
This compound is a heterocyclic building block characterized by a pyrazole ring substituted with a bromine atom and an amine group.[1] This specific arrangement of functional groups makes it a versatile reagent in the synthesis of complex molecules with potential pharmacological activity.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | [1][2][3][4][5] |
| Molecular Weight | 161.99 g/mol | [2][3][4] |
| CAS Number | 1203705-55-8 | [2][3][5][6] |
| Appearance | Light beige solid / Off-white solid | [6][7] |
| Purity | Typically ≥97% | |
| SMILES Code | NC1=CC(Br)=NN1 | [2] |
| InChI Key | VGBYIGUWAWHQOT-UHFFFAOYSA-N | [4] |
Synthesis Pathway: Reductive Amination
The synthesis of this compound is a critical process for its application in research and development. A common and effective method involves the nitro reduction of a dibrominated pyrazole precursor.[6] This process is reliable and provides a good yield of the target compound.
Logical Workflow for Synthesis
The following diagram illustrates the key stages of the synthesis, from starting material to the purified final product.
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The Versatile Scaffold: A Technical Guide to 3-Bromo-1H-pyrazol-5-amine for Advanced Drug Discovery
This guide provides an in-depth technical overview of 3-Bromo-1H-pyrazol-5-amine, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, synthesis, reactivity, and its pivotal role in the creation of targeted therapeutics, particularly kinase inhibitors. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.
Core Chemical Attributes and Significance
This compound, with the CAS Number 1203705-55-8, is a five-membered heterocyclic compound. Its structure is characterized by a pyrazole ring substituted with a bromine atom at the C3 position and an amine group at the C5 position. This unique arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it a highly sought-after intermediate in the synthesis of complex organic molecules.
The strategic placement of the bromo and amino moieties allows for selective functionalization. The amino group serves as a key nucleophile or a site for derivatization, while the bromo group is an excellent handle for cross-coupling reactions, enabling the introduction of diverse substituents. This dual reactivity is the cornerstone of its utility in constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | PubChem[1] |
| Molecular Weight | 161.99 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C, inert atmosphere, protected from light | Sigma-Aldrich[2] |
| SMILES | NC1=CC(Br)=NN1 | BLD Pharm[3] |
| InChI Key | VGBYIGUWAWHQOT-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a critical first step for its application in medicinal chemistry. Below is a detailed, field-proven protocol for its preparation. The rationale behind each step is explained to provide a deeper understanding of the process.
Synthesis Workflow
Caption: A general synthetic pathway to a derivative of the target scaffold.[4]
Detailed Experimental Protocol
This protocol outlines a common route to a related aminopyrazole structure, illustrating the key chemical transformations involved in the synthesis of this class of compounds.
Step 1: Cyclization to form the Pyrazole Core
-
Reaction: 3-Aminocrotononitrile is reacted with hydrazine hydrate to form 3-amino-5-methylpyrazole.[4]
-
Rationale: This is a classic condensation reaction to form the pyrazole ring. The hydrazine acts as a dinucleophile, reacting with the nitrile and the enamine functionalities of the starting material.
-
Procedure:
-
To a solution of 3-aminocrotononitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Bromination of the Pyrazole Ring
-
Reaction: The 3-amino-5-methylpyrazole is brominated to yield 3-methyl-5-bromopyrazole.[4]
-
Rationale: This step introduces the key bromine handle for subsequent cross-coupling reactions. The pyrazole ring is activated towards electrophilic substitution.
-
Procedure:
-
Dissolve the 3-amino-5-methylpyrazole in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature.
-
Stir the reaction mixture until completion.
-
Quench the reaction and neutralize the acid.
-
Extract the product with an organic solvent and purify.
-
Step 3 & 4: Oxidation and Condensation (Example of further derivatization)
-
Reaction: The methyl group is oxidized to a carboxylic acid, followed by condensation with another heterocyclic compound.[4]
-
Rationale: These steps demonstrate how the initial scaffold can be further elaborated to build more complex molecules with potential biological activity.
-
Procedure:
-
The 3-methyl-5-bromopyrazole is oxidized using a suitable oxidizing agent (e.g., KMnO₄).
-
The resulting carboxylic acid is then coupled with an amine (e.g., 2,3-dichloropyridine) using standard peptide coupling reagents or by forming an acid chloride intermediate.
-
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reaction pathways is crucial for designing efficient synthetic routes to target molecules.
Reactivity of the Amino Group
The amino group at the C5 position is a versatile nucleophile. It readily participates in a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
Reactivity of the Bromo Group
The bromine atom at the C3 position is primarily utilized in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
Caption: Key reaction pathways for this compound.
Application in Drug Development: A Focus on Kinase Inhibitors
The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[5] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]
Derivatives of this compound have been instrumental in the design of potent and selective kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The substituent introduced at the C3 position via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Notable examples of kinase inhibitors based on the aminopyrazole core include:
-
Tozasertib (VX-680/MK-0457): An Aurora kinase inhibitor that has been investigated in clinical trials for various cancers.[5]
-
ENMD-2076: An orally active Aurora and VEGFR inhibitor that has also undergone clinical evaluation.[5]
-
p38 MAP Kinase Inhibitors: Several series of potent inhibitors for this inflammation-related kinase have been developed using a pyrazole core.[6]
The adaptability of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into clinical candidates.
Spectroscopic Data for Compound Identification
Accurate characterization of this compound is essential for its use in synthesis. While a comprehensive, publicly available dataset is limited, typical spectroscopic features are presented below based on related structures and general principles.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Aromatic protons on the pyrazole ring, a broad singlet for the NH₂ protons, and a broad singlet for the NH proton of the pyrazole.[7] |
| ¹³C NMR | Resonances for the three carbon atoms of the pyrazole ring, with the carbon bearing the bromine atom shifted downfield. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine and the pyrazole NH, as well as C=C and C-N stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |
Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument used.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its versatile reactivity, coupled with the proven biological activity of its derivatives, makes it an invaluable tool for the discovery and development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to leverage the full potential of this remarkable scaffold in their scientific pursuits.
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- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]
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- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007).
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
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- 7. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]
A Technical Guide to the Solubility Determination of 3-Bromo-1H-pyrazol-5-amine for Pharmaceutical Research
Abstract
Solubility is a critical physicochemical parameter that dictates the developability of a compound, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This is particularly true for heterocyclic scaffolds like pyrazoles, which are prevalent in modern medicinal chemistry.[3] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals focused on determining the solubility of 3-Bromo-1H-pyrazol-5-amine. While pre-existing public data on this specific molecule is limited, this document outlines the authoritative principles and a detailed, field-proven experimental protocol for generating reliable and reproducible solubility data. We will focus on the gold-standard shake-flask method, aligning with guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data integrity and regulatory relevance.[4][5][6][7]
Introduction: The Critical Role of Solubility for Pyrazole Scaffolds
This compound is a heterocyclic building block of significant interest in drug discovery. The pyrazole ring is a versatile bioisostere, often employed to modulate physicochemical properties such as lipophilicity and solubility, which in turn can enhance biological activity and improve pharmacokinetic profiles.[3][8]
However, poor aqueous solubility is a leading cause of failure for drug candidates.[9] It can lead to:
-
Underestimation of biological potency in in vitro screens.
-
Poor and erratic absorption following oral administration.
-
Challenges in formulation development for preclinical and clinical studies.
-
Increased development costs and timelines .[1]
Therefore, the accurate determination of a compound's solubility is not merely a data collection exercise; it is a fundamental step in risk assessment and a prerequisite for successful drug development. This guide provides the necessary protocols to empower researchers to generate this crucial data for this compound.
Compound Profile: this compound
A foundational understanding of the molecule's basic properties is essential before commencing experimental work.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | PubChem[10] |
| Molecular Weight | 161.99 g/mol | PubChem[10] |
| CAS Number | 950739-21-6 | PubChem[10] |
| Physical Form | Solid | Sigma-Aldrich[11] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | Sigma-Aldrich[11] |
The presence of an amine group (pKa-basic) and a pyrazole NH group (pKa-acidic) suggests that the aqueous solubility of this compound will be highly dependent on pH.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[12][13] This technique is recommended by numerous regulatory bodies, including the World Health Organization (WHO) and is detailed in OECD Test Guideline 105.[4][7][14]
The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the liquid phase represents its saturation solubility at that temperature.[15][16]
Workflow for Solubility Determination
The following diagram illustrates the key stages of the shake-flask protocol.
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data trustworthiness.
Materials and Equipment
-
This compound (ensure purity is known)
-
Solvents of interest (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Methanol, Acetonitrile)
-
Analytical balance
-
Calibrated pipettes
-
Glass vials with screw caps (e.g., 2-4 mL HPLC vials)
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, ensure low compound binding)
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks for standard and sample preparation
Step-by-Step Methodology
Part A: Preliminary Test (Optional but Recommended) The goal is to estimate the approximate solubility to ensure an adequate excess of solid is used in the main experiment.[6][7]
-
Weigh approximately 1-2 mg of the compound into a vial.
-
Add the chosen solvent in small, measured increments (e.g., 100 µL).
-
After each addition, vortex vigorously for 1-2 minutes.
-
Observe for complete dissolution. The volume at which the solid dissolves provides a rough estimate of solubility.
Part B: Pivotal Shake-Flask Experiment
-
Preparation: Accurately weigh an amount of this compound that is at least 5-fold greater than the amount expected to dissolve (based on the preliminary test) into at least three separate vials per solvent.[15] This ensures a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1.0 mL) to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed. Agitate for a predetermined time.
-
Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Use a syringe to withdraw the supernatant and pass it through a 0.22 µm filter.
-
Trustworthiness: This step is critical. Any suspended solid particles will falsely elevate the measured concentration. The first few drops from a filter should be discarded to saturate any binding sites.
-
-
Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant into a pre-weighed volumetric flask. Dilute with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method. A calibration curve must be prepared using stock solutions of known concentrations of this compound.
-
Calculation: Calculate the concentration in the original saturated solution using the following formula:
-
Solubility (mg/mL) = (Concentration from Curve) x (Dilution Factor)
-
Data Presentation and Interpretation
All experimentally determined solubility data should be summarized in a clear, structured table. Researchers should use the following template to report their findings.
| Solvent System | Temperature (°C) | Equilibration Time (h) | Mean Solubility (mg/mL) | Standard Deviation |
| Deionized Water | 25 | 48 | [Experimental Value] | [Experimental Value] |
| 0.1 N HCl (pH ~1.2) | 25 | 48 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | 25 | 48 | [Experimental Value] | [Experimental Value] |
| Methanol | 25 | 24 | [Experimental Value] | [Experimental Value] |
| Acetonitrile | 25 | 24 | [Experimental Value] | [Experimental Value] |
| DMSO | 25 | 24 | [Experimental Value] | [Experimental Value] |
Interpretation: The amine functionality suggests that solubility will be significantly higher at low pH (e.g., in 0.1 N HCl) due to the formation of a more soluble protonated salt. Comparing this to the solubility at pH 7.4 provides critical insight for predicting behavior in physiological environments.
References
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (n.d.). Test No. 105: Water Solubility.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Alsenz, J., & Kansy, M. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 101(7), 2349-2354.
- Fesatidou, M., & Viskadourou, M. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 241, 114620.
- Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease.
- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
- El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139.
- Solubility of Things. (n.d.). Pyrazole.
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Navigating the Safety Landscape of 3-Bromo-1H-pyrazol-5-amine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrazol-5-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features make it a key intermediate in the synthesis of a variety of biologically active compounds. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the material safety data for this compound, moving beyond a standard MSDS to offer practical insights and detailed protocols for its safe handling, storage, and disposal.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating it is a substance that requires careful handling.[1]
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
The GHS pictogram associated with these hazards is an exclamation mark (GHS07), and the signal word is "Warning".[1]
Expert Insight:
The combination of these hazard classifications points to a compound that is primarily an irritant to the skin, eyes, and respiratory system, with oral toxicity being a key concern. The presence of both a bromine atom and an amine group on the pyrazole ring contributes to its reactivity and potential for biological interaction. While specific toxicological data for this compound is limited, structurally similar brominated and aminated heterocyclic compounds are known to exhibit varying degrees of toxicity. Therefore, a cautious approach that minimizes all routes of exposure is essential.
Physical and Chemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for its safe handling and for predicting its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | |
| Molecular Weight | 161.99 g/mol | |
| Physical Form | Solid, typically a powder. | |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere. |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls:
-
Fume Hood: All handling of the solid material and preparation of its solutions should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard. | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin Protection | Nitrile or neoprene gloves. A lab coat is mandatory. For larger scale operations, consider a chemical-resistant apron. | Prevents skin contact, which can lead to irritation. Ensure gloves are inspected before use and changed regularly. |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection is typically not required. In situations where a fume hood is not available or if dust levels are high, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | Protects against the inhalation of the powder, which can cause respiratory tract irritation. |
Experimental Workflow: Personal Protective Equipment (PPE) Selection
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the stability of this compound and to prevent accidental exposure.
Protocol for Safe Handling:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area (fume hood) is clean and uncluttered.
-
Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the powder from becoming airborne.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that generates dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Conditions for Safe Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Place the swept-up solid or the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
Workflow: Emergency Response for Accidental Exposure
Caption: Emergency response workflow for accidental exposure.
Toxicological and Ecological Information
Toxicological Information:
Specific toxicological data for this compound is largely unavailable in the public domain. However, based on its GHS classification and the known properties of related compounds, the following can be inferred:
-
Acute Toxicity: The "Harmful if swallowed" classification indicates a moderate level of acute oral toxicity. The dermal and inhalation toxicity are not fully characterized but should be considered as potential routes of harmful exposure.
-
Irritation: The compound is a confirmed skin and eye irritant and is likely to cause irritation to the respiratory tract upon inhalation of its dust.
-
Chronic Toxicity: No data is available on the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of such data, it is prudent to handle the compound as a substance with unknown chronic toxicity and to minimize exposure accordingly.
Ecological Information:
There is no specific data available on the ecotoxicity of this compound. As a general precaution, the release of this compound into the environment should be avoided. It should not be allowed to enter drains or waterways.
Disposal and Transportation
Disposal Considerations:
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Disposal Method: Disposal must be carried out by a licensed professional waste disposal service. The preferred method is incineration in a permitted hazardous waste incinerator.
-
Containerization: Waste should be collected in a properly sealed and labeled container, clearly identifying the contents.
Transportation Information:
Currently, this compound is not listed with a specific UN number, proper shipping name, or transport hazard class. This suggests that it is not regulated as a hazardous material for transportation. However, it is the responsibility of the shipper to ensure compliance with all applicable local, national, and international regulations. For materials that are not explicitly regulated but possess hazardous properties, it is good practice to declare them as "non-hazardous" and to provide the safety data sheet to the carrier.[2]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its GHS classification, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling, storage, and disposal protocols, researchers can mitigate the risks associated with its use. This guide provides the foundational knowledge and practical workflows to foster a strong safety culture when working with this and other similar chemical compounds.
References
- Angene Chemical. (2025-09-08).
- ChemicalBook. (2025-08-23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Chem Klean. Chemical Spill Procedures - Step By Step Guide.
- ECHEMI. (n.d.).
- Fisher Scientific. (2023-08-24).
- GOV.UK. (2012-09-04). Moving dangerous goods.
- Labelmaster. (2014-11-03). Identifying Non-hazardous Materials Effectively for Transport - Labelmaster Blog.
- Powder Coated Tough. (2018-05-23).
- PubChem. (n.d.). 4-Bromopyrazole | C3H3BrN2 | CID 16375.
- RSC Publishing. (2024-01-26).
- Sigma-Aldrich. (n.d.). This compound | 1203705-55-8.
- SKC Ltd. (n.d.).
- Synquest Labs. (n.d.). This compound.
- TKB Trading. (2007-06-25). Safe Handling Practices For Loose Powder.
- Trimaco. (2023-09-08). Essential Chemical PPE.
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- Wikipedia. (n.d.).
Sources
Reactivity of the amino group in 3-Bromo-1H-pyrazol-5-amine
An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Bromo-1H-pyrazol-5-amine
Abstract
This compound is a foundational heterocyclic building block in contemporary drug discovery and development. Its utility is derived from a unique combination of functional groups: a pyrazole core, a reactive bromine atom, and a nucleophilic amino group. The strategic manipulation of these groups allows for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the exocyclic amino group at the C-5 position. We will dissect the electronic factors governing its behavior, survey its participation in key synthetic transformations, and analyze its interplay with the C-3 bromo substituent in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in their synthetic programs.
Electronic and Structural Landscape
The reactivity of any functional group is dictated by the electronic environment of the core scaffold. In this compound, the pyrazole ring itself, along with its substituents, creates a nuanced electronic landscape.
5-aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the exocyclic amino group (5-NH2), the N-1 ring nitrogen, and the C-4 carbon.[1] The generally accepted order of nucleophilicity is 5-NH2 > 1-NH > 4-CH.[1] The superior nucleophilicity of the exocyclic 5-amino group stems from its lone pair being more readily available for reaction compared to the N-1 nitrogen, whose lone pair is integral to the ring's 6π aromatic system.[2][3]
The key electronic factors at play are:
-
Amino Group (C-5): A strong electron-donating group (+M effect) that enriches the pyrazole ring with electron density, particularly at the C-4 position, through resonance.
-
Bromo Group (C-3): An electron-withdrawing group (-I effect) that deactivates the ring through induction. It also serves as a crucial handle for cross-coupling reactions.
-
Pyrazole Ring Nitrogens: The N-1 nitrogen is "pyrrole-like" and donates its lone pair to the aromatic system, rendering it non-basic.[2][3] The N-2 nitrogen is "pyridine-like," with its lone pair located in the plane of the ring, which accounts for the basic character of the pyrazole heterocycle.[2][3]
This confluence of effects makes the 5-amino group a potent and selective nucleophile, primed for a variety of transformations while the C-3 position is activated for electrophilic substitution or cross-coupling.
Reactions at the 5-Amino Group: A Nucleophilic Workhorse
The high nucleophilicity of the exocyclic amino group makes it the primary site of reaction with a wide range of electrophiles.
Acylation and Sulfonylation
Acylation to form amides and sulfonylation to form sulfonamides are among the most fundamental and reliable transformations of this compound. These reactions typically proceed cleanly and in high yield.
Causality in Protocol Design:
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic.[4]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the electrophilic acylating or sulfonylating agent.
-
Temperature: The reactions are often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Synthesis of N-(3-Bromo-1H-pyrazol-5-yl)acetamide
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Cyclocondensation Reactions
A paramount application of 5-aminopyrazoles is their use in constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.[1] The 5-amino group, often in concert with the N-1 nitrogen or C-4 carbon, reacts with bielectrophiles to form new rings.
In the reaction with 1,3-dicarbonyl compounds, for instance, the reaction proceeds regioselectively. The initial and determining step is the nucleophilic attack of the more reactive exocyclic 5-amino group onto one of the carbonyl carbons.[5] This is followed by intramolecular cyclization and dehydration to afford fused systems like pyrazolo[1,5-a]pyrimidines.
Orthogonal Reactivity: Cross-Coupling at the C-3 Position
While the 5-amino group dictates much of the molecule's reactivity, the C-3 bromo substituent provides an orthogonal handle for carbon-carbon and carbon-nitrogen bond formation via palladium catalysis. A key challenge in these reactions is that the free amino group can coordinate to the palladium center, potentially inhibiting catalysis.[6] Therefore, careful selection of the catalyst system is paramount.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or vinyl groups at the C-3 position.
Trustworthiness of the Protocol - Catalyst Selection:
-
Challenge: Simple palladium sources like Pd(PPh₃)₄ can be inefficient for substrates with unprotected amino groups.
-
Solution: Modern catalyst systems employing sterically hindered, electron-rich phosphine ligands are required. Ligands like XPhos, in conjunction with a suitable palladium precatalyst (e.g., XPhos Pd G2/G3), are highly effective.[7] These bulky ligands promote the crucial reductive elimination step and create a coordinatively unsaturated palladium center that is less susceptible to inhibition by the amine.
-
Side Reaction: A common side reaction is protodebromination (loss of bromine). This is often minimized by using robust catalyst systems and carefully controlling reaction conditions.[8][9]
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Brominated Pyrazoles
| Parameter | Condition | Rationale / Reference |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Efficient for heteroaryl halides with challenging functional groups.[7] |
| Ligand | XPhos (2-5 mol%) | Bulky, electron-rich ligand that accelerates reductive elimination.[7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Moderately strong base, well-tolerated by many functional groups. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic system facilitates boronic acid transfer and product formation. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 3 mol%) and ligand (XPhos, 3 mol%).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add degassed dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heating: Heat the reaction mixture at 100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 3,5-diaminopyrazole derivatives by coupling an external amine at the C-3 position.[10][11] This reaction is a testament to the molecule's versatility, enabling the selective formation of a C-N bond at the halide position while the original C-5 amino group remains intact.
The mechanism involves oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the incoming amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] Success hinges on using a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) and appropriate phosphine ligands that favor the desired catalytic cycle.[12]
Conclusion and Outlook
The amino group in this compound is a highly reliable and predictable nucleophilic center. Its reactivity profile, dominated by acylation, sulfonylation, and cyclocondensation reactions, provides a robust platform for molecular elaboration. Furthermore, its ability to coexist with the C-3 bromo functionality under carefully controlled palladium-catalyzed cross-coupling conditions unlocks a vast chemical space for the synthesis of diverse pyrazole-based compounds. A thorough understanding of the electronic principles and the specific catalyst systems required to modulate its reactivity is essential for any scientist aiming to utilize this powerful building block in the design and synthesis of novel chemical entities for pharmaceutical and agrochemical applications.
References
- CSIRO Publishing. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to 3-Bromo-1H-pyrazol-5-amine: Sourcing and Synthetic Applications
Introduction: The Strategic Importance of 3-Bromo-1H-pyrazol-5-amine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Pyrazole derivatives are at the heart of numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anti-cancer, and antiviral agents.[3][4][5]
Within this critical class of compounds, this compound emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive bromine atom and a nucleophilic amine group, allows for sequential and site-selective modifications. The bromine atom is an ideal handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[6] Simultaneously, the amino group provides a reactive site for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors.[7] This guide provides an in-depth overview of commercial suppliers of this compound, clarifies its identification, and presents a detailed, field-proven protocol for its application in the synthesis of a key pharmaceutical intermediate.
Clarification of CAS Number Identification
A point of potential confusion for researchers is the existence of multiple CAS (Chemical Abstracts Service) numbers associated with this compound. The two most frequently encountered are:
-
1203705-55-8 : This CAS number is widely used by numerous major chemical suppliers and appears in recent safety data sheets.[8][9]
-
950739-21-6 : This number is also listed by several vendors and is found in various chemical databases.[10][11]
While both numbers are often used interchangeably for the same chemical structure, it is advisable for researchers to cross-reference with the supplier's provided chemical structure and other identifiers like a MDL number to ensure the procurement of the correct material. For the purposes of this guide and based on its prevalence among major suppliers, CAS No. 1203705-55-8 will be used as the primary identifier.
Commercial Suppliers of this compound
The accessibility of high-quality starting materials is paramount for reproducible and successful research. The following table summarizes prominent commercial suppliers of this compound, offering a comparative overview for procurement.
| Supplier | CAS Number(s) Listed | Typical Purity | Available Quantities |
| Sigma-Aldrich | 1203705-55-8, 950739-21-6 | ≥97% | Gram to multi-gram scale |
| Oakwood Chemical | 950739-21-6 | Not specified | Milligram to gram scale |
| BLD Pharm | 1203705-55-8 | ≥97% | Gram to multi-gram scale |
| Ambeed | 1203705-55-8 | 97% | Gram to multi-gram scale |
| Sunway Pharm Ltd. | 1203705-55-8 | 97% | Gram to multi-gram scale |
| ChemicalBook | 1203705-55-8 | ≥99% | Gram to kilogram scale |
Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Key Chemical Properties and Safe Handling
Chemical Properties:
-
Molecular Formula: C₃H₄BrN₃
-
Molecular Weight: 161.99 g/mol
-
Appearance: Typically a solid, ranging from off-white to beige or light brown.
-
Storage: Should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] Recommended storage temperatures are often between 2-8°C.
Safety and Handling:
This compound is a chemical that requires careful handling in a laboratory setting. Based on available Safety Data Sheets (SDS), the following precautions are advised:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[8] Avoid formation of dust and aerosols.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[12]
Always consult the most recent SDS from your supplier before handling this compound.
Synthetic Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate
The reaction of this compound with dicarbonyl compounds is a cornerstone for building fused pyrazolopyrimidine systems, which are prevalent in kinase inhibitors. The following protocol details the synthesis of a 3-bromo-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for further elaboration.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine.
Detailed Step-by-Step Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of pyrazolo[3,4-d]pyrimidines.[12]
-
Reagent Preparation and Charging the Reaction Vessel:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the desired 1,3-diketone (e.g., acetylacetone, 1.1 eq).
-
Add glacial acetic acid as the solvent (sufficient to fully dissolve the reactants upon heating). Causality: Acetic acid serves as both a solvent and a catalyst for the condensation reaction.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain this temperature. Causality: The elevated temperature provides the necessary activation energy for the cyclocondensation to occur, leading to the formation of the fused pyrimidine ring and the elimination of water.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-water with stirring. A precipitate should form. Causality: The product is typically insoluble in water, so this step induces precipitation, separating it from the acetic acid and any water-soluble impurities.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.
-
Further wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.
-
Dry the collected solid under vacuum to yield the crude 3-bromo-1H-pyrazolo[3,4-d]pyrimidine intermediate.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
This protocol provides a reliable method for accessing the pyrazolo[3,4-d]pyrimidine core, which can then be subjected to further diversification, for instance, through Suzuki-Miyaura coupling at the bromine position.
Conclusion
This compound is a high-value building block for researchers in drug discovery and development. Its strategic placement of reactive functional groups allows for the efficient construction of complex molecular architectures, particularly those targeting protein kinases. A clear understanding of its sourcing, proper identification, and safe handling, coupled with robust synthetic protocols, empowers scientists to fully leverage its potential in the quest for novel therapeutics. This guide serves as a foundational resource to facilitate the effective use of this important chemical intermediate.
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- Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles.
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have cemented its role in the development of numerous therapeutic agents.[3][4] This guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the core mechanisms of action, present detailed experimental protocols for synthesis and evaluation, and offer insights into the critical structure-activity relationships that govern the efficacy of these compounds. From blockbuster anti-inflammatory drugs to targeted cancer therapies, the pyrazole moiety continues to be a fertile ground for innovation.[1][5]
The Pyrazole Core: Synthesis and Structural Significance
The stability and synthetic accessibility of the pyrazole ring are primary reasons for its prevalence in drug discovery.[6] The most fundamental and widely adopted method for its construction is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][7] This reaction's efficiency is driven by the formation of the stable aromatic pyrazole ring.[7]
General Synthesis Workflow
The synthesis typically involves a cyclocondensation reaction, which can be visualized as a straightforward workflow. This process allows for the introduction of diverse substituents at various positions on the pyrazole ring, enabling fine-tuning of the molecule's pharmacological properties.
Caption: General workflow for the Knorr pyrazole synthesis.
Major Classes of Biological Activity and Key Mechanisms
Pyrazole derivatives exhibit a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, antiviral, antibacterial, anticonvulsant, and antidepressant activities.[8][9] This section will explore the mechanisms behind some of the most therapeutically significant applications.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most well-known application of pyrazole derivatives is in the management of pain and inflammation. The mechanism hinges on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11]
Case Study: Celecoxib (Celebrex)
Celecoxib is a diaryl-substituted pyrazole that serves as a benchmark for selective COX-2 inhibitors.[10][12]
-
Mechanism of Action: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[11][12] Non-selective NSAIDs inhibit both enzymes, but COX-1 inhibition is associated with gastrointestinal side effects because it also produces prostaglandins that protect the stomach lining.[11][13] Celecoxib's structure, particularly its polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket present in the active site of COX-2, but not COX-1.[12][13] This selective inhibition blocks the production of inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[11] This results in potent analgesic, anti-inflammatory, and antipyretic effects with a reduced risk of gastric ulcers compared to non-selective NSAIDs.[10][13]
Caption: Mechanism of a pyrazole-based VEGFR-2 kinase inhibitor.
Table 2: Selected Pyrazole Derivatives with Anticancer Activity
| Compound Class | Target(s) | Example Activity | Reference |
| Pyrazole Carbaldehydes | PI3 Kinase | IC50 = 0.25 μM (MCF7 breast cancer cells) | [14] |
| Pyrazolone-pyrazoles | VEGFR-2 | IC50 = 16.50 µM (MCF7 cells) | [14] |
| Pyrazole-containing Sulfonamides | Carbonic Anhydrase | Potent inhibition compared to standard | [5] |
| Pyrazole-Aurora Kinase Inhibitors | Aurora-A Kinase | IC50 = 0.16 µM | [5] |
Central Nervous System (CNS) Activity: CB1 Receptor Antagonism
Pyrazole derivatives have been developed to modulate CNS targets, most notably the cannabinoid receptor type 1 (CB1).
Case Study: Rimonabant
Rimonabant is a 1,5-diarylpyrazole derivative developed as an anti-obesity agent. [15]
-
Mechanism of Action: Rimonabant acts as a selective antagonist and inverse agonist at the CB1 receptor. [15][16]These receptors are predominantly found in the brain and are involved in regulating appetite and energy balance. [17]Endogenous cannabinoids (like anandamide) activate CB1 receptors, stimulating appetite. [15][17]Rimonabant blocks this activation (antagonism) and also independently reduces the receptor's basal signaling activity (inverse agonism). [15][18]This dual action leads to decreased food intake and can improve metabolic parameters. [16][19]While effective for weight loss, Rimonabant was withdrawn from the market due to significant psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting CNS pathways. [16][17]
Other Key Therapeutic Areas
-
Erectile Dysfunction (Sildenafil): Sildenafil (Viagra) is a well-known pyrazole-containing drug that acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [20][21]PDE5 is the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. [22][23]By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates an erection upon sexual stimulation. [22][23]
Field-Proven Experimental Protocols
The translation of a chemical scaffold into a therapeutic agent relies on robust and reproducible experimental methodologies. The following protocols provide a self-validating framework for the synthesis and preliminary biological evaluation of pyrazole derivatives.
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is based on the classic Knorr synthesis and provides a reliable method for creating a model pyrazolone compound. [7] Objective: To synthesize a pyrazole derivative via cyclocondensation of a β-keto ester and hydrazine.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate (64-65%)
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
20-mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acetic acid acts as a catalyst. [7]3. Heating and Stirring: Place the vial on a hot plate with a magnetic stir bar. Heat the reaction mixture to approximately 100°C with continuous stirring.
-
Reaction Monitoring (Causality Check): After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a 3-lane TLC plate, spotting the starting material (ethyl benzoylacetate), a co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate using a 30% ethyl acetate/70% hexane mobile phase. The disappearance of the starting material spot indicates the reaction is proceeding to completion. Continue heating until TLC analysis confirms the full consumption of the starting ketoester. [7]5. Product Precipitation: Once the reaction is complete, while the mixture is still hot and stirring, add deionized water (10 mL). This will cause the product to precipitate out of the solution due to its lower solubility in the aqueous mixture. [7]6. Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the collected solid with cold water to remove any remaining impurities.
-
Drying: Dry the purified product to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a standard method for assessing the inhibitory potential of a synthesized pyrazole derivative against the COX-2 enzyme.
Objective: To determine the IC50 value of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test pyrazole compound, dissolved in DMSO
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer. Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.
-
Compound Plating: Add 2 µL of the test compound at various concentrations (serial dilutions) to the wells of a 96-well plate. Include wells for the positive control (Celecoxib) and vehicle control (DMSO).
-
Enzyme Addition: Add 20 µL of the COX-2 enzyme solution to each well. Incubate the plate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 15-20 minutes. The COX-2 enzyme's peroxidase activity will oxidize the probe, resulting in a fluorescent product.
-
Data Analysis (Self-Validation):
-
For each concentration, calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A dose-dependent inhibition curve validates the specific activity of the compound.
-
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a privileged structure in medicinal chemistry, forming the basis of drugs that treat a vast range of human diseases. [2][24]Its synthetic tractability and ability to be decorated with various functional groups allow for precise tuning of its interactions with biological targets. The success of drugs like Celecoxib and Sildenafil is a testament to the therapeutic potential locked within this simple five-membered ring. [3][10] Future research will likely focus on developing novel pyrazole derivatives with even greater target selectivity and improved safety profiles. The exploration of pyrazole-based PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors represents exciting new frontiers. As our understanding of complex disease pathways deepens, the versatile pyrazole core will undoubtedly continue to serve as a critical building block for the next generation of innovative medicines.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. jchr.org [jchr.org]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. news-medical.net [news-medical.net]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 17. What is Rimonabant used for? [synapse.patsnap.com]
- 18. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 22. Sildenafil - Wikipedia [en.wikipedia.org]
- 23. droracle.ai [droracle.ai]
- 24. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Methodological & Application
detailed protocol for 3-Bromo-1H-pyrazol-5-amine synthesis
An Application Note for the Synthesis of 3-Bromo-1H-pyrazol-5-amine
Introduction
This compound is a crucial heterocyclic building block in the fields of medicinal chemistry and drug development. Its pyrazole core, substituted with both an amine and a bromine atom, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1] The strategic placement of the bromine and amine groups allows for a variety of coupling reactions and derivatizations, enabling the exploration of diverse chemical spaces in the pursuit of novel bioactive molecules.
This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug discovery. The primary method detailed herein is the reduction of a nitro-substituted pyrazole precursor, a reliable route that offers good yields and a manageable purification process.
Chemical Properties and Safety
A thorough understanding of the chemical properties and associated hazards of this compound is paramount for its safe handling and use in a laboratory setting.
| Property | Value |
| Molecular Formula | C₃H₄BrN₃ |
| Molecular Weight | 161.99 g/mol [2] |
| CAS Number | 1203705-55-8[3][4] |
| Appearance | Light beige to grey crystalline solid[3][5] |
| Purity | Typically ≥97% |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere[4] |
Safety and Hazard Information
This compound is a chemical that must be handled with appropriate safety precautions. The following GHS hazard classifications have been reported[2]:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H320).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear appropriate protective gloves and clothing.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.
Always handle this compound in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Synthesis Protocol: Reduction of 3,4-Dibromo-5-nitro-1H-pyrazole
This protocol outlines the synthesis of this compound from 3,4-dibromo-5-nitro-1H-pyrazole via a nitro reduction using stannous chloride dihydrate.[3]
Principle and Mechanism
The core of this synthesis is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) group. Stannous chloride (SnCl₂) in the presence of an acid (in this case, from the dihydrate in a protic solvent mixture) is a classic and effective reducing agent for this transformation. The tin(II) species is oxidized to tin(IV) while the nitro group is reduced. The reaction proceeds through a series of intermediates, but the overall transformation is robust and high-yielding.
Materials and Equipment
Reagents:
-
3,4-dibromo-5-nitro-1H-pyrazole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
-
Dichloromethane (DCM) for chromatography
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,4-dibromo-5-nitro-1H-pyrazole (69 g), stannous chloride dihydrate (135 g), ethyl acetate (600 mL), and ethanol (300 mL).[3]
-
Nitro Reduction: Heat the reaction mixture to reflux at 110°C with vigorous stirring. Maintain the reflux for 45 minutes. The reaction progress can be monitored by TLC.
-
Quenching the Reaction: Once the reaction is complete, allow the yellow homogeneous solution to cool to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL). Slowly pour the reaction mixture into this quenching solution.
-
Filtration: To the resulting slurry, add diatomaceous earth (30 g) and continue stirring for a few minutes.[3] Filter the mixture through a pad of diatomaceous earth using a Büchner funnel.
-
Work-up: Wash the filter cake with additional ethyl acetate (600 mL).[3] Combine all the organic phases in a separatory funnel. Wash the combined organic layer with brine (200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as an orange oil.
-
Purification: Purify the crude oil by flash column chromatography. A typical eluent system is a gradient of ethanol in dichloromethane (e.g., 6% ethanol in dichloromethane).[3] The pure fractions should be combined and concentrated to afford this compound as a light beige solid. The reported yield for this procedure is approximately 32%.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 5.20 (m, 3H), 11.60 (br s, 1H).[3]
Alternative Synthetic Approaches
While the nitro reduction method is reliable, other synthetic strategies exist. One notable alternative is the direct bromination of 3-aminopyrazole.
Direct C-H Bromination
The direct halogenation of pyrazol-5-amines using N-halosuccinimides (NXS) has been reported.[1] For instance, N-bromosuccinimide (NBS) can be used as a brominating agent. This approach avoids the use of tin reagents. However, a key challenge in the direct bromination of 3-aminopyrazole is regioselectivity. The pyrazole ring has multiple reactive sites, and controlling the position of bromination can be difficult, potentially leading to a mixture of products, including 4-bromo and dibrominated species.[1] The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the formation of the desired 3-bromo isomer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction reaches the specified temperature and monitor by TLC until the starting material is consumed. |
| Low Yield | Inefficient extraction or product loss during work-up. | Ensure thorough extraction with the specified solvent volumes. Be careful during the filtration and concentration steps. |
| Impure Product | Incomplete separation during chromatography. | Optimize the eluent system for column chromatography to achieve better separation of the product from impurities. |
References
- PubChem. (n.d.). This compound.
- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- ResearchGate. (n.d.). Bromination of pyrazole-3(5)-carboxylic acid.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. This compound | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1203705-55-8 [chemicalbook.com]
- 4. 1203705-55-8|this compound|BLD Pharm [bldpharm.com]
- 5. 3-Amino-4-bromopyrazole [srdpharma.com]
- 6. echemi.com [echemi.com]
Application Notes & Protocols: Leveraging 3-Bromo-1H-pyrazol-5-amine in Modern Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Bromo-1H-pyrazol-5-amine as a pivotal building block in heterocyclic synthesis. We move beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and an exploration of the causality behind experimental choices. The guide focuses on the synthesis of high-value scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, and subsequent functionalization via cross-coupling chemistry. All protocols are designed as self-validating systems, and key transformations are visualized with detailed diagrams.
Introduction: The Strategic Value of this compound
This compound (CAS No. 1203705-55-8) is a highly versatile and valuable precursor in the field of medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three key functional components:
-
The Vicinal Amino Group and Ring Nitrogen (N1): Together, these act as a 1,3-bis-nucleophile, ideal for cyclocondensation reactions with 1,3-bis-electrophiles to form fused six-membered rings.[3]
-
The Bromo Group at C3: This serves as a synthetic handle for post-condensation functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[4]
-
The Pyrazole Core: This N-heterocyclic scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, prized for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[5][6]
The strategic combination of these features enables a modular approach to the synthesis of complex molecular architectures, making it a cornerstone reagent for building libraries of drug-like molecules.
Figure 2: Mechanism for Pyrazolo[1,5-a]pyrimidine synthesis.
Protocol: Synthesis of 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from established methodologies for the condensation of aminopyrazoles with β-diketones. [3][7] Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a minimal amount of glacial acetic acid (approx. 5-10 mL per gram of aminopyrazole).
-
Reagent Addition: Add acetylacetone (1.1 eq) dropwise to the stirred solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature. A precipitate may form.
-
Slowly pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step quenches the acid catalyst and precipitates the product.
-
-
Isolation:
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary. Dry the final product under vacuum.
Table 1: Representative Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 1,3-Bis-electrophile | Catalyst/Solvent | Conditions | Typical Yield | Reference |
| β-Enaminone | Acetic Acid | Reflux, 3h | 80-87% | [7] |
| β-Ketonitrile | MW Irradiation | 180 °C, solvent-free | High | [3] |
| Diethyl Malonate | Neat | 150 °C | 71% | [3] |
| Chalcones | K₂S₂O₈ | DMF | 80 °C | [8] |
Synthesis of Pyrazolo[3,4-b]pyridines: Isomers of Biological Importance
The pyrazolo[3,4-b]pyridine scaffold is an analog of purine bases and is a key component in many kinase inhibitors. [9]Unlike the pyrazolo[1,5-a]pyrimidines, their synthesis from 5-aminopyrazoles often involves a different regiochemical outcome, typically through multi-component reactions (MCRs) or reactions with α,β-unsaturated systems. The formation of this isomer involves the C4 position of the pyrazole ring participating in the cyclization. [10][11]
Mechanistic Rationale: The Friedländer Annulation
A common route is the Friedländer annulation, where a 5-aminopyrazole reacts with a β-ketoaldehyde or a similar precursor. The reaction involves the formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular aldol-type condensation involving the activated C4 position of the pyrazole ring and the ketone, which upon dehydration yields the pyridine ring.
Figure 3: Proposed mechanism for Pyrazolo[3,4-b]pyridine synthesis.
Protocol: Microwave-Assisted Three-Component Synthesis
Multi-component reactions (MCRs) provide an efficient, one-pot method for synthesizing highly substituted pyrazolo[3,4-b]pyridines. [12][13] Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
An active methylene nitrile (e.g., malononitrile) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol (3-5 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-20 minutes.
-
Work-up: After cooling, the product often precipitates from the solution.
-
Isolation: Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The product is often of high purity, but can be recrystallized from ethanol or an ethanol/DMF mixture if required.
Post-Synthetic Functionalization: The Power of the Bromo Group
A key advantage of using this compound is that the resulting fused heterocyclic systems retain the bromine atom, which serves as a versatile handle for diversification through palladium-catalyzed cross-coupling reactions. [3]This allows for the late-stage introduction of aryl, heteroaryl, alkyl, and amino groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery. [8][14]
Suzuki-Miyaura Cross-Coupling
This reaction is ideal for forming C-C bonds by coupling the bromo-heterocycle with a boronic acid or ester.
Protocol: Suzuki Coupling of 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol is a general procedure adapted from literature methods for Suzuki couplings on heteroaryl bromides. [15] Materials:
-
2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or Toluene/Ethanol/Water)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 2-bromo-heterocycle (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.
Figure 4: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its bifunctional nature allows for the efficient construction of fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The retained bromine atom provides a crucial entry point for late-stage functionalization, enabling extensive SAR exploration. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile building block in their synthetic programs.
References
Sources
- 1. 1203705-55-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1203705-55-8 [chemicalbook.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging 3-Bromo-1H-pyrazol-5-amine for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and inflammatory diseases.[1][2] The pyrazole ring is a privileged heterocyclic scaffold that forms the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its synthetic tractability, drug-like properties, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an invaluable building block for medicinal chemists.[1][2]
Within the diverse family of pyrazole-based precursors, 3-Bromo-1H-pyrazol-5-amine stands out as a particularly versatile and strategic starting material. The presence of three key functional groups—a nucleophilic amine, a reactive bromine atom, and the pyrazole ring itself—provides a trifecta of opportunities for chemical elaboration and diversification. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
This comprehensive guide provides a detailed exploration of the application of this compound as a precursor for the synthesis of potent kinase inhibitors, with a specific focus on inhibitors of the p38 MAP kinase, a key mediator of inflammatory responses.[4] We will delve into the rationale behind its use, provide a detailed, step-by-step protocol for the synthesis of a p38 inhibitor, and outline a standard in vitro assay for evaluating its biological activity.
Chemical Properties and Reactivity Profile of this compound
The utility of this compound in kinase inhibitor synthesis is rooted in its distinct chemical properties:
-
The 5-Amino Group: This primary amine serves as a key nucleophile, enabling the formation of larger heterocyclic systems through condensation reactions or the introduction of various substituents via amidation or reductive amination.[5]
-
The 3-Bromo Group: The bromine atom is an excellent handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of aryl, heteroaryl, and other carbon-based substituents, which are often crucial for achieving high potency and selectivity.
-
The Pyrazole Ring: The pyrazole core itself acts as a bioisostere for other aromatic systems and provides a rigid scaffold for the precise positioning of pharmacophoric elements. The nitrogen atoms of the pyrazole can engage in critical hydrogen bonding interactions with the hinge region of the kinase active site.
These features make this compound a highly valuable and cost-effective starting point for the construction of diverse libraries of kinase inhibitors.
Target Focus: The p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[6][7] Dysregulation of the p38 MAPK pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[6][7] As such, the development of potent and selective p38 inhibitors is a major focus of drug discovery efforts.
The signaling cascade leading to p38 activation is initiated by various extracellular stimuli, which in turn activate a series of upstream kinases. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7]
Experimental Protocols
Part 1: Synthesis of a Pyrazole-Based p38 MAP Kinase Inhibitor
This protocol describes the synthesis of a representative p38 MAP kinase inhibitor starting from this compound, adapted from methodologies described in the literature for the synthesis of related pyrazole-based inhibitors.[2][8] The synthesis involves a key step of introducing a piperidine moiety at the 5-amino position.
Overall Synthetic Workflow:
Step 1: Synthesis of 4-(5-Amino-3-bromo-1H-pyrazol-1-yl)piperidine
This step involves the N-arylation of this compound with a protected piperidone.
-
Materials:
-
This compound
-
1,4-Dioxa-8-azaspiro[4.5]decane
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.
-
Heat the reaction mixture to reflux and continue heating for 12-16 hours, with azeotropic removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.
-
Step 2: Suzuki Coupling to Introduce the Aryl Moiety
This step utilizes a palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the 3-position of the pyrazole ring.
-
Materials:
-
4-(5-Amino-3-bromo-1H-pyrazol-1-yl)piperidine (from Step 1)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 eq)
-
Palladium(II) acetate (0.05 eq)
-
Triphenylphosphine (0.1 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a Schlenk flask, combine 4-(5-Amino-3-bromo-1H-pyrazol-1-yl)piperidine (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final p38 kinase inhibitor.
-
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound, 1,4-Dioxa-8-azaspiro[4.5]decane, p-TsOH | Toluene | Reflux | 12-16 | 60-75 |
| 2 | Intermediate from Step 1, Arylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ | 1,4-Dioxane/Water | 90-100 | 8-12 | 50-70 |
Part 2: In Vitro p38α Kinase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of the synthesized compound against p38α kinase using a luminescence-based assay that measures ATP consumption.
-
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Synthesized inhibitor compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the inhibitor at various concentrations, and the p38α enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (ATF-2) and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of kinase inhibitors. Its unique combination of reactive functional groups allows for the efficient construction of complex molecular architectures with potent and selective biological activity. The detailed protocols provided herein for the synthesis of a p38 MAP kinase inhibitor and its subsequent in vitro evaluation serve as a practical guide for researchers in the field of drug discovery and development. The methodologies can be readily adapted for the synthesis of inhibitors targeting other kinases by varying the coupling partners and reaction conditions, thus highlighting the broad applicability of this strategic building block.
References
- Abdelhamid, A. A., Fahmi, A. A., & Halim, K. N. M. (2012). Design and Synthesis of Some New Pyrazolo[1,5-a]pyrimidines, Pyrazolo[5,1-c]triazines,[1][9][10]triazolo[4,3-a]pyrimidine,[1][9][10]triazolo[3,4-c][1][9][10]triazine, pyrazolo[3,4-d]pyridazines, isoxazolo[3,4-d]pyridazines.
- Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(9), 1541-1555.
- Ciobanu, M., & Mangalagiu, I. I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
- Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 786–791.
- El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722.
- Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46.
- Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
- Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29274-29291.
- Nguyen, H. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17351–17361.
- Ono, K., & Han, J. (2000). The p38 MAP kinase: a key regulator of inflammation and immunity. EMBO reports, 1(3), 220–224.
- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268–272.
- Regan, J., et al. (2002). The Development of New Bicyclic Pyrazole-Based Cytokine Synthesis Inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(22), 3341-3344.
- Sikdar, A., et al. (2023). A one-pot, metal-free, and regioselective synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines via oxidative cyclization. Organic & Biomolecular Chemistry, 21(1), 107-112.
- Zarubin, T., & Han, J. (2005).
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 3-Bromo-1H-pyrazol-5-amine with Diketones
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-bromo-substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2] The primary synthetic route detailed herein involves the acid-catalyzed cyclocondensation reaction between 3-Bromo-1H-pyrazol-5-amine and various 1,3-dicarbonyl compounds (diketones). This document offers an in-depth exploration of the underlying reaction mechanism, step-by-step experimental procedures, strategies for reaction optimization, and a troubleshooting guide to address common synthetic challenges. The protocols are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities for pharmaceutical applications.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities.[1] This fused, planar ring system serves as the foundational structure for numerous compounds investigated as potent inhibitors of protein kinases, which are crucial targets in oncology.[2][3] Marketed drugs such as the hypnotic Zaleplon and the anxiolytic Ocinaplon feature this core structure, highlighting its therapeutic relevance.[3]
The reaction of 3-aminopyrazoles with 1,3-bielectrophilic reagents, such as diketones, is the most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system.[1][4] The introduction of a bromine atom at the 3-position of the pyrazole starting material provides a valuable synthetic handle for further functionalization through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][5] This guide focuses specifically on the reaction of this compound with diketones, providing a robust foundation for accessing these valuable intermediates.
Chemical Principles and Reaction Mechanism
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound and a 1,3-diketone is a classic example of a cyclocondensation reaction. The 3-aminopyrazole derivative acts as a C,N 1,3-bidentate nucleophile, while the diketone serves as a 1,3-bielectrophile.[6]
The reaction proceeds through a well-established mechanism under acidic conditions:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more basic exocyclic amino group (-NH₂) of the pyrazole onto one of the protonated carbonyl carbons of the diketone.
-
Formation of a Hemiaminal Intermediate: This attack forms an unstable hemiaminal intermediate.
-
Dehydration and Enaminone Formation: The hemiaminal readily loses a molecule of water to form a stable conjugated enaminone intermediate.
-
Intramolecular Cyclization: The pyrazole ring nitrogen (N1) then acts as an intramolecular nucleophile, attacking the second carbonyl carbon.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: General mechanism for the acid-catalyzed cyclocondensation.
The Challenge of Regioselectivity
When an unsymmetrical 1,3-diketone (R¹ ≠ R³) is used, the formation of two different regioisomers is possible. The initial nucleophilic attack of the aminopyrazole can occur at either of the two non-equivalent carbonyl carbons, leading to different substitution patterns on the final pyrimidine ring.
The regioselectivity of the reaction is influenced by several factors:
-
Steric Hindrance: The exocyclic amino group will preferentially attack the less sterically hindered carbonyl group of the diketone.
-
Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of initial attack.
-
Reaction Conditions: The choice of acid catalyst and solvent can modulate the reaction pathway, sometimes allowing for selective formation of one isomer over the other.[7][8] Under neutral or thermodynamic conditions, the more stable product is often favored.[9]
Experimental Protocol: Synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol details the synthesis of a representative compound using the symmetrical diketone, acetylacetone (2,4-pentanedione).
Materials and Equipment
-
Reagents:
-
This compound (CAS: 1203705-55-8)[10]
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (approx. 10-15 mL per gram of aminopyrazole) to the flask. Stir the mixture to dissolve the starting material. Add acetylacetone (1.1 eq) to the solution.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The reaction is generally complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water (approx. 50 mL). This may cause the product to precipitate.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine as a solid.
-
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | This compound: 1.0 eq | Limiting reagent. |
| Acetylacetone: 1.1 - 1.2 eq | A slight excess ensures complete consumption of the limiting reagent. | |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst to promote condensation.[4] |
| Temperature | Reflux (~118 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. |
| Reaction Time | 2 - 4 hours | Typical duration for this transformation; should be confirmed by TLC monitoring. |
| Typical Yield | 75 - 90% | Dependant on the scale and purity of reagents. |
Optimization Workflow and Alternative Conditions
While the acetic acid reflux method is robust, reaction conditions can be optimized to improve yields, reduce reaction times, or accommodate sensitive substrates. Microwave-assisted synthesis, in particular, has emerged as a powerful technique.[3][11]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 3-Bromo-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a core motif in numerous pharmacologically active compounds.[1][2][3] We focus on the strategic use of 3-bromo-1H-pyrazol-5-amine as a versatile and pivotal starting material. The inherent bromine atom serves not only as a directing group but also as a functional handle for extensive post-synthetic diversification, enabling access to a wide array of novel chemical entities. This document delves into the mechanistic underpinnings of the key cyclocondensation reaction, offers optimized, step-by-step protocols for both conventional and microwave-assisted synthesis, and provides insights into troubleshooting and characterization.
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[2][3] Its unique structural and electronic properties have led to its incorporation into a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2][4] Notable examples of drugs featuring this core include Zaleplon (sedative), Indiplon (sedative), and Dinaciclib (CDK inhibitor), underscoring the scaffold's importance as a "privileged structure" in pharmacology.[1]
The synthesis of this scaffold is most commonly achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic partner.[3][5][6] The strategic choice of this compound as the starting material is particularly advantageous. The electron-withdrawing nature of the bromine atom can influence the reactivity of the pyrazole ring, while its presence in the final product offers a valuable site for subsequent functionalization via modern cross-coupling methodologies.[5]
The Core Synthetic Strategy: Cyclocondensation with 1,3-Biselectrophiles
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis from this compound is the cyclocondensation reaction with a suitable 1,3-biselectrophilic compound. This versatile approach allows for the introduction of diverse substituents at positions 5, 6, and 7 of the resulting bicyclic system.
Common classes of 1,3-biselectrophiles include:
-
1,3-Diketones: React to form 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.
-
β-Ketoesters: Yield 5-substituted-7-hydroxy-pyrazolo[1,5-a]pyrimidines (often existing in the keto tautomeric form).
-
β-Enaminones: Pre-activated and highly reactive partners that offer excellent yields and regioselectivity.[6]
-
β-Ketonitriles and Malononitriles: Used to introduce amino or other functional groups at position 7.
The general transformation is depicted below:
Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.
Reaction Mechanism: A Stepwise Perspective
The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds via a well-established condensation-cyclization-dehydration sequence. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group (-NH2) of the this compound onto one of the electrophilic carbonyl carbons (or its equivalent in an enaminone) of the 1,3-biselectrophile. This step is often the rate-determining step and can be catalyzed by acid.
-
Intermediate Formation: This attack forms an intermediate which, in the case of a β-enaminone, involves the displacement of a dimethylamino group.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then acts as a nucleophile, attacking the second electrophilic center of the 1,3-dicarbonyl system. This intramolecular cyclization forges the six-membered pyrimidine ring.
-
Dehydration: The resulting bicyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine core.
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Application Notes and Protocols: The Strategic Role of 3-Bromo-1H-pyrazol-5-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for the creation of potent and selective active ingredients.[1][2] Its unique electronic and structural properties have been exploited to design molecules that effectively target a range of agricultural pests, including insects, fungi, and weeds.[3] Pyrazole-based compounds are integral to several classes of commercial pesticides, demonstrating high efficacy, and in many cases, favorable toxicological and environmental profiles.[3] This application note provides a detailed guide for researchers and synthetic chemists on the strategic utilization of a key building block, 3-Bromo-1H-pyrazol-5-amine, in the synthesis of high-value agrochemicals. We will explore its conversion into advanced intermediates and subsequent elaboration into final products, with a focus on the underlying chemical principles and practical experimental protocols.
Core Synthetic Strategy: From this compound to Key Agrochemical Intermediates
The primary synthetic challenge in utilizing this compound lies in the selective functionalization of its reactive sites. The presence of the amino group at the C5 position and the bromine atom at the C3 position, along with the reactive nitrogen atoms of the pyrazole ring, allows for a variety of chemical transformations. A key strategy involves the conversion of the 5-amino group into a carboxylic acid or its derivative, a common feature in many pyrazole-based insecticides. This transformation, coupled with the N-arylation of the pyrazole ring, leads to the formation of a critical intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid , a direct precursor to the highly successful diamide insecticide, chlorantraniliprole.[4][5][6]
The proposed synthetic pathway can be visualized as a two-stage process:
Caption: General scheme for the synthesis of pyrazole carboxamide insecticides.
Protocol 3: Synthesis of a Representative Pyrazole Carboxamide
-
Rationale: The carboxylic acid is first activated, typically by conversion to an acid chloride, to facilitate the reaction with the weakly nucleophilic aniline.
-
Procedure:
-
Acid Chloride Formation:
-
Suspend 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF.
-
Add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., acetonitrile or THF).
-
Add a solution of the desired substituted aniline (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) to the acid chloride solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide insecticide. [7][8]
Parameter Acid Chloride Formation Amide Coupling Reagents Thionyl chloride or Oxalyl chloride, cat. DMF Substituted aniline, Pyridine or Triethylamine Solvent Dichloromethane, Toluene Acetonitrile, THF Temperature Room temperature to gentle reflux 0 °C to room temperature Work-up Evaporation of excess reagent Aqueous work-up and extraction | Purification | - | Recrystallization or Chromatography |
-
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex, high-value agrochemicals. Through a series of well-established synthetic transformations, including diazotization, Sandmeyer reaction, N-arylation, and amide bond formation, this readily accessible building block can be efficiently converted into potent pyrazole carboxamide insecticides. The protocols outlined in this application note provide a robust framework for researchers in the agrochemical industry to explore the vast potential of this and related pyrazole derivatives in the development of next-generation crop protection agents.
References
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
- 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)
- Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid.
- Halogen
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applic
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evalu
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)
- 3-BROMO-1H-PYRAZOLE synthesis - ChemicalBook.
- Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)
- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube.
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- 3-Bromo-1-(3-chloro-pyridin-2-yl)-N-(4-eth-oxy-phen-yl)-1H-pyrazole-5-carbox-amide.
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester - ChemBK.
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- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - PubChem.
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Application Notes and Protocols for the N-arylation of 3-Bromo-1H-pyrazol-5-amine
Introduction: The Strategic Importance of N-Arylated Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, and their incorporation into larger molecular frameworks often imparts desirable pharmacokinetic and pharmacodynamic properties. Among the various functionalized pyrazoles, N-arylated 3-bromo-1H-pyrazol-5-amines represent a particularly valuable class of intermediates. The presence of a bromine atom provides a handle for further cross-coupling reactions, while the arylated amino group is a key feature in many biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies for the N-arylation of 3-bromo-1H-pyrazol-5-amine, with a focus on practical, field-proven protocols for researchers in drug discovery and process development.
Mechanistic Considerations: Navigating the N-Arylation Landscape
The N-arylation of this compound is primarily achieved through two powerful cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation is a copper-promoted reaction that has been a mainstay in C-N bond formation for over a century.[1][2] The classical conditions often required harsh temperatures and stoichiometric amounts of copper. However, modern iterations of the Ullmann reaction employ catalytic amounts of copper salts, often in conjunction with ligands, allowing for milder reaction conditions. The generally accepted mechanism involves the formation of a copper(I)-amide intermediate which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.[1]
The Buchwald-Hartwig Amination: A Paradigm of Efficiency
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency.[3][4] This palladium-catalyzed reaction typically proceeds under milder conditions than the Ullmann condensation and is often more tolerant of sensitive functional groups. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.[4][5]
Regioselectivity: A Key Challenge
A critical consideration in the N-arylation of this compound is the potential for reaction at multiple nucleophilic sites. The molecule possesses three nitrogen atoms: the exocyclic amino group and the two nitrogen atoms within the pyrazole ring (N1 and N2). The regioselectivity of the arylation can be influenced by several factors, including the choice of catalyst, ligand, base, and the electronic and steric properties of the arylating agent. Generally, the exocyclic amino group is more nucleophilic and is the expected site of arylation. However, careful analysis of the reaction products is essential to confirm the desired regioselectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound using both copper- and palladium-based catalytic systems. These should be considered as robust starting points, and optimization may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol is suitable for the coupling of this compound with a range of aryl iodides.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-bromo-1H-pyrazol-5-amine.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is generally applicable for the coupling of this compound with a variety of aryl bromides and chlorides.
Materials:
-
This compound
-
Aryl bromide or chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-bromo-1H-pyrazol-5-amine.
Data Presentation: Comparative Analysis of N-Arylation Methods
The following table summarizes typical reaction conditions and expected yields for the N-arylation of this compound with various arylating agents. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction optimization.
| Arylating Agent | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Cu(OAc)₂ | Pyridine | - | DCM | RT | 12 | 75-85 |
| 4-Methoxyphenylboronic Acid | Cu(OAc)₂ | Pyridine | - | DCM | RT | 12 | 80-90 |
| 4-Chlorophenylboronic Acid | Cu(OAc)₂ | Pyridine | - | DCM | RT | 14 | 70-80 |
| Iodobenzene | CuI | - | K₂CO₃ | DMF | 120 | 24 | 60-75 |
| 4-Iodotoluene | CuI | - | K₂CO₃ | DMF | 120 | 24 | 65-80 |
| Bromobenzene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 4-Bromoanisole | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 18 | 88-97 |
| 2-Bromopyridine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 24 | 70-85 |
Visualization of Key Processes
To aid in the conceptual understanding of the experimental workflows, the following diagrams illustrate the key steps involved in the N-arylation of this compound.
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Caption: General workflow for the Ullmann-type N-arylation.
Conclusion and Future Outlook
The N-arylation of this compound is a versatile transformation that provides access to a rich library of compounds with significant potential in drug discovery and materials science. Both copper- and palladium-catalyzed methods offer viable routes to these valuable intermediates. The choice of methodology will depend on the specific requirements of the synthesis, including cost, scalability, and functional group compatibility. Future developments in this area will likely focus on the use of more sustainable and economical catalysts, as well as the development of more highly regioselective methods.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
- Royal Society of Chemistry. (n.d.). Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature.
- Wikipedia. (n.d.). Ullmann condensation.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
Sources
Introduction: The Strategic Importance of 3-Bromo-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Derivatization of the Amino Group of 3-Bromo-1H-pyrazol-5-amine
In the landscape of modern medicinal chemistry and drug development, the 5-aminopyrazole scaffold is a cornerstone building block, recognized for its prevalence in a multitude of biologically active agents.[1][2] The compound this compound emerges as a particularly valuable synthon, offering a trifecta of reactive sites: the exocyclic 5-amino group, the bromine atom at the 3-position, and the pyrazole ring nitrogens. This structural arrangement provides a versatile platform for constructing diverse molecular libraries through sequential and regioselective modifications.
The derivatization of the exocyclic amino group is often the initial and most critical step in harnessing the potential of this scaffold. By transforming this primary amine into amides, sulfonamides, or secondary/tertiary amines, researchers can systematically explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its potency, selectivity, pharmacokinetic properties, and overall drug-like characteristics. This guide provides a detailed exploration of the core strategies for derivatizing the 5-amino group, grounded in mechanistic principles and supported by robust, field-tested protocols.
Understanding the Chemical Landscape: Reactivity and Regioselectivity
The this compound molecule is a nuanced nucleophile. Its reactivity is governed by the interplay of several structural features, and understanding these is paramount to achieving selective derivatization.
-
Nucleophilic Centers : The molecule presents four potential sites for electrophilic attack: the exocyclic amino group (-NH₂), the two ring nitrogen atoms (N1 and N2, through tautomerization), and the C4 carbon, which possesses enamine-like character.[1][3][4]
-
The Exocyclic Amino Group (-NH₂) : This is the most common site for derivatization. Its nucleophilicity makes it readily susceptible to attack by strong electrophiles such as acyl halides and sulfonyl chlorides.
-
Ring Tautomerism and N1-Substitution : The pyrazole ring exists in tautomeric forms. Under certain conditions, particularly with alkylating agents or during cross-coupling reactions, derivatization can occur at the N1 position. Protecting this site or carefully selecting reaction conditions is often necessary to ensure selectivity for the exocyclic amine.
-
The C4 Position : The electron-donating nature of the 5-amino group activates the C4 position, making it susceptible to electrophilic substitution, such as halogenation.[5]
The choice of reagents, solvent, base, and temperature critically dictates which of these sites will react, allowing the chemist to steer the reaction towards the desired product.
Caption: Workflow for the N-Acylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 1.0 g, 5.68 mmol) and anhydrous dichloromethane (DCM, ~15-20 mL).
-
Base Addition : Add triethylamine (TEA) (1.2 eq, e.g., 0.95 mL, 6.82 mmol). Stir the suspension until a clear solution is formed.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition : Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq, e.g., 0.72 mL, 6.25 mmol) dropwise via syringe over 5 minutes. A precipitate (triethylammonium chloride) will typically form.
-
Reaction : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up : Quench the reaction by adding water (~20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction : Extract the aqueous layer twice more with DCM (~15 mL each).
-
Washing & Drying : Combine the organic layers, wash with saturated aqueous sodium chloride (brine, ~20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the drying agent, and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acyl pyrazole.
| Parameter | Recommended Conditions | Rationale |
| Electrophile | Acyl Chloride, Anhydride | High reactivity for efficient conversion. |
| Base | Triethylamine, Pyridine, DIPEA | Non-nucleophilic; scavenges HCl byproduct. |
| Solvent | DCM, THF, 1,4-Dioxane (Anhydrous) | Aprotic to prevent electrophile hydrolysis. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, minimizes side reactions. |
| Stoichiometry | Amine:Base:Electrophile (1 : 1.2 : 1.1) | Slight excess of base and electrophile ensures full conversion. |
Strategy 2: N-Sulfonylation for Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs. The reaction is mechanistically similar to N-acylation.
Causality Behind Experimental Choices
-
Sulfonylating Agent : Aryl or alkyl sulfonyl chlorides are the standard reagents. Their reactivity is sufficient for a smooth reaction without requiring harsh conditions.
-
Base/Solvent : Pyridine is an excellent choice as it functions as both a base to neutralize the HCl byproduct and as a solvent for the reaction. [6][7]Alternatively, TEA in a solvent like DCM or acetonitrile can be used.
-
Temperature : The reaction is often run at room temperature, although gentle heating may be required for less reactive sulfonyl chlorides or sterically hindered amines.
Experimental Protocol: Synthesis of N-(3-Bromo-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 500 mg, 2.84 mmol) in pyridine (~10 mL) at room temperature under a nitrogen atmosphere.
-
Electrophile Addition : Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq, e.g., 596 mg, 3.12 mmol) portion-wise over 5 minutes.
-
Reaction : Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up : Upon completion, pour the reaction mixture into a beaker containing ice water (~50 mL). This will precipitate the product and dissolve the pyridinium hydrochloride salt.
-
Isolation : Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing : Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether or hexanes to remove any non-polar impurities.
-
Purification : The crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by silica gel chromatography.
| Parameter | Recommended Conditions | Rationale |
| Electrophile | Aryl/Alkyl Sulfonyl Chloride | Standard, reliable electrophiles for sulfonamide formation. |
| Base/Solvent | Pyridine | Acts as both base and solvent, simplifying the procedure. |
| Solvent (Alt.) | DCM, Acetonitrile | Inert aprotic solvents if an alternative base like TEA is used. |
| Temperature | Room Temperature to 50 °C | Mild conditions are usually sufficient. |
| Stoichiometry | Amine:Electrophile (1 : 1.1-1.2) | A slight excess of the sulfonyl chloride drives the reaction to completion. |
Strategy 3: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl-5-aminopyrazoles, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method. [8][9]This cross-coupling reaction forms a C-N bond between the pyrazole's amino group and an aryl halide or triflate. It offers broad substrate scope and functional group tolerance, far surpassing classical methods like nucleophilic aromatic substitution. [10][11]
Causality Behind Experimental Choices
-
Catalyst System : This is the most critical aspect.
-
Palladium Precursor : Pd(OAc)₂ or Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. [10] * Ligand : A bulky, electron-rich phosphine ligand is absolutely required. Ligands like Xantphos, BINAP, or specialized Buchwald ligands (e.g., tBuXPhos, RuPhos) are used. [12]The ligand stabilizes the Pd(0) species, promotes the oxidative addition of the aryl halide, and facilitates the final reductive elimination step that forms the C-N bond. [8]* Base : A strong, non-nucleophilic base is needed to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is very effective but has limited functional group compatibility. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for more sensitive substrates. [13]* Solvent : The reaction must be conducted in an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane) to prevent catalyst poisoning and unwanted side reactions.
-
-
Inert Atmosphere : The Pd(0) catalytic species is oxygen-sensitive. Therefore, the entire procedure must be performed under an inert atmosphere (Nitrogen or Argon).
Experimental Protocol: Synthesis of N-phenyl-(3-Bromo-1H-pyrazol-5-yl)amine
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk tube or reaction vial, add this compound (1.2 eq, e.g., 478 mg, 2.72 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%, 46 mg, 0.05 mmol), the phosphine ligand (e.g., Xantphos, 5 mol%, 58 mg, 0.1 mmol), and the base (e.g., Cs₂CO₃, 2.0 eq, 1.48 g, 4.53 mmol).
-
Inerting : Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition : Through the septum, add the aryl halide (e.g., bromobenzene, 1.0 eq, 0.24 mL, 2.27 mmol) followed by anhydrous, degassed toluene (~15 mL).
-
Reaction : Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring : The reaction can be monitored by taking a small aliquot (via syringe), filtering it through a small plug of silica, and analyzing by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (~30 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification : Concentrate the filtrate in vacuo and purify the resulting residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
| Parameter | Recommended Conditions | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable sources of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, tBuXPhos | Bulky, electron-rich ligand is crucial for catalytic cycle. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the amine; choice depends on substrate tolerance. |
| Solvent | Toluene, 1,4-Dioxane (Anhydrous, Degassed) | Prevents catalyst deactivation. |
| Atmosphere | Nitrogen or Argon | Essential to protect the oxygen-sensitive Pd(0) catalyst. |
Conclusion
The derivatization of the 5-amino group of this compound is a powerful gateway to novel chemical entities with significant potential in drug discovery. The three core strategies presented here—N-acylation, N-sulfonylation, and Buchwald-Hartwig N-arylation—provide a robust toolkit for the synthetic chemist. Success in these transformations hinges on a solid understanding of the substrate's reactivity and a deliberate choice of reagents and conditions to ensure high selectivity and yield. By following these detailed protocols and understanding the causality behind each step, researchers can confidently and efficiently generate diverse libraries of pyrazole derivatives for biological evaluation.
References
- ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines.
- ResearchGate. (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles.
- SpringerLink. (n.d.). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- DiVA. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ARKAT USA. (n.d.). Recent developments in aminopyrazole chemistry.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
- ResearchGate. (n.d.). General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide....
- Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.
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- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable and Efficient Synthesis of 3-Bromo-1H-pyrazol-5-amine for Pharmaceutical Development
Introduction
3-Bromo-1H-pyrazol-5-amine is a critical building block in the synthesis of a wide array of pharmaceutical compounds, particularly kinase inhibitors used in oncology.[1][2][3] Its structural motif is a key component in molecules that exhibit significant therapeutic potential. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry, directly impacting the cost and accessibility of life-saving medicines. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound, emphasizing safety, scalability, and robustness. The described methodology is designed to be a self-validating system, ensuring high purity and consistent yields.
Strategic Approach to Synthesis: Rationale and Mechanistic Considerations
Several synthetic routes to substituted pyrazoles have been reported, often involving cyclocondensation reactions.[4][5] For the large-scale synthesis of this compound, a direct bromination of a suitable pyrazole precursor is often the most convergent and cost-effective strategy. However, direct bromination of the pyrazole ring can be challenging due to the potential for multiple side reactions and the hazardous nature of elemental bromine.[6][7]
An alternative and often safer approach involves the use of N-bromosuccinimide (NBS) as the brominating agent.[8] This reagent is a solid, making it easier and safer to handle on a large scale compared to liquid bromine.[9][10] The reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyrazole ring. The regioselectivity of the bromination is influenced by the directing effects of the substituents on the pyrazole core.
Another viable route involves the transformation of a pre-functionalized pyrazole. For instance, a Sandmeyer-type reaction on an amino-pyrazole can introduce the bromo-substituent.[11][12] However, these multi-step sequences can be less efficient in terms of overall yield and atom economy for large-scale production.
This guide will focus on a robust method adapted from literature, prioritizing safety and scalability. The chosen pathway involves the bromination of a readily available pyrazole precursor, with careful consideration of reaction conditions to ensure high yield and purity of the final product.
Visualizing the Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 100 g scale of the final product. All operations involving hazardous reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| 1H-Pyrazol-5-amine | 98% | Commercially Available | 50.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available | 117.0 g | 1.1 |
| Acetonitrile (ACN) | Anhydrous | Commercially Available | 1.0 L | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 2.0 L | - |
| Saturated aq. Sodium Thiosulfate (Na2S2O3) | - | Prepared in-house | 500 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | - | Prepared in-house | 500 mL | - |
| Brine (Saturated aq. NaCl) | - | Prepared in-house | 500 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available | 100 g | - |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | As needed | - |
Equipment
-
2 L, 4-necked, jacketed glass reactor equipped with:
-
Overhead mechanical stirrer
-
Temperature probe
-
Condenser with a nitrogen inlet/outlet
-
Addition funnel
-
-
Heating/cooling circulator
-
Rotary evaporator
-
Separatory funnel (4 L)
-
Filtration apparatus
-
Standard laboratory glassware
Reaction Procedure
-
Reactor Setup and Inerting:
-
Assemble the jacketed reactor system in a fume hood. Ensure all joints are properly sealed.
-
Purge the reactor with dry nitrogen for 15-20 minutes to establish an inert atmosphere.
-
-
Charging of Reagents:
-
To the reactor, add 1H-Pyrazol-5-amine (50.0 g).
-
Add anhydrous acetonitrile (1.0 L) to the reactor.
-
Begin stirring to dissolve the starting material. The solution should be clear and colorless.
-
-
Bromination Reaction:
-
Cool the reactor contents to 0-5 °C using the circulating bath.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (117.0 g) in anhydrous acetonitrile (500 mL). Note: NBS can be added portion-wise as a solid, but dissolving it first allows for better control of the addition rate and exotherm.
-
Slowly add the NBS solution to the cooled pyrazole solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C. An exotherm will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC system: Ethyl acetate/Hexanes (1:1). The product should have a lower Rf than the starting material.
-
The reaction is considered complete when the starting material is no longer detectable.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly quench the reaction by adding saturated aqueous sodium thiosulfate solution (500 mL) to neutralize any unreacted bromine or NBS.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
To the resulting aqueous slurry, add ethyl acetate (1.0 L) and transfer to a 4 L separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 250 mL) to remove any acidic byproducts.
-
Brine (250 mL) to reduce the water content in the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an orange oil or solid.[13]
-
Purification
The crude product can be purified by one of the following methods, depending on the desired purity level:
-
Column Chromatography: For high purity, the crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This method is suitable for obtaining material for reference standards or early-stage development.[13]
-
Recrystallization: For larger scale purification, recrystallization is often more practical. A suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol/water) should be determined on a small scale. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystallization. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the structure and identify any impurities. The expected spectrum in DMSO-d6 shows signals around 5.20 ppm (m, 3H) and 11.60 ppm (br s, 1H).[13]
-
LC-MS: To confirm the molecular weight.
-
HPLC: To determine the purity of the final product.
Expected Yield and Purity
Following this protocol, a yield of 70-85% of this compound with a purity of >98% (by HPLC) can be expected after purification.
Safety and Handling Considerations
N-Bromosuccinimide (NBS):
-
NBS is a lachrymator and an irritant. Handle in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
Bromine (if used as an alternative):
-
Liquid bromine is highly corrosive, toxic, and dangerous for the environment.[10][14]
-
It should only be handled in a dedicated fume hood by trained personnel with specialized PPE, including heavy-duty, chemically resistant gloves, a face shield, and a respirator if necessary.[9]
-
A solution of sodium thiosulfate should be readily available to neutralize any spills.[10]
General Precautions:
-
All operations should be carried out in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[6][7][14]
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed mechanism for the bromination of 1H-pyrazol-5-amine with NBS.
Caption: Proposed mechanism for the electrophilic bromination of 1H-pyrazol-5-amine.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing. By prioritizing safety, scalability, and process control, this method offers a reliable and efficient route to this valuable compound. The detailed procedural steps, coupled with the rationale behind the experimental choices and safety considerations, provide researchers and process chemists with a robust framework for the successful large-scale production of this compound.
References
- RSC Education.
- Loba Chemie. BROMINE FOR SYNTHESIS MSDS. [Link]
- ICL Group. BROMINE BROMINE - Safety Handbook. [Link]
- AWS. BROMINE. [Link]
- He, J., et al. Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives, 2021.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- MDPI.
- ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)
- ResearchGate.
- MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. [Link]
- PubChem. 1-(2-bromophenyl)-1h-pyrazol-5-amine. [Link]
- Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- NIH. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- DTIC.
- ResearchGate.
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
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Application Notes and Protocols: Strategic Protection of 3-Bromo-1H-pyrazol-5-amine in Modern Drug Discovery
Introduction: The Strategic Imperative for Protecting 3-Bromo-1H-pyrazol-5-amine
This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its utility stems from the presence of multiple reactive sites: two distinct ring nitrogens (N1 and N2) and an exocyclic primary amine at the C5 position. This trifecta of nucleophilicity, coupled with the electrophilic character of the C3-bromo substituent, allows for diverse downstream functionalization. However, this same reactivity profile presents a significant challenge: achieving regioselective modification. Uncontrolled reactions can lead to a complex mixture of isomers, complicating purification and significantly reducing the yield of the desired product. Therefore, a robust protecting group strategy is not merely a matter of convenience but a critical component of any synthetic route involving this scaffold.
This guide provides a detailed overview of protecting group strategies for this compound, grounded in an understanding of its inherent chemical properties. We will explore the theoretical basis for regioselective protection, provide field-proven protocols for the selective protection of both the pyrazole N-H and the exocyclic amine, and discuss orthogonal strategies for the sequential deprotection and functionalization of this key synthetic intermediate.
Understanding the Landscape: Tautomerism and Nucleophilicity
Before delving into specific protecting group strategies, it is essential to understand the electronic and structural properties of this compound. A key consideration is the phenomenon of annular prototropic tautomerism, where the proton on the pyrazole ring can reside on either of the two nitrogen atoms. For 3(5)-aminopyrazoles, the 3-amino tautomer is generally found to be more stable than the 5-amino tautomer.[1][2] In the case of our subject molecule, this equilibrium favors the this compound tautomer.
This tautomeric preference has significant implications for reactivity. The pyrazole ring contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1-H). The exocyclic amine at C5 is an aromatic amine. The relative nucleophilicity of these three nitrogen centers will dictate the site of initial reaction with an electrophile, including protecting group reagents. Generally, the exocyclic primary amine is more nucleophilic than the endocyclic nitrogens, suggesting that it may react preferentially under certain conditions. However, the pyrazole anion, formed under basic conditions, is a potent nucleophile, often leading to reaction at the N1 position. The challenge, therefore, lies in modulating the reaction conditions to favor protection at the desired site.
Diagram: Decision-Making Workflow for Protecting this compound
Caption: A workflow for selecting a protecting group strategy.
Part 1: Selective Protection of the Pyrazole N-H
For synthetic routes requiring modification of the exocyclic C5-amine, protection of the pyrazole N-H is paramount. This prevents undesired side reactions such as N-alkylation or N-acylation of the ring. The choice of protecting group depends on the stability required for subsequent steps and the desired deprotection conditions.
Strategy 1: Tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of other reagents.[3][4] Selective protection of the pyrazole N-H of aminopyrazoles with a Boc group has been reported, yielding the N1-protected isomer.[5]
Protocol 1: Boc Protection of the Pyrazole N-H
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).
-
Base Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and a suitable base such as triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N1-Boc-3-bromo-1H-pyrazol-5-amine.
Deprotection: The Boc group can be readily removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM (typically 10-50% v/v) at room temperature, or with hydrochloric acid in an organic solvent like dioxane or methanol.[6]
Strategy 2: Trityl (Triphenylmethyl) Protection
The bulky trityl (Trt) group is another excellent choice for protecting the pyrazole N-H, particularly when high steric hindrance is desired to direct subsequent reactions.[7][8] It is introduced using trityl chloride under basic conditions and is also cleaved under acidic conditions, though typically milder than those required for Boc deprotection.[6]
Protocol 2: Trityl Protection of the Pyrazole N-H
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as pyridine or a mixture of DCM and a tertiary amine base (e.g., TEA).
-
Reagent Addition: Add trityl chloride (Trt-Cl) (1.1 eq) portion-wise to the stirred solution at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.[7]
-
Reaction Monitoring: Stir the reaction at room temperature overnight, or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with methanol and remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the N1-trityl-3-bromo-1H-pyrazol-5-amine.
Deprotection: The trityl group is readily cleaved with mild acids such as TFA in DCM, or even formic acid.[9]
Part 2: Selective Protection of the Exocyclic C5-Amine
In cases where the synthetic strategy involves functionalization of the pyrazole ring, for instance, through N-alkylation or cross-coupling reactions at the bromine-bearing carbon, protection of the more nucleophilic C5-amino group is necessary.
Strategy 3: Tert-Butoxycarbonyl (Boc) Protection of the Amine
While Boc protection can be directed to the pyrazole N-H under specific conditions, it is also a common and effective protecting group for aromatic amines. By modifying the reaction conditions, it is possible to favor protection at the exocyclic amine.
Protocol 3: Boc Protection of the C5-Amine
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as THF or dioxane.
-
Reagent Addition: Add (Boc)₂O (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The absence of a strong base is key to favoring acylation of the more nucleophilic exocyclic amine over deprotonation and subsequent reaction of the pyrazole N-H.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS for the formation of the desired product. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Deprotection: As with N-Boc protected pyrazoles, the C5-N-Boc group is cleaved under acidic conditions (e.g., TFA in DCM or HCl in an organic solvent).
Part 3: Orthogonal Protecting Group Strategies
For complex, multi-step syntheses where sequential functionalization of both the pyrazole ring and the exocyclic amine is required, an orthogonal protecting group strategy is indispensable.[10][11] This involves the use of two different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and reaction of one site while the other remains protected.
A potential orthogonal strategy for this compound could involve protecting the pyrazole N-H with a trityl group and the C5-amine with a Boc group.
Diagram: Orthogonal Protection Workflow
Caption: An example of an orthogonal protection workflow.
In this scenario, the trityl group on the pyrazole N-H could be selectively removed under milder acidic conditions than the Boc group on the C5-amine, allowing for initial functionalization of the pyrazole ring. Subsequently, the Boc group could be removed under stronger acidic conditions to enable reaction at the C5-amine. The precise conditions for selective deprotection would require careful optimization.
Summary of Protecting Group Stability
| Protecting Group | Site of Protection | Stable To | Labile To |
| Boc | Pyrazole N-H / C5-Amine | Bases, Nucleophiles, Hydrogenation | Strong Acids (TFA, HCl) |
| Trityl | Pyrazole N-H | Bases, Nucleophiles, Hydrogenation | Mild to Strong Acids |
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. By understanding the inherent reactivity of this versatile building block and carefully selecting the appropriate protecting groups and reaction conditions, researchers can achieve high regioselectivity and unlock the full synthetic potential of this important scaffold. The protocols and strategies outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes in the pursuit of novel therapeutics.
References
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- Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.
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- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Institutes of Health.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis.
- Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054–062. [Link]
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- Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. (n.d.). ResearchGate.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 161–169. [Link]
- 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- Two independent routes leading to Boc-protected pyrazoles 5 and 3. (n.d.). ResearchGate.
- Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Varvoglis, A., & Koftis, T. V. (2010). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2011(1), 18–29. [Link]
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). National Institutes of Health.
- Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. (2023). MDPI.
- Ilies, M., et al. (2005). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. The Journal of Organic Chemistry, 70(23), 9644–9647. [Link]
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One-Pot Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines from 3-Bromo-1H-pyrazol-5-amine: An Application Note and Protocol
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to purines allows it to function as a potent "hinge-binding" motif in various protein kinases, making it a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2] Kinase inhibitors bearing this framework have shown promise in treating a range of malignancies by targeting key regulators of cellular signaling pathways such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and tropomyosin receptor kinases (Trks).[3][4][5]
3-Bromo-1H-pyrazol-5-amine is a versatile and readily available building block for the synthesis of these valuable compounds. The presence of a nucleophilic amino group and a reactive bromine atom on the pyrazole ring allows for sequential functionalization, enabling the rapid generation of diverse chemical libraries for drug screening. Traditional multi-step syntheses, however, can be time-consuming and inefficient. This application note details a robust, one-pot, two-step protocol for the synthesis of 3-aryl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidines, starting from this compound. This streamlined approach, combining a cyclocondensation reaction with a subsequent in-situ Suzuki-Miyaura cross-coupling, offers a significant improvement in efficiency and atom economy, accelerating the discovery of new kinase inhibitors.[6][7]
Principle of the One-Pot Synthesis
This protocol is based on a sequential, one-pot reaction that first constructs the pyrazolo[1,5-a]pyrimidine core, followed by a palladium-catalyzed cross-coupling reaction to introduce aryl diversity at the C3 position.
Step 1: Cyclocondensation. this compound is reacted with a β-dicarbonyl compound, such as acetylacetone, in an acidic medium. The amino group of the pyrazole attacks one of the carbonyl groups of the acetylacetone, followed by an intramolecular cyclization and dehydration to form the 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine intermediate.
Step 2: In-situ Suzuki-Miyaura Cross-Coupling. Without isolating the intermediate, a palladium catalyst, a suitable ligand, a base, and an arylboronic acid are added directly to the reaction mixture. The palladium catalyst facilitates the cross-coupling of the arylboronic acid with the bromine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine core, yielding the final 3-aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine product.
The entire sequence is performed in a single reaction vessel, which minimizes handling, reduces solvent waste, and improves overall yield and efficiency.
Visualizing the Workflow
Caption: A streamlined one-pot workflow for the synthesis of 3-aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol
Materials:
-
This compound (≥97%)
-
Acetylacetone (≥99%)
-
4-Methoxyphenylboronic acid (≥98%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)
-
Potassium carbonate (K₂CO₃) (≥99%)
-
Glacial acetic acid (ACS grade)
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Ethyl acetate (ACS grade)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.7 mmol, 1.0 equiv.) and glacial acetic acid (20 mL).
-
Cyclocondensation: Add acetylacetone (0.64 mL, 6.3 mmol, 1.1 equiv.) to the stirred suspension. Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
In-situ Suzuki-Miyaura Coupling: Cool the reaction mixture to room temperature. Under a counterflow of inert gas (nitrogen or argon), add 1,4-dioxane (30 mL), 4-methoxyphenylboronic acid (1.04 g, 6.8 mmol, 1.2 equiv.), potassium carbonate (2.36 g, 17.1 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.285 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Extraction: To the residue, add ethyl acetate (50 mL) and water (30 mL). Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Reaction Mechanism
The one-pot synthesis proceeds through a two-stage mechanism:
Caption: Proposed mechanism for the one-pot synthesis of 3-aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Quantitative Data Summary
| Entry | β-Dicarbonyl Compound | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Acetylacetone | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 65-75 | >95 |
| 2 | Ethyl acetoacetate | Phenylboronic acid | 3-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-5-ol | 55-65 | >95 |
| 3 | Dibenzoylmethane | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 60-70 | >95 |
Yields and purities are based on reported literature for similar two-step syntheses and are expected to be comparable in the one-pot protocol with optimization.
Application in Drug Discovery: A Case Study on Kinase Inhibitors
The synthesized 3-aryl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidines are valuable scaffolds for the development of potent and selective kinase inhibitors. For instance, compounds with a similar core structure have been identified as inhibitors of Pim kinases, a family of serine/threonine kinases implicated in the progression of various cancers.[8]
Caption: From a simple starting material to a potential anti-cancer agent via the one-pot synthesis of a privileged scaffold.
The 5,7-dimethyl substitution pattern provides a good starting point for structure-activity relationship (SAR) studies, while the aryl group at the C3 position can be varied to optimize potency and selectivity against a specific kinase target. This one-pot protocol enables the rapid synthesis of a library of analogues for biological screening, thereby accelerating the hit-to-lead optimization process in drug discovery.
Conclusion
The one-pot synthesis of 3-aryl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidines from this compound represents a highly efficient and versatile method for accessing a medicinally important class of compounds. This protocol, by combining a cyclocondensation and a Suzuki-Miyaura cross-coupling in a single pot, offers significant advantages in terms of reduced reaction time, simplified work-up, and improved overall yield. The resulting products are valuable intermediates for the development of novel kinase inhibitors and other therapeutic agents. This application note provides a comprehensive guide for researchers in medicinal chemistry and drug discovery to leverage this powerful synthetic strategy.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances. (2021).
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. (2017).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC - PubMed Central. (2024).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (2021).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. (2021).
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. (2013).
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH. (2017).
- 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. ChemicalBook. (n.d.).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. (2020).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. MDPI. (2010).
- One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Semantic Scholar. (2014).
- One-pot Methodologies. University of Düsseldorf. (n.d.).
- Protocol of synthesis 1,3,5-triaryl pyrazole derivatives.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. (2024).
- One-Pot Synthesis of α-Halo β-Amino Acid Derivatives via the Difunctional Coupling of Ethyl α-Diazoacetate with Silyl Halides and N,O-Acetals or Aromatic Tertiary Amines.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. (2016).
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Application Note: Analytical Strategies for Real-Time Monitoring of 3-Bromo-1H-pyrazol-5-amine Reactions
Abstract
3-Bromo-1H-pyrazol-5-amine is a critical building block in modern medicinal chemistry, serving as a key precursor for a wide range of pharmacologically active compounds. The efficiency of its conversion and the impurity profile of the resulting products are paramount to the safety and efficacy of the final drug substance. This application note provides a comprehensive guide for researchers, chemists, and process development scientists on robust analytical methodologies for monitoring reactions involving this key intermediate. We will explore the causality behind selecting specific analytical techniques, provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the principles of method validation to ensure data integrity.
Introduction: The Imperative for Rigorous In-Process Control
In pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously controlled process. Intermediates like this compound are often involved in complex chemical transformations where incomplete reactions, side-product formation, or the generation of regioisomers can significantly impact yield and purity.[1] Therefore, the ability to accurately monitor the reaction progress in real-time is not merely a quality control measure; it is a fundamental component of process understanding and optimization.
Effective in-process monitoring allows scientists to:
-
Determine Reaction Endpoints: Accurately identify when a reaction is complete, preventing unnecessary heating or extended reaction times that can lead to degradation.
-
Profile Impurities: Detect and quantify the formation of byproducts, providing crucial insights for process optimization to minimize their formation.
-
Elucidate Reaction Kinetics: Gather data to understand the rate of conversion, which is essential for process scale-up and ensuring batch-to-batch consistency.
-
Ensure Regulatory Compliance: Provide documented evidence that the manufacturing process is well-understood and under control, a key requirement of regulatory bodies like the FDA.[2][3][4]
This guide is structured to provide both the theoretical grounding and the practical protocols necessary to implement a robust analytical monitoring strategy for reactions involving this compound.
The Analytical Challenge: Understanding the Analyte
Monitoring reactions of this compound presents unique challenges. The molecule possesses both an amine and a pyrazole N-H group, making it polar and capable of hydrogen bonding. Its reaction products, often generated through N-alkylation, N-acylation, or cross-coupling reactions, may have similar polarities, making chromatographic separation complex. Furthermore, the potential for regioisomer formation (e.g., reaction at N1 vs. the exocyclic amine) necessitates analytical techniques with high specificity.[1][5]
The choice of analytical method is therefore driven by the specific information required.
Caption: General analytical workflow for reaction monitoring.
Primary Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone technique for monitoring the progress of most organic reactions, particularly in pharmaceutical settings.[6] Its versatility in handling polar to moderately non-polar compounds makes it ideal for the analysis of this compound and its derivatives.
Causality Behind Method Choices:
-
Column: A C18 stationary phase is the default choice due to its broad applicability. The hydrophobicity of the C18 alkyl chains provides effective retention for the pyrazole core and its derivatives.
-
Mobile Phase: A mixture of water (or an aqueous buffer) and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV cutoff. An acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the amine functional groups, leading to consistent retention times and, most importantly, sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the silica support.[6]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard. DAD is superior as it collects spectra across a range of wavelengths, which helps in peak purity assessment and identifying components with different chromophores.
Protocol 1: RP-HPLC Method for Reaction Progress Monitoring
-
Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting it in a known, large volume (e.g., 5 mL) of a suitable solvent (e.g., acetonitrile/water 50:50). This "dilute and quench" step prevents further reaction. The dilution factor must be recorded and consistent. c. If solids are present, filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Instrumentation and Conditions:
-
See Table 1 for a typical starting point for method development.
-
-
Data Analysis: a. Integrate the peaks corresponding to the starting material, product(s), and any significant impurities. b. Monitor the reaction by observing the decrease in the peak area of the starting material and the corresponding increase in the product peak area. c. Calculate the percent conversion using the relative peak areas (assuming similar response factors for a preliminary assessment): % Conversion = [Product Area / (Product Area + Starting Material Area)] * 100%
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good resolution and efficiency. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier for good peak shape.[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% to 95% B over 15 min | Ensures elution of all components, from polar to non-polar. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on concentration to avoid detector overload. |
| Detector | DAD, 254 nm | 254 nm is a common wavelength for aromatic heterocycles. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile starting materials, reagents, or low molecular weight, thermally stable impurities.[2] While the target molecule, this compound, may have limited volatility, GC-MS excels at detecting residual solvents or less polar byproducts.
Causality Behind Method Choices:
-
Column: A DB-5ms or equivalent column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for separating a wide range of compounds.[1]
-
Mass Spectrometry (MS) Detector: Provides both high sensitivity and structural information from the fragmentation pattern, which is invaluable for identifying unknown impurities. The fragmentation of pyrazoles often involves characteristic losses of N₂, HCN, or side chains, aiding in structural confirmation.[7]
Protocol 2: GC-MS Method for Impurity Profiling
-
Sample Preparation: a. Take a reaction aliquot and dilute it in a volatile solvent compatible with the GC system, such as dichloromethane or ethyl acetate.[1] b. An optional liquid-liquid extraction can be performed if the reaction is in a non-volatile solvent (e.g., DMF, DMSO) to transfer analytes into a GC-compatible solvent. c. Filter through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
See Table 2 for typical GC-MS parameters.
-
-
Data Analysis: a. Identify peaks by comparing their mass spectra to a library (e.g., NIST). b. Analyze the fragmentation pattern to propose structures for unknown impurities.[7] c. Monitor for the disappearance of volatile starting materials.
Table 2: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard general-purpose column.[1] |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures volatilization of the sample. |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min | Separates compounds with a wide range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of starting materials and byproducts. |
Quantitative NMR (qNMR) Spectroscopy
NMR is unparalleled for its structural elucidation capabilities. For reaction monitoring, its utility extends to quantitative analysis (qNMR). By adding a known amount of an inert internal standard (IS), the concentration of reactants and products can be determined directly from the spectrum.[8]
Causality Behind Method Choices:
-
Internal Standard (IS): The IS must be chemically inert, soluble in the NMR solvent, and have a simple spectrum with at least one peak that does not overlap with any analyte signals. 1,3,5-Trimethoxybenzene or dimethyl sulfone are common choices.[8]
-
Quantitative Parameters: To obtain accurate quantification, a long relaxation delay (D1) is essential (typically 5 times the longest T1 of the protons being quantified). This ensures all protons have fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons.[8]
Protocol 3: qNMR for Absolute Quantification
-
Sample Preparation: a. In a glovebox or controlled environment, accurately weigh a specific amount of a certified internal standard into an NMR tube. b. Add the deuterated solvent (e.g., 0.5 mL of DMSO-d₆).[8] c. Withdraw a precise aliquot of the reaction mixture and add it to the NMR tube. d. Record the exact mass or volume of the reaction aliquot added.
-
Instrumentation and Data Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz). b. Acquire a standard proton spectrum, ensuring the relaxation delay (D1) is set to at least 30 seconds for quantitative accuracy.[8]
-
Data Analysis: a. Identify non-overlapping peaks for the starting material, product, and the internal standard. b. Carefully integrate these peaks. c. Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / Protons_analyte) * (Protons_IS / Integral_IS) * (Moles_IS / Volume_aliquot)
Table 3: Representative ¹H NMR Chemical Shifts for Monitoring
| Compound | Representative Proton | Hypothetical Shift (ppm, DMSO-d₆) | Rationale for Monitoring |
| This compound (SM) | Pyrazole C4-H | 5.20 | Disappearance of this singlet indicates consumption of starting material.[9] |
| This compound (SM) | -NH₂ | 5.20 | Broad signal that will shift or disappear upon reaction.[9] |
| N-alkylated Product | Alkyl group (e.g., -CH₂-) | 3.50 - 4.50 | Appearance of new signals in the alkyl region signifies product formation. |
| Internal Standard (TMB) | Aromatic -CH | 6.10 | Stable reference peak for quantification.[8] |
The Principle of Self-Validation
Every protocol described must be part of a self-validating system.[2] This means the data from one technique should corroborate the findings from another.
Caption: Triangulating data from multiple techniques for validation.
Conclusion
The effective monitoring of reactions involving this compound is a non-negotiable aspect of modern pharmaceutical development. A multi-pronged analytical strategy, primarily leveraging HPLC for routine progress monitoring, supplemented by GC-MS for impurity analysis and NMR for structural and quantitative confirmation, provides a comprehensive understanding of the chemical transformation. By understanding the causality behind method selection and implementing robust, cross-validated protocols, researchers can ensure the development of safe, efficient, and reproducible synthetic processes.
References
- BenchChem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Application Note.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Fang, C., et al. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH.
- Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Patel, M., et al. (n.d.). Analytical method validation: A brief review.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Kumar, V., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
- Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Scribd. (n.d.). Monitoring Reaction Mechanisms.
- ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010).
- Oakwood Chemical. (n.d.). This compound.
- ACS Publications. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.
- ResearchGate. (n.d.). Automated reaction progress monitoring of heterogeneous reactions: Crystallization-induced stereoselectivity in amine-catalyzed aldol reactions.
- Springer. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- PubMed. (n.d.). Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry.
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- InSpek. (n.d.). Chemical reaction monitoring.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1203705-55-8 [chemicalbook.com]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-pyrazol-5-amine
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your synthetic yield and purity.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section directly addresses specific issues you may encounter during the synthesis of this compound. Each entry provides a detailed explanation of the potential causes and offers actionable solutions.
Q1: Why is my yield of this compound consistently low?
A consistently low yield is a frequent challenge in the synthesis of this compound, often stemming from the chosen synthetic route or suboptimal reaction conditions. A reported synthesis involving the reduction of 3,4-dibromo-5-nitro-1H-pyrazole, for instance, results in a modest 32% yield.[1] Several factors can contribute to poor yields:
-
Side Reactions: The pyrazole ring is susceptible to multiple bromination or degradation under harsh conditions. The presence of the activating amino group can lead to the formation of di- and tri-brominated species.
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or poor reagent stoichiometry.
-
Product Degradation: The product, this compound, may be unstable under the reaction or workup conditions.
-
Purification Losses: Significant loss of product can occur during purification steps, especially if the product has challenging solubility or chromatographic properties.
Solutions and Optimization Strategies:
-
Re-evaluate Your Synthetic Route: Consider alternative, higher-yielding methods. A promising approach is the direct C-H halogenation of a suitable pyrazol-5-amine precursor using a milder brominating agent like N-Bromosuccinimide (NBS).[2] This method has been shown to provide moderate to excellent yields for the synthesis of 4-halogenated pyrazole derivatives and can be adapted for the 3-bromo isomer with careful control of regioselectivity.[2]
-
Optimize Reaction Conditions:
-
Temperature Control: Perform the bromination at a lower temperature to minimize side reactions. Start at 0 °C and slowly warm to room temperature.
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the brominating agent to ensure complete conversion of the starting material.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) can act as both a solvent and a catalyst in halogenation reactions.[2] Other aprotic solvents like dichloromethane (DCM) or acetonitrile can also be effective.
-
-
Protecting Group Strategy: If multiple brominations are a persistent issue, consider protecting the more reactive sites on the pyrazole ring or the amino group. However, this adds extra steps to the synthesis.
-
Workup and Purification:
-
Quenching: After the reaction, quench any remaining brominating agent with a solution of sodium thiosulfate or sodium bisulfite.[2]
-
Extraction: Use an appropriate organic solvent for extraction and wash the organic layer with brine to remove water-soluble impurities.
-
Chromatography: If column chromatography is necessary, use a silica gel column with a suitable eluent system, such as a gradient of ethanol in dichloromethane.[1]
-
Q2: I am observing multiple spots on my TLC analysis. What are the likely impurities and how can I minimize them?
The formation of multiple products is a common issue in the bromination of pyrazoles due to the presence of multiple reactive sites. The likely impurities are:
-
Dibrominated Products: The formation of 3,4-dibromo-1H-pyrazol-5-amine is a common side product.
-
Isomeric Products: Depending on the starting material and reaction conditions, you might obtain other bromo-substituted isomers. The regioselectivity of pyrazole bromination is influenced by the electronic nature of the nitrogen atoms in the ring.[3][4]
-
Unreacted Starting Material: Incomplete reaction will leave the starting pyrazol-5-amine.
-
Degradation Products: Harsh reaction conditions can lead to ring-opening or other degradation pathways.
Strategies for Minimizing Impurities:
-
Control of Regioselectivity: The amino group at the 5-position and the "pyridine-like" nitrogen at the 2-position direct electrophilic substitution.[3][4] To favor bromination at the 3-position, careful selection of the brominating agent and reaction conditions is crucial. Milder reagents like NBS are generally more selective than elemental bromine.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise at a low temperature to maintain a low concentration of the electrophile in the reaction mixture, which can improve selectivity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]
Experimental Workflow: Optimized Synthesis of this compound
This section provides a detailed, step-by-step protocol for an optimized synthesis based on the direct bromination of 1H-pyrazol-5-amine.
Protocol: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from methodologies for the direct C-H halogenation of pyrazol-5-amines.[2]
Materials:
-
1H-pyrazol-5-amine
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazol-5-amine (1.0 eq) in DMSO under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volume of DMSO).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethanol in dichloromethane to afford this compound as a solid.[1]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br2, reducing side products. |
| Solvent | Dimethyl sulfoxide (DMSO) | Acts as both solvent and catalyst, promoting the reaction.[2] |
| Temperature | 0 °C to Room Temperature | Minimizes the formation of dibrominated and other side products. |
| Stoichiometry (NBS) | 1.1 equivalents | Ensures complete consumption of starting material without significant excess. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the amine.[2] |
Visualizing the Workflow
Caption: Optimized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the typical appearance and storage condition for this compound?
A: this compound is typically a light beige or off-white solid.[1] It should be stored in a cool, dark place under an inert atmosphere, as it may be sensitive to light and air.[5]
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. DMSO can enhance the absorption of chemicals through the skin, so appropriate personal protective equipment (gloves, lab coat, safety glasses) is essential. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Q: Can I use a different brominating agent, such as bromine (Br2)?
A: While elemental bromine can be used, it is generally less selective and more hazardous to handle than NBS. Using Br2 may lead to a higher proportion of over-brominated side products and requires more stringent safety measures. For better control and higher yields of the desired mono-brominated product, NBS is the recommended reagent.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the structure of the molecule. The proton NMR spectrum in DMSO-d6 is reported to show peaks around 5.20 ppm (for the NH2 and CH protons) and 11.60 ppm (for the NH proton).[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (161.99 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
References
- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- WIPO Patentscope. (n.d.). 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry.
- Oakwood Chemical. (n.d.). This compound.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Reddit. (2022, June 4). Regioselectivity of pyrazole bromination.
Sources
Technical Support Center: Purification of Crude 3-Bromo-1H-pyrazol-5-amine
Welcome to the dedicated technical support guide for the purification of crude 3-Bromo-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining this key building block in high purity. Here, we synthesize established chemical principles with practical, field-tested protocols to empower you to troubleshoot and optimize your purification workflows.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a foundational understanding of the physicochemical properties of this compound is paramount. These properties dictate the rationale behind solvent selection and the choice of purification methodology.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₃H₄BrN₃ | Indicates a small, relatively polar molecule. |
| Molecular Weight | 161.99 g/mol [1][2] | Relevant for mass-based analysis. |
| Appearance | Light beige to orange solid[3] | Color may indicate the presence of impurities. |
| Acidity/Basicity | Contains a basic amine group and a weakly acidic pyrazole N-H. | This dual nature is the cornerstone of purification by acid-base extraction. |
| Solubility | While specific data is limited, empirical evidence suggests solubility in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane.[3][4] It is expected to have low solubility in non-polar solvents like hexanes and limited solubility in water. | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
| Stability | Generally stable under standard conditions.[5] Should be stored in a cool, dark place under an inert atmosphere.[1] | Important for preventing degradation during purification and storage. |
Frequently Asked Questions (FAQs)
Here we address the most common queries encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A1: The synthesis of this compound often involves the reduction of a nitro-precursor, such as 4,5-dibromo-3-nitro-1H-pyrazole, using reagents like stannous chloride (SnCl₂).[3] Consequently, common impurities may include:
-
Unreacted starting materials: Residual 4,5-dibromo-3-nitro-1H-pyrazole.
-
Reaction by-products: Partially reduced intermediates or other isomers.
-
Reagents and their salts: Tin salts from the reduction step.
-
Solvent residues: High-boiling point solvents used in the synthesis, such as DMF.[6]
The oily nature often arises from a mixture of these components, which can suppress the crystallization of the desired product.[6]
Q2: I'm struggling with severe tailing/streaking during silica gel column chromatography. What's causing this and how can I fix it?
A2: This is a classic issue when purifying basic compounds like amines on standard silica gel.[7][8] The root cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic amine functionality of your product.[7][8] This leads to poor separation and low recovery.
To mitigate this, you can:
-
Add a competing base to your mobile phase: Incorporating a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or a solution of ammonia in methanol to your eluent will "neutralize" the acidic sites on the silica, allowing your product to elute symmetrically.[9][10]
-
Use an alternative stationary phase: Amine-functionalized silica gel is an excellent, albeit more expensive, alternative that provides a more inert surface for the purification of basic compounds, often allowing for the use of simpler solvent systems like ethyl acetate/hexanes.[7][10]
Q3: Can I use recrystallization for purification, and what solvents are recommended?
A3: Yes, recrystallization can be a highly effective method for purifying this compound, especially for removing less polar or highly crystalline impurities. Based on literature for similar aminopyrazoles, good solvent systems to explore include:
-
Single solvent systems: Ethanol or methanol.
-
Two-solvent systems: Ethanol/water or ethyl acetate/hexanes.[11]
The general principle is to dissolve the crude material in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then either cool it or add a "bad" solvent (in which it is poorly soluble) to induce crystallization.[11][12]
Q4: Is acid-base extraction a viable purification strategy?
A4: Absolutely. The presence of the basic amine group makes acid-base extraction a powerful technique for separating your product from neutral or acidic impurities.[13] The process involves dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will regenerate the free amine, which can then be extracted back into an organic solvent.[13][14]
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the purification of this compound.
Problem 1: Low Recovery After Column Chromatography
-
Symptom: The desired product seems to have irreversibly adsorbed onto the silica gel column.
-
Cause: Strong acid-base interactions between the amine product and the acidic silica gel.[7][8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery during column chromatography.
Problem 2: Product Fails to Crystallize from Solution
-
Symptom: After dissolving the crude material for recrystallization, it oils out upon cooling or addition of an anti-solvent, rather than forming crystals.
-
Cause: The presence of impurities is inhibiting crystal lattice formation. The chosen solvent system may also be suboptimal.
-
Troubleshooting Workflow:
Sources
- 1. 1203705-55-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 1203705-55-8 [chemicalbook.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Bromo-1H-pyrazol-5-amine
Welcome to the technical support center for 3-Bromo-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during the work-up and purification of this compound.
Problem 1: My crude product is a dark, intractable oil instead of a solid.
Observation: After the reaction work-up and concentration, the expected solid product is instead a dark-colored, sticky oil that is difficult to handle and purify.
Potential Causes:
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) may not have been completely removed.
-
Formation of Salts: If the work-up involved acidic or basic conditions, the product might be in its salt form, which can be oily.
-
Presence of Impurities: A significant amount of impurities can depress the melting point of the final compound, preventing it from solidifying.[1]
-
Decomposition: this compound, like many amino-heterocycles, can be sensitive to prolonged exposure to heat or acidic/basic conditions, leading to decomposition products.
Recommended Solutions:
-
Azeotropic Removal of Solvents: If residual high-boiling solvents are suspected, dissolve the oil in a suitable solvent like toluene or dichloromethane and re-concentrate under reduced pressure. Repeating this process 2-3 times can help azeotropically remove the stubborn solvent.
-
Neutralization and Extraction:
-
Dissolve the oil in a generous amount of ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Trituration:
-
Attempt to induce solidification by adding a small amount of a non-polar solvent in which the product is poorly soluble, such as hexanes, diethyl ether, or a mixture of the two.
-
Stir the mixture vigorously with a spatula, scratching the side of the flask to encourage nucleation.
-
Cool the mixture in an ice bath to further promote precipitation.
-
-
Purification via Acid-Base Extraction: This technique is particularly effective for separating the basic product from non-basic impurities.[1][2]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.
-
Separation and Wash: Combine the acidic aqueous layers. Wash this combined aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 8). The product should precipitate as a solid.
-
Extraction and Isolation: Extract the product back into ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified, neutral amine.
Caption: Workflow for Acid-Base Extraction Purification.
-
Problem 2: My TLC shows multiple spots even after initial purification.
Observation: Thin-layer chromatography (TLC) of the product shows the desired spot along with several other spots, indicating the presence of multiple impurities.
Potential Causes:
-
Unreacted Starting Materials: The reaction may not have gone to completion.
-
Formation of Regioisomers: Depending on the synthetic route, isomers of this compound could be formed. For instance, bromination of 1H-pyrazol-5-amine can potentially lead to bromination at different positions on the ring.
-
Side-Reactions and Byproducts: The reaction conditions may have promoted the formation of undesired side-products. A common synthesis involves the reduction of a nitro group, and incomplete reduction can leave nitro-containing impurities.[3]
-
Decomposition on Silica Gel: Amines can sometimes streak or decompose on acidic silica gel during TLC analysis.[4]
Recommended Solutions:
-
Optimize TLC Analysis: To get a clearer picture of the impurity profile, add a small amount of triethylamine (Et₃N) or ammonia in methanol to the TLC mobile phase (e.g., 1% Et₃N in 10% MeOH/DCM). This will neutralize the acidic sites on the silica gel and prevent streaking of the basic amine product.[2]
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Use silica gel as the stationary phase. For basic compounds like this compound, it is highly recommended to use silica gel treated with triethylamine to prevent streaking and improve separation. Prepare a slurry of silica gel in the initial, non-polar eluent containing ~1% triethylamine.
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a solution.
-
Elution: Start with a less polar solvent system and gradually increase the polarity. A common gradient for aminopyrazoles is from 100% dichloromethane (DCM) to a mixture of DCM and methanol (e.g., 0-10% MeOH in DCM).[5][6] A specific eluent system reported for this compound is 6% ethanol in dichloromethane.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for troubleshooting multiple spots on TLC.
-
Problem 3: I am struggling with low yield after recrystallization.
Observation: While recrystallization yields a pure product, the overall recovery is very low.
Potential Causes:
-
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the product, even at low temperatures.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion remaining in the mother liquor upon cooling.[1]
-
Premature Crystallization: The product may have crystallized out during a hot filtration step intended to remove insoluble impurities.
-
The crude product is highly impure: A large percentage of the starting material is impurities, so the low yield of pure product is expected.
Recommended Solutions:
-
Systematic Solvent Screening: Perform small-scale recrystallization trials with different solvents or solvent systems to find the optimal conditions. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Use of a Solvent/Anti-Solvent System:
-
Dissolve the product in a minimum amount of a hot "good" solvent (e.g., ethanol, isopropanol).
-
While the solution is still hot, add a "poor" or "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.[1]
-
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Equipment: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
| Solvent/System | Polarity | Suitability | Notes |
| Ethanol | High | Good | A common and effective solvent for recrystallizing aminopyrazoles.[5][7] |
| Isopropanol | High | Good | Often provides good crystal formation and recovery.[1] |
| Ethyl Acetate | Medium | Moderate | Can be a good choice for less polar impurities. |
| Acetonitrile | Medium | Moderate | May be effective depending on the impurity profile.[1] |
| Ethanol/Water | High | Excellent | A powerful system for inducing crystallization of polar compounds like this compound.[1] |
| Dichloromethane/Hexane | Medium | Good | Dissolve in minimal hot DCM and add hexanes as the anti-solvent. |
Table 1: Common Recrystallization Solvents for Aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
The impurity profile heavily depends on the synthetic route. A common route involves the reduction of a nitro-pyrazole precursor.[3] In this case, potential impurities include:
-
Unreacted Starting Material: e.g., 3,4-dibromo-5-nitro-1H-pyrazole.
-
Incompletely Reduced Intermediates: Such as nitroso or hydroxylamine species.
-
Over-brominated or Under-brominated Species: Depending on the bromination step, species with more than one bromine atom or no bromine atom might be present.
-
Debrominated Product: 1H-pyrazol-5-amine can be a byproduct if debromination occurs during the reaction or work-up.
Q2: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The proton NMR should show the characteristic pyrazole ring proton signal, and the absence of signals corresponding to impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Q3: Is this compound stable during storage?
Like many amines, it can be sensitive to light, air, and acid. It is best stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[8]
Q4: Can I use neutral alumina for column chromatography instead of silica gel?
Yes, neutral alumina can be a good alternative to silica gel for the purification of basic compounds like this compound, as it is less acidic and can reduce the chances of product degradation or irreversible adsorption on the column.[2]
References
- Benchchem. (n.d.). Refining work-up procedures for isolating pure 3-Amino-5-(2-furyl)pyrazole.
- ChemicalBook. (2023). This compound.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Reddit. (2022). Purification of Amino-Pyrazoles.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- BLD Pharm. (n.d.). 1203705-55-8|this compound.
- LGC Standards. (n.d.). This compound.
- Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Nöth, H., & Storch, W. (1977). The Bromination of Pyrazabole.
- University of California, Los Angeles. (n.d.). Column chromatography.
- Zhuravlev, F., et al. (2017).
- Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Oakwood Chemical. (n.d.). This compound.
- Semantic Scholar. (2004).
- Sigma-Aldrich. (n.d.). This compound.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Department of Chemistry website.
- National Institutes of Health. (2018).
- MDPI. (2023).
- ResearchGate. (2015). Synthesis of Substituted Pyrazoles using Ionic Liquid.
- MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- ResearchGate. (2023).
- ResearchGate. (n.d.).
- Semantic Scholar. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.
Sources
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- 3. This compound | 1203705-55-8 [chemicalbook.com]
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- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. This compound | 1203705-55-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Bromo-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring both success and safety in your laboratory endeavors.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the bromination of a pyrazole precursor. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. Understanding the underlying chemical principles is paramount to troubleshooting and optimizing this synthesis. Common synthetic strategies involve the cyclization of precursors to form the pyrazole ring, followed by electrophilic bromination.[1][2] A frequent challenge is controlling the regioselectivity of the bromination, as the pyrazole ring has multiple reactive sites.[3][4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield of the Desired this compound
Symptoms:
-
The isolated yield of the final product is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products.
Potential Causes & Solutions:
-
Suboptimal Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it often leads to over-bromination and the formation of hazardous byproducts.[6] N-Bromosuccinimide (NBS) is a milder and more selective alternative that can improve the yield of the desired monobrominated product.[7]
-
Protocol: Consider switching from Br2 to NBS. A typical procedure involves dissolving the starting 3-aminopyrazole in a suitable solvent like DMF or acetonitrile, followed by the slow, portion-wise addition of NBS at a controlled temperature (e.g., 0 °C to room temperature).[7]
-
-
Incorrect Reaction Temperature: Temperature control is crucial for selectivity. Higher temperatures can favor the formation of di- and polybrominated side products.
-
Protocol: Maintain a low reaction temperature, especially during the addition of the brominating agent. An ice bath is recommended to keep the temperature at or below 5 °C.
-
-
Degradation of Starting Material or Product: Aminopyrazoles can be sensitive to strongly acidic or basic conditions, as well as prolonged exposure to heat.
-
Protocol: Ensure the reaction is performed under relatively neutral or mildly acidic conditions. Minimize reaction time by monitoring progress closely with TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
Problem 2: Formation of Multiple Brominated Isomers
Symptoms:
-
NMR analysis of the purified product shows a mixture of isomers, primarily the desired 3-bromo and the undesired 4-bromo and/or 5-bromo isomers.
-
Separation of the isomers by column chromatography is difficult.
Potential Causes & Solutions:
-
Lack of Regiocontrol: The pyrazole ring has several positions susceptible to electrophilic attack. The amino group at C5 is an activating group, directing bromination to the C4 position. The nitrogen atoms also influence the electron density of the ring.[3][5]
-
Mechanistic Insight: The protonated form of the pyrazole ring is less reactive towards electrophilic substitution. By controlling the acidity of the reaction medium, you can influence the regioselectivity. The pyridine-like nitrogen can direct substitution to the adjacent C4 position.[3][4]
-
Protocol: The use of a protic solvent like acetic acid can help to control the regioselectivity by protonating the pyrazole ring and directing the bromination. Some protocols have found success using fluorinated alcohols as solvents to improve regioselectivity in pyrazole formation, a principle that may be adaptable to bromination.
-
-
Tautomerization: 3-Amino-1H-pyrazole can exist in tautomeric forms, which can lead to bromination at different positions.
-
Protocol: Protecting the N1 position of the pyrazole ring with a suitable protecting group (e.g., tosyl) before bromination can lock the tautomeric form and improve regioselectivity.[7] The protecting group can be removed after the bromination step.
-
Problem 3: Formation of Dibromo and Polybromo Side Products
Symptoms:
-
Mass spectrometry analysis of the crude product shows significant peaks corresponding to the addition of two or more bromine atoms.
-
The desired product is difficult to purify from these over-brominated impurities.
Potential Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to the formation of polybrominated products.
-
Protocol: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. It is often better to have a small amount of unreacted starting material, which is easier to separate than over-brominated products.
-
-
Reaction "Hot Spots": Poor mixing during the addition of the brominating agent can create localized areas of high concentration, leading to over-bromination.
-
Protocol: Ensure vigorous stirring of the reaction mixture. Add the brominating agent slowly and portion-wise, or as a solution via a syringe pump, to maintain a low, steady concentration.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Harsh brominating agent | Use a milder agent like N-Bromosuccinimide (NBS).[7] |
| High reaction temperature | Maintain low temperature (0-5 °C) during bromination. | |
| Degradation of material | Use neutral/mildly acidic conditions; minimize reaction time. | |
| Isomer Formation | Poor regioselectivity | Use a protic solvent (e.g., acetic acid) or consider N-protection.[7] |
| Tautomerization | Protect the N1 position of the pyrazole ring. | |
| Over-bromination | Excess brominating agent | Use 1.0-1.1 equivalents of the brominating agent. |
| Poor mixing | Ensure vigorous stirring and slow, controlled addition of the reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most common side product is often the 4-bromo isomer (4-Bromo-1H-pyrazol-5-amine).[7] This is due to the strong activating effect of the amino group at the C5 position, which directs electrophilic substitution to the adjacent C4 position. Dibrominated products, such as 3,4-dibromo-1H-pyrazol-5-amine, are also frequently observed, especially when an excess of the brominating agent is used.
Q2: How can I effectively purify the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is usually effective. Due to the polar nature of the aminopyrazole, it may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent to prevent streaking on the column. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: Are there any safety precautions I should be aware of?
Yes. Brominating agents like bromine and NBS are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used, such as DMF and acetonitrile, are also hazardous. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q4: Can I use a Sandmeyer-type reaction to introduce the bromine?
A Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a bromide salt, is a viable alternative for synthesizing bromopyrazoles.[8][9] However, this approach would typically start from a diaminopyrazole or involve the introduction of a nitro group that is subsequently reduced to an amine for diazotization. While effective, this multi-step process may be less direct than direct bromination of 3-aminopyrazole.
Visualizing the Reaction Pathway and Side Reactions
To better understand the synthetic challenges, the following diagram illustrates the desired reaction and potential side reactions.
Caption: Synthetic pathways in the bromination of 3-aminopyrazole.
Experimental Workflow for Troubleshooting
This workflow provides a systematic approach to diagnosing and resolving issues in your synthesis.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. arkat-usa.org [arkat-usa.org]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions of 3-Bromo-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing coupling reactions involving 3-Bromo-1H-pyrazol-5-amine. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the complexities of these crucial transformations. As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of reaction mechanisms and the subtle interplay of various experimental parameters.
Introduction: The Challenge and Opportunity
This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic amino group, presents unique opportunities for diverse molecular architectures. However, these same features can lead to challenges in achieving selective and high-yielding cross-coupling reactions. Five-membered nitrogen-containing heterocycles can be difficult coupling partners, sometimes inhibiting or deactivating the palladium catalyst.[1][2] This guide will equip you with the knowledge to overcome these obstacles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any product formation in my Suzuki-Miyaura coupling. Where should I start troubleshooting?
A1: Begin by systematically verifying the integrity of your reaction setup and reagents.
-
Atmosphere: Ensure a rigorously inert atmosphere. Oxygen can irreversibly oxidize the Pd(0) catalyst. De-gas your solvent thoroughly and maintain a positive pressure of argon or nitrogen.[3]
-
Reagent Quality: Confirm the purity and dryness of your this compound, boronic acid, and base. Water can lead to protodeboronation of the boronic acid, a common side reaction.[4]
-
Catalyst Activity: Your palladium source and ligand may have degraded over time. It is advisable to use a freshly opened or properly stored catalyst. Modern palladium pre-catalysts, such as XPhos Pd G2, are often more reliable than traditional sources.[5]
Q2: My Buchwald-Hartwig amination is giving me a low yield with a lot of starting material remaining. What can I do?
A2: Low conversion in Buchwald-Hartwig reactions often points to issues with catalyst activation or reactivity.
-
Ligand Choice: The ligand is critical. For electron-rich and potentially coordinating substrates like aminopyrazoles, bulky, electron-rich phosphine ligands such as tBuBrettPhos or Josiphos are often necessary to promote efficient catalytic turnover.[1][2]
-
Base Selection: The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5][6] However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be required to prevent decomposition.[3]
-
Temperature: If the reaction is sluggish at lower temperatures, a cautious increase in temperature (e.g., to 80-110 °C) may be necessary.[5]
Q3: I'm observing significant debromination of my starting material. What causes this and how can I prevent it?
A3: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich heterocycles.[7] It can be promoted by:
-
Excess Base or Protic Impurities: These can facilitate the protonolysis of the aryl-palladium intermediate.
-
Inefficient Transmetalation or Reductive Elimination: If the desired coupling step is slow, the aryl-palladium intermediate has more opportunity to undergo side reactions. To mitigate debromination, consider using a less aggressive base, ensuring anhydrous conditions, and choosing a ligand that accelerates the desired C-C or C-N bond-forming step. For Suzuki reactions, bromo and chloro derivatives of pyrazoles have shown a reduced tendency for dehalogenation compared to iodo-pyrazoles.[7]
Q4: Should I protect the N-H groups on the pyrazole ring and the amino group?
A4: This is a critical consideration. The unprotected N-H of the pyrazole and the primary amine can coordinate to the palladium center, potentially inhibiting the catalyst.[6][8]
-
For Suzuki-Miyaura Reactions: N-protection is generally recommended to avoid side reactions and catalyst inhibition.[5]
-
For Buchwald-Hartwig Aminations: There are successful protocols for coupling unprotected aminopyrazoles.[1][2] The choice often depends on the specific amine coupling partner and the catalyst system. If you are coupling with a primary amine, selective protection of the pyrazole N-H might be necessary to prevent competitive N-arylation.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields, follow this systematic troubleshooting workflow:
Caption: A logical guide for troubleshooting low yields in Suzuki-Miyaura coupling.
Common Issues in Buchwald-Hartwig Amination
Decomposition and low conversion are frequent hurdles. This guide helps to diagnose and solve these issues.
Caption: Troubleshooting decomposition and low conversion in Buchwald-Hartwig amination.
Experimental Protocols
General Considerations for All Coupling Reactions
-
Glassware: All glassware should be oven- or flame-dried and cooled under a stream of inert gas.
-
Solvents: Use anhydrous, degassed solvents. Purging with argon or nitrogen for 15-30 minutes is recommended.
-
Inert Atmosphere: Reactions should be set up and run under a positive pressure of argon or nitrogen. Schlenk techniques or a glovebox are highly recommended.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Atmosphere Purge: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). Purge the resulting suspension with inert gas for another 10-15 minutes. Finally, add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is designed for the coupling of unprotected this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-4 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., LHMDS, 2.2 equiv) to an oven-dried reaction vessel.[2]
-
Reagent Addition: Add this compound (1.0 equiv). Seal the vessel and remove it from the glovebox (if used). Add the anhydrous, degassed solvent (e.g., THF or toluene) via syringe, followed by the amine coupling partner (1.2-1.4 equiv).[2]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 50-80 °C).[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
This protocol outlines the coupling of this compound with a terminal alkyne.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[5][9]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).[10] Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary Tables
Table 1: Recommended Starting Conditions for Catalyst Systems
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G2 (2 mol%) | (XPhos) | K₂CO₃ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | tBuBrettPhos Pd G3 (2 mol%) | (tBuBrettPhos) | LHMDS | Toluene | 50-80 |
| Sonogashira | PdCl₂(PPh₃)₂ (3 mol%) | PPh₃ | Et₃N | THF | 25-60 |
Note: These are starting points and may require optimization for specific substrates.
Table 2: Common Solvents and Bases for Screening
| Coupling Reaction | Solvents to Screen | Bases to Screen |
| Suzuki-Miyaura | Toluene, THF, DMF, Dioxane/H₂O | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Buchwald-Hartwig | Toluene, Dioxane, THF | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS |
| Sonogashira | THF, DMF, Acetonitrile, Toluene | Et₃N, i-Pr₂NH, DBU |
Mechanistic Insights
A foundational understanding of the catalytic cycle is paramount for effective troubleshooting.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole. This is often the rate-limiting step.[11]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald): The coupling partner is delivered to the palladium center.
-
Reductive Elimination: The new C-C or C-N bond is formed, and the product is released, regenerating the Pd(0) catalyst.[12]
Any factor that inhibits one of these steps (e.g., catalyst deactivation, slow transmetalation) can lead to low yields and side reactions. The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing the rates of these elementary steps.[13]
References
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- ResearchGate. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- Royal Society of Chemistry (RSC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
- ACS Publications. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- PubMed Central (PMC). (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health (NIH). (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Wikipedia. Sonogashira coupling.
- ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- ResearchGate. (2018). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- Oakwood Chemical. This compound.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- National Institutes of Health (NIH). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development.
- ResearchGate. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
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- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
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Technical Support Center: Halogenation of Pyrazol-5-amines
Welcome to the technical support center for the halogenation of pyrazol-5-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges encountered during the electrophilic halogenation of pyrazol-5-amines, providing in-depth troubleshooting advice and optimized protocols to ensure successful and reproducible outcomes.
Introduction: The Challenge of Selectivity
Pyrazol-5-amines are a critical scaffold in medicinal chemistry and agrochemicals. Their halogenated derivatives serve as versatile intermediates for further functionalization, often through cross-coupling reactions.[1][2] The halogenation of the pyrazole ring, however, is not always straightforward. The inherent nucleophilicity of the pyrazole ring, coupled with the activating effect of the amino group, presents several challenges, primarily concerning regioselectivity and over-halogenation. This guide will help you understand and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the halogenation of a pyrazol-5-amine?
The electrophilic halogenation of pyrazoles, including pyrazol-5-amines, predominantly occurs at the C4 position.[3][4] This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and thus most susceptible to electrophilic attack. The attack at C3 or C5 would lead to a less stable intermediate with a positive charge on a nitrogen atom.[4] The amino group at the C5 position further activates the ring, reinforcing this preference.
Q2: My reaction is producing a mixture of mono- and di-halogenated products. How can I improve selectivity for the mono-halogenated product?
Over-halogenation is a common issue, especially with highly activated pyrazol-5-amine substrates. Here are several strategies to enhance mono-selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Start with a 1:1 molar ratio of the substrate to the halogenating agent and monitor the reaction closely by TLC or LC-MS.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can decrease the reaction rate and improve selectivity by minimizing the further reaction of the mono-halogenated product.
-
Use a Milder Halogenating Agent: If you are using a highly reactive agent like N-bromosuccinimide (NBS), consider a less reactive one. For instance, for chlorination, trichloroisocyanuric acid (TCCA) might offer better control than N-chlorosuccinimide (NCS) in some cases.
-
Protecting Groups: Introducing a protecting group on the pyrazole nitrogen (e.g., a tosyl group) can modulate the electron density of the ring and, in some cases, improve selectivity.[5]
Q3: I am observing low to no conversion of my starting material. What are the potential causes and solutions?
Several factors can contribute to poor conversion:
-
Inactive Halogenating Agent: N-halosuccinimides can decompose over time. Ensure you are using a fresh or properly stored batch.
-
Insufficient Activation: Some less reactive pyrazol-5-amines may require an activating agent or catalyst. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent has been shown to play a dual role as a catalyst in halogenations with N-halosuccinimides (NXS).[5][6][7]
-
Protonation of the Substrate: In highly acidic media, the pyrazole ring or the amino group can be protonated, deactivating the substrate towards electrophilic attack. Ensure your reaction conditions are not overly acidic, unless a specific acid-catalyzed protocol is being followed.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Aprotic solvents like acetonitrile, dichloromethane (DCM), or DMSO are commonly used.[5][8] In some cases, greener solvents like ethanol or even water have been successfully employed.[1] Experiment with different solvents to find the optimal conditions for your specific substrate.
Q4: My desired product seems to be unstable and I am getting a complex mixture of byproducts. What could be happening?
Pyrazol-5-amines and their halogenated derivatives can be susceptible to degradation under harsh reaction conditions.
-
Substrate Decomposition: The starting material itself might be unstable under the chosen conditions. Consider if functional groups on your substrate are incompatible with the halogenating agent or other reagents. For example, certain sulfonamides can be unstable.[9]
-
Product Decomposition: The halogenated product may be unstable. This can be exacerbated by prolonged reaction times or elevated temperatures. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed.
-
Side Reactions: The amino group can also be a site for side reactions. While halogenation on the nitrogen is less common with NXS reagents under neutral conditions, it's a possibility to consider.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the halogenation of pyrazol-5-amines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 4-Halo-pyrazol-5-amine | 1. Incomplete reaction.[9] 2. Decomposition of starting material or product. 3. Formation of N-halogenated byproducts. | 1. Increase reaction time or temperature cautiously, monitoring by TLC/LC-MS. 2. Use milder reaction conditions (lower temperature, less reactive halogenating agent). 3. Consider protecting the amino group if N-halogenation is suspected. |
| Formation of Regioisomers | 1. Atypical substrate electronics. 2. Steric hindrance at the C4 position. | 1. Confirm the structure of your product using 2D NMR techniques. 2. If steric hindrance is an issue, you may need to consider a multi-step synthetic route to achieve the desired regiochemistry. |
| Over-halogenation (Di- or Tri-halogenated Products) | 1. Highly activated pyrazole ring.[9] 2. Excess halogenating agent. | 1. Use a less reactive halogenating agent. 2. Carefully control the stoichiometry of the halogenating agent (1.0-1.1 equivalents). 3. Lower the reaction temperature. |
| Reaction Fails to Initiate | 1. Inactive halogenating agent. 2. Deactivated substrate. 3. Inappropriate solvent. | 1. Use a fresh bottle of the halogenating agent. 2. Add a catalytic amount of a Lewis acid or switch to a more activating solvent like DMSO.[5] 3. Screen different solvents (e.g., ACN, DCM, THF, DMSO). |
| Complex, Inseparable Mixture | 1. Unstable substrate under reaction conditions.[9] 2. Multiple side reactions occurring. | 1. Consider a different, milder halogenation protocol. 2. Protect sensitive functional groups on your substrate before halogenation. |
Experimental Protocols
Protocol 1: General Procedure for the C4-Bromination of 3-Aryl-1H-pyrazol-5-amines using NBS in DMSO
This protocol is adapted from a reported metal-free direct C-H halogenation method.[5][6][7]
-
To a solution of the 3-aryl-1H-pyrazol-5-amine (1.0 mmol) in DMSO (5 mL), add N-bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3-aryl-1H-pyrazol-5-amine.
Protocol 2: General Procedure for the C4-Chlorination of 3-Aryl-1H-pyrazol-5-amines using NCS in DMSO
This protocol is a modification of the above procedure for chlorination.
-
To a solution of the 3-aryl-1H-pyrazol-5-amine (1.0 mmol) in DMSO (5 mL), add N-chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction may require a longer reaction time compared to bromination. Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common halogenation issues.
Proposed Mechanism of Halogenation with NXS in DMSO
Caption: A plausible mechanism for the DMSO-catalyzed halogenation of pyrazol-5-amines.[5]
References
- He, J., Wei, Y., Feng, Y., Liu, P., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Various Authors. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Google Books.
- El-faham, A., et al. (Date not available). Recent developments in aminopyrazole chemistry. Arkat USA.
- Kour, J., Khajuria, P., Sharma, A., & Sawant, S. D. (2022). TBAX/Oxone-Mediated Halogenation of Pyrazoles and Other Heterocycles: An Entry to Important Cross-Coupling Reactions. Chemistry – An Asian Journal.
- Reddy, B. V. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.
- Baxter, R. D., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- Li, Y., et al. (Date not available). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Organic & Biomolecular Chemistry.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
- Reddit User. (2022). Regioselectivity of pyrazole bromination. r/chemhelp.
- MDPI. (Date not available). Recent Advances in Synthesis and Properties of Pyrazoles.
- ACS Publications. (1980). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry.
- SlideShare. (Date not available). Pyrazole.
- ACS Publications. (Date not available). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- International Journal of ChemTech Research. (Date not available). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles.
- ResearchGate. (Date not available). A mild halogenation of pyrazoles using sodium halide salts and Oxone.
- ResearchGate. (Date not available). (PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines.
- PSGCAS. (Date not available). Solvation analysis of halogenated 3-phenyl 5-amino pyrazoles.
- YouTube. (2022). Mechanism of Halogenation: Electrophilic Substitution Reaction.
- Wikipedia. (n.d.). N-Chlorosuccinimide.
- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
- OUCI. (2021). Halogenations of 3-Aryl-1H-pyrazol-5-amines.
- MDPI. (Date not available). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- ResearchGate. (Date not available). Halogenation of the pyrazole scaffold.
- Wikipedia. (2019). N-Bromosuccinimide.
- Wikipedia. (n.d.). Electrophilic halogenation.
- ACS Publications. (Date not available). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society.
- Thieme Chemistry. (Date not available). Mono- and Dihalogenation of 2-Aminopyrazine.
- MDPI. (2025). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- ResearchGate. (Date not available). Efficient Halogenation of 2-Aminopyrazine.
- Scribd. (Date not available). Complete Electrophilic Substitution Reactions Pyrazole.
- SpringerLink. (Date not available). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
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- 6. Beilstein Archives - Halogenations of 3-aryl-1H-pyrazol-5-amines [beilstein-archives.org]
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- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing self-polymerization of 3-Bromo-1H-pyrazol-5-amine
Welcome to the technical support guide for 3-Bromo-1H-pyrazol-5-amine (CAS: 1203705-55-8). This resource is designed for researchers, medicinal chemists, and process development scientists to address the primary challenge associated with this valuable building block: its propensity for self-polymerization and degradation. By understanding the underlying chemical principles, you can implement effective strategies to ensure the stability and reactivity of your material, leading to more reliable and reproducible experimental outcomes.
Section 1: Understanding the Instability of this compound
The utility of this compound in constructing complex heterocyclic scaffolds is often challenged by its limited stability. The molecule's structure inherently contains the features responsible for its reactivity and its instability.
The Chemical Rationale
The tendency of this compound to discolor and form insoluble polymeric material stems from two key structural features:
-
Electron-Rich Aromatic Amine: The primary amine group (-NH₂) is a strong activating group, donating electron density into the pyrazole ring. This heightened nucleophilicity makes the molecule susceptible to oxidation.
-
Reactive Heterocyclic Ring: The pyrazole ring itself has multiple reactive sites. The increased electron density from the amine group, combined with the presence of the bromine atom, creates a complex electronic environment prone to attack.
The primary degradation pathway is believed to be oxidative coupling . In the presence of atmospheric oxygen, light, or trace metal impurities, the amine can be oxidized, leading to the formation of highly reactive radical cations or imine intermediates. These intermediates can then attack another molecule of the aminopyrazole, initiating a chain reaction that results in colored, high-molecular-weight oligomers and polymers. Studies on similar aminopyrazoles confirm their susceptibility to oxidative dehydrogenative coupling, which can lead to the formation of new N-N or C-C bonds, contributing to polymerization.[1][2][3]
Key Reactive Sites
The diagram below illustrates the key molecular sites involved in the instability of this compound. The primary amine is the initial site of oxidation, and the electron-rich C4 position is a potential site for electrophilic attack or radical coupling.
Caption: Key reactive sites on this compound.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common questions and concerns encountered in the lab.
Q1: My solid this compound has changed color from off-white to brown/purple. Is it still usable?
A: Discoloration is a clear indicator of degradation and potential oligomerization. While it might still contain some of the desired compound, the purity is compromised. Using discolored material can lead to lower reaction yields, difficult purifications, and inconsistent results. We strongly recommend purification (e.g., recrystallization or column chromatography under inert conditions) before use. For critical applications, using a fresh, unopened batch is the best course of action.
Q2: What are the absolute best-practice storage conditions for this compound?
A: To maximize shelf-life, this compound should be treated as an air-sensitive reagent.[4][5][6] The ideal storage conditions are:
-
Temperature: 2-8°C.
-
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Container: Tightly sealed amber glass vial to protect from light and moisture.
-
Location: A dark, dry place. For long-term storage, consider sealing the vial with paraffin film and placing it inside a desiccator in the refrigerator.
Q3: I dissolved the compound in DMSO for screening, and it turned dark within hours. Why did this happen and how can I prevent it?
A: This is a common observation. Aromatic amines are notoriously unstable in solution, especially in polar aprotic solvents like DMSO which can facilitate oxidative pathways.[7][8] The discoloration is due to rapid, air-induced oxidative polymerization.
-
Prevention:
-
Prepare Solutions Fresh: Make solutions immediately before use. Do not store stock solutions for extended periods.
-
Use Degassed Solvents: Sparge your solvent with argon or nitrogen for 15-30 minutes before use to remove dissolved oxygen.
-
Add an Antioxidant: For non-catalytic applications where it will not interfere, consider adding a small amount of a radical scavenging antioxidant like Butylated Hydroxytoluene (BHT) or a derivative of Vitamin E (Tocopherol) to the solution.[9][10]
-
Q4: Can I add a chemical stabilizer or inhibitor to the solid material or my reaction mixture?
A: Yes, this is a viable strategy. The choice of inhibitor depends on your downstream application.
-
For Storage/Stock Solutions: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) are effective free-radical scavengers that can be added in small amounts (e.g., 50-200 ppm) to inhibit polymerization.[9]
-
For Reaction Mixtures: If your reaction chemistry is tolerant, adding a radical scavenger can be beneficial. However, be aware that these inhibitors can interfere with certain reactions, particularly those involving radical mechanisms or sensitive metal catalysts. Always run a small-scale control experiment to check for compatibility.
Q5: How does pH affect the stability of this compound in aqueous media?
A: The stability is highly pH-dependent.
-
Acidic Conditions (pH < 4): The amine group will be protonated to form an ammonium salt (-NH₃⁺). This significantly reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation. Therefore, the compound is generally more stable in acidic solutions.
-
Neutral to Basic Conditions (pH > 7): The free amine is present, which is the reactive form. Stability decreases significantly in neutral and especially basic solutions, where oxidation is more rapid. Avoid storing solutions at neutral or basic pH.
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve issues related to the instability of this compound.
Troubleshooting Flowchart
This flowchart provides a logical path for troubleshooting common problems.
Caption: Troubleshooting decision tree for experiments.
Problem/Cause/Solution Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Solid reagent is dark brown, clumpy, or has a purplish tint. | Long-term exposure to air/moisture during storage; photo-degradation. | Discard the material or purify by recrystallization/chromatography if possible. Order a fresh bottle and implement strict storage protocols. |
| Reaction solution turns yellow/brown/black upon dissolution. | Oxidative polymerization initiated by dissolved oxygen in the solvent. | Prepare the solution using freshly degassed solvents. Prepare it immediately before adding to the reaction. |
| Low yield in a cross-coupling reaction. | 1. Degraded starting material.2. Polymerization consuming the reagent in the reaction flask. | 1. Confirm purity of the starting material.2. Ensure the reaction is run under a strict inert atmosphere. Use degassed solvents and reagents. |
| Formation of insoluble black/brown precipitate during reaction. | Extensive polymerization. The reaction conditions (e.g., basic, high temperature) may be accelerating degradation. | Lower the reaction temperature if possible. If the reaction requires a base, add it slowly at a low temperature. Ensure the system is rigorously deoxygenated. |
Section 4: Protocols for Prevention
Adherence to these protocols will significantly enhance the stability and successful use of this compound.
Protocol 4.1: Recommended Storage and Handling
This protocol is essential for maintaining the integrity of the compound.
-
Receiving: Upon receipt, immediately inspect the material for any discoloration. If it is not a pure off-white powder, contact the supplier.
-
Inerting: If the material is not packaged under an inert atmosphere, transfer it inside a glovebox to smaller, appropriately sized amber glass vials. Backfill each vial with argon or nitrogen.
-
Sealing: Tightly cap the vials. For long-term storage (>1 month), wrap the cap and neck with Parafilm® to create an additional barrier against moisture and air ingress.
-
Storage: Place the sealed vials in a designated, clearly labeled container inside a 2-8°C refrigerator. For added protection, this container can be placed within a laboratory desiccator.
-
Dispensing: When weighing the compound, do so quickly. Ideally, handle the solid inside a glovebox.[4] If a glovebox is not available, take the vial out of the refrigerator and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Quickly weigh the desired amount and immediately re-purge the vial with inert gas before re-sealing.
Protocol 4.2: Preparation of Stabilized Solutions for Screening
This method is for preparing solutions intended for assays where stability is critical.
-
Solvent Preparation: Select a high-purity, anhydrous grade solvent. Transfer the required volume to a flask and degas thoroughly by sparging with argon or nitrogen for at least 20 minutes. Alternatively, use three freeze-pump-thaw cycles for the most rigorous oxygen removal.
-
Weighing: In a clean, dry vial, weigh the required amount of this compound.
-
Dissolution: Using a syringe, transfer the degassed solvent to the vial containing the solid.[5] Cap the vial immediately and sonicate or vortex briefly to dissolve.
-
Inert Headspace: If the solution will be used over several minutes, pierce the septum with a needle connected to a balloon or positive pressure line of inert gas to maintain an inert headspace.
-
Usage: Use the solution immediately. Do not store for more than a few hours, even at low temperatures.
References
- Wu, X., et al. (2014). Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. The Journal of Organic Chemistry, 79(9), 4018-24.
- Jiang, B., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. PMC, National Institutes of Health.
- Zhang, W., et al. (2024). Electrocatalytic C-H/S-H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives. The Journal of Organic Chemistry, 89(8).
- Khan, I., et al. (2025). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Results in Chemistry.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- Kober, E. (1960). Stabilization of aromatic amines. U.S. Patent 2,927,136.
- Kurbatov, S. V., et al. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
- Wu, X., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
- ResearchGate. (2025). Mechanism and kinetic features of oxidation polymerization of aromatic amines.
- Eby, L. T. (1953). Stabilized aromatic amines. U.S. Patent 2,653,171.
- Siefken, W. (1964). Stabilization of aromatic amines. U.S. Patent 3,154,583.
- SlideShare. (n.d.). free radical scavengers.pdf.
- Synox. (n.d.). Aromatic Amines Antioxidants. Performance Additives.
- Yar, M. S., et al. (2020). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Bioorganic Chemistry.
- Britannica. (2025). Radical scavenger. Britannica.com.
- Wikipedia. (n.d.). Scavenger (chemistry). Wikipedia.org.
- Jasperse, C. (n.d.). Reactions of Amines. Personal website.
- Al-Zubaidi, A. I. H., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances.
- Neoh, K. G., et al. (1993). Structural investigations of aromatic amine polymers. The Journal of Physical Chemistry.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). organic-chemistry.org.
- ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation?.
- NCERT. (n.d.). Amines. National Council of Educational Research and Training.
- MacDiarmid, A. G., et al. (1990). Polymerization of aniline and its derivatives. U.S. Patent 4,940,517.
- Sapurina, I., & Stejskal, J. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate.
- Al-Zubaidi, A. I. H., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing.
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troubleshooting regioselectivity in 3-Bromo-1H-pyrazol-5-amine reactions
Welcome to the technical support center for 3-Bromo-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions involving this versatile heterocyclic building block. The inherent tautomerism of the pyrazole ring presents a significant challenge in controlling the regioselectivity of N-functionalization reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired synthetic outcomes with confidence.
Fundamentals of Regioselectivity in Pyrazoles
This section addresses the core principles governing the reactivity of this compound. Understanding these fundamentals is the first step in troubleshooting and optimizing your reactions.
Question: Why is achieving regioselectivity in reactions with this compound so challenging?
Answer: The primary challenge stems from the prototropic tautomerism of the pyrazole ring. This compound exists as a dynamic equilibrium of two tautomeric forms. This means the N-H proton can reside on either of the two ring nitrogen atoms, making both available for reaction. When you perform a functionalization reaction, such as an alkylation or arylation, you are often faced with a mixture of products where the new group is attached to either the N1 or N2 position. The relative stability of these tautomers and the transition states leading to the products are influenced by a subtle interplay of electronic and steric factors, which can be difficult to control.[1]
Caption: Tautomerism and N-Functionalization Sites of this compound.
Question: What are the key factors that control whether a reaction occurs at the N1 or N2 position?
Answer: The regiochemical outcome is a result of a complex interplay between several factors. Mastering control over these variables is key to directing the reaction towards your desired isomer. The main factors are:
-
Steric Hindrance: This is often the most dominant factor. The substituents already on the pyrazole ring (in this case, the bromo and amine groups) create a sterically hindered environment around the adjacent nitrogen (N1). Less hindered reagents and reaction sites are generally favored.[2]
-
Electronic Effects: The electron-withdrawing nature of the bromine atom and the electron-donating nature of the amine group influence the nucleophilicity of the adjacent nitrogen atoms. However, in many cases, steric effects can override these electronic preferences.
-
Reaction Conditions:
-
Base: The size (steric bulk) and strength of the base used to deprotonate the pyrazole are critical.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium and the reactivity of the pyrazole anion.[3]
-
Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) associated with the pyrazole anion can influence its aggregation state and reactivity.
-
Temperature: Reaction temperature can affect the selectivity, with lower temperatures often favoring the thermodynamically more stable product.
-
Question: How can I reliably distinguish between the N1 and N2-substituted isomers?
Answer: Unambiguous characterization is crucial. While 1D ¹H and ¹³C NMR are essential, they may not always be sufficient to assign the regiochemistry definitively. Advanced NMR techniques are highly recommended:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations between protons. For an N1-substituted product, a NOESY correlation is expected between the protons of the substituent and the C4-H proton of the pyrazole ring. For an N2-substituted product, no such correlation would be observed.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N1-substituted product, you would expect to see a ³J correlation from the protons of the substituent to the C5 carbon of the pyrazole ring. For an N2-substituted product, a ³J correlation to both the C3 and C5 carbons is possible, depending on the substituent.[4]
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides the definitive structural proof.[5][6]
Troubleshooting Guide: N-Functionalization Reactions
This section provides solutions to common problems encountered during the N-alkylation and N-arylation of this compound.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
Problem 1: "My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product (3-Bromo-1-alkyl-1H-pyrazol-5-amine)?"
Cause & Solution: This is the most common issue. A mixture indicates that the reaction conditions do not sufficiently differentiate between the two nitrogen atoms. To favor the N1 isomer, you must leverage the steric hindrance created by the C3-bromo and C5-amine groups. The N1 position is sterically more accessible than the N2 position.
Strategy: Employ Steric Control.
-
Choice of Base: Use a strong, non-nucleophilic, and sterically bulky base. While weaker bases like K₂CO₃ might give mixtures, stronger bases like sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or cesium carbonate (Cs₂CO₃) are often more effective. NaH deprotonates the pyrazole to form the sodium salt, and the reaction often proceeds with good selectivity for the less hindered N1 position.[2]
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally preferred. They effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrazole anion.
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
See Protocol 1 for a detailed experimental procedure.
Problem 2: "I need to synthesize the N2-alkylated isomer (5-Bromo-1-alkyl-1H-pyrazol-3-amine), but my reactions consistently favor the N1 product. How can I reverse the selectivity?"
Cause & Solution: Direct alkylation will almost always favor the sterically less hindered N1 position. To force the reaction to the N2 position, you must first block the N1 position with a removable protecting group.
Strategy: Implement a Protecting Group Strategy.
-
Protection: Selectively protect the N1 position. The tetrahydropyranyl (THP) group is an excellent choice as it is installed under acidic conditions and is robust to the basic conditions used for the subsequent alkylation.[7][8][9] The tert-butyloxycarbonyl (Boc) group is another viable option, introduced using Boc-anhydride.[8] The protection step itself should be regioselective for the N1 position due to sterics.
-
N2-Alkylation: With the N1 position blocked, deprotonate the remaining N-H at the N2 position with a strong base (e.g., NaH) and add your alkylating agent. The reaction will now proceed exclusively at the desired N2 position.
-
Deprotection: Remove the protecting group to yield the final N2-alkylated product. THP groups are typically removed under mild acidic conditions (e.g., p-TsOH in methanol), while Boc groups are removed with strong acids like trifluoroacetic acid (TFA).
See Protocol 2 for a detailed experimental procedure.
Problem 3: "My copper- or palladium-catalyzed N-arylation reaction is giving poor regioselectivity. What parameters can I adjust?"
Cause & Solution: Transition-metal-catalyzed cross-coupling reactions are also sensitive to the steric and electronic environment of the pyrazole.[10][11] The choice of ligand, base, and solvent can significantly alter the N1/N2 ratio.
Strategy: Systematic Optimization of Catalytic Conditions.
-
Ligand Screening: The ligand is paramount in tuning the reactivity of the metal center. For copper-catalyzed (Ullmann-type) reactions, try different diamine or phenanthroline-based ligands.[12] For palladium-catalyzed (Buchwald-Hartwig) reactions, screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., XPhos, SPhos, RuPhos).
-
Base Modification: The choice of base can be critical. Test a range of bases from weaker (K₂CO₃, Cs₂CO₃) to stronger (K₃PO₄, LiHMDS). The base can influence which tautomer of the pyrazole preferentially enters the catalytic cycle.
-
Solvent Effects: Switch between common solvents for cross-coupling, such as toluene, dioxane, or t-butanol. The solvent can affect catalyst solubility and activity.
Data & Condition Summary
The following table summarizes general trends for controlling regioselectivity in N-alkylation reactions. Note that these are starting points, and optimization is often required for specific substrates.
| Parameter | Condition to Favor N1 (Less Hindered) | Condition to Favor N2 (More Hindered) | Rationale |
| Strategy | Direct Alkylation | Protecting Group Strategy | Direct reaction favors the sterically accessible N1 site. N2 requires blocking the N1 site first. |
| Base | NaH, KHMDS, Cs₂CO₃ | NaH, n-BuLi (after protection) | Strong, bulky bases enhance steric differentiation. |
| Solvent | DMF, THF, Dioxane | THF, Dioxane | Polar aprotic solvents are generally effective for deprotonation and subsequent Sₙ2 reaction. |
| Protecting Group | N/A | THP, Boc | Reversibly blocks the N1 position, forcing reaction at N2.[7][8] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of N1-Alkylated Product (e.g., 3-Bromo-1-methyl-1H-pyrazol-5-amine)
-
Materials: this compound, Sodium Hydride (60% dispersion in mineral oil), Anhydrous DMF, Methyl Iodide.
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-methylated isomer. Confirm structure using NMR.
-
Protocol 2: Regioselective Synthesis of N2-Alkylated Product via THP Protection
-
Part A: N1-THP Protection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (1.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-TsOH (0.1 eq).
-
Stir at room temperature for 12-16 hours, monitoring by TLC.
-
Quench with saturated NaHCO₃ solution, extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to obtain the N1-THP protected pyrazole.
-
-
Part B: N2-Alkylation
-
Following the procedure in Protocol 1 , use the N1-THP protected pyrazole as the starting material to perform the alkylation on the N2 position.
-
-
Part C: THP Deprotection
-
Dissolve the N1-THP, N2-alkylated pyrazole in methanol.
-
Add a catalytic amount of p-TsOH (0.2 eq).
-
Stir at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the acid with solid NaHCO₃, filter, and concentrate the solvent.
-
Purify the residue by column chromatography to yield the final N2-alkylated product.
-
Frequently Asked Questions (FAQs)
Q: I am observing halogenation at the C4 position of the pyrazole ring. Why is this happening?
A: The C4 position of a pyrazole is relatively electron-rich and susceptible to electrophilic aromatic substitution.[13] If your reaction conditions involve electrophilic halogen sources (e.g., NBS, NCS, NIS), especially under neutral or slightly acidic conditions, you can get competitive C4-halogenation.[14][15] To avoid this, ensure your N-functionalization is performed under basic conditions where the deprotonated pyrazole anion is the active nucleophile, which is much more reactive towards N-alkylation/arylation than C4-halogenation.
Q: Can computational modeling help predict the regioselectivity for my specific substrates?
A: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to determine the relative energies of the N1 and N2-deprotonated pyrazole anions, as well as the transition state energies for the reaction at each nitrogen.[16][17] This can provide valuable insight into the likely thermodynamic and kinetic products, helping to guide your experimental design.
Q: Are there any catalyst systems that can override the inherent steric bias and directly functionalize the N2 position?
A: This is an active area of research. While steric factors are typically dominant, some specialized directing-group strategies or bimetallic catalytic systems have shown promise in altering the innate regioselectivity of heterocycles.[10][18] However, for this compound, the protecting group strategy remains the most reliable and widely applicable method for accessing the N2-functionalized isomer.
References
- Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate.
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health (NIH).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
- Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Leeds.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications.
- Regioselective and Guided C–H Activation of 4-Nitropyrazoles. ACS Publications.
- Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate.
- Control experiment and explanation of high regioselectivity. ResearchGate.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry.
- What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH).
- (PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate.
- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (NIH).
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- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
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- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
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- 18. researchgate.net [researchgate.net]
scaling up 3-Bromo-1H-pyrazol-5-amine synthesis issues
An essential intermediate in pharmaceutical and agrochemical research, 3-Bromo-1H-pyrazol-5-amine is prized for its versatile reactivity. However, transitioning its synthesis from the bench to a larger scale introduces a host of challenges, from managing reaction thermodynamics to ensuring product purity and operator safety. This technical support center provides researchers and process chemists with a detailed guide to navigating the common pitfalls associated with scaling up this valuable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
There are several established routes to aminopyrazoles.[1][2] The most prevalent methods involve the cyclization of a hydrazine with a β-ketonitrile or a derivative thereof.[3][4] For the synthesis of the target molecule, two main strategies are considered for scaling:
-
Bromination of a Pre-formed Pyrazole Ring: This involves synthesizing a 3-aryl-1H-pyrazol-5-amine and then performing a regioselective bromination at the C4 or C5 position.[5] While seemingly straightforward, controlling regioselectivity can be a significant challenge on a larger scale.
-
Cyclization of a Brominated Precursor: A more controlled approach involves using a brominated starting material that directs the formation of the desired product. A documented method involves the nitro reduction of 3,4-dibromo-5-nitro-1H-pyrazole using stannous chloride dihydrate.[6] This route often provides better control over the final product structure, which is a critical consideration for process scale-up.
For scalability, the cyclization of a brominated precursor or a highly regioselective bromination protocol is generally preferred to avoid complex purification of isomeric byproducts.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary hazards are associated with the brominating agents and the reaction conditions:
-
Bromine (Br₂): Elemental bromine is highly corrosive, toxic if inhaled, and can cause severe skin burns.[7][8] It is a powerful oxidant that can react violently with organic materials.[8][9] Scaling up its use requires specialized equipment, including corrosion-resistant reactors (e.g., glass-lined) and dedicated scrubber systems to handle off-gassing.[9]
-
Exothermic Reactions: Bromination reactions are often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the addition of the brominating agent is not carefully controlled with adequate cooling.
-
Hydrazine Hydrate: Hydrazine and its derivatives are toxic and potential carcinogens. Appropriate personal protective equipment (PPE) and engineering controls are necessary.
-
Solvent Handling: The use of large volumes of organic solvents introduces flammability risks that must be managed in a plant environment.
Q3: Can safer, alternative brominating agents be used?
Yes, N-Bromosuccinimide (NBS) is a common and safer alternative to elemental bromine.[5][10] It is a solid, making it easier to handle than liquid bromine, and the reaction is often more controllable. Other reagents like N-bromosaccharin have also been reported for the bromination of pyrazoles.[10] When substituting a brominating agent, it is crucial to re-optimize the reaction conditions, as reactivity and selectivity may differ.
Q4: How critical is the quality of starting materials for a successful scale-up?
Starting material quality is paramount. Impurities in the initial pyrazole or precursor can lead to the formation of unwanted side products, complicating purification and reducing the final yield. For instance, the presence of isomeric precursors will inevitably lead to a mixture of final products that may be difficult to separate on a large scale. It is essential to have stringent specifications and analytical controls for all raw materials.
Troubleshooting Guide: From Bench to Bulk
This guide addresses specific issues encountered during the scale-up of this compound synthesis in a problem-cause-solution format.
Problem 1: Low or Inconsistent Yield
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. On a larger scale, mass and heat transfer limitations can become significant. | Implement in-process controls (IPCs) like HPLC or TLC to monitor reaction progress. Ensure efficient agitation. If the reaction stalls, consider extending the time or slightly increasing the temperature, while monitoring for byproduct formation. |
| Product Degradation | This compound may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup. Aminopyrazoles can be unstable under certain conditions. | Minimize the time the product is held at high temperatures. Perform a controlled quench of the reaction and ensure the pH is adjusted carefully during extraction. Consider a solvent swap to a more suitable medium for isolation if necessary. |
| Mechanical Losses | During workup, product can be lost in aqueous layers during extraction or remain adsorbed on filtration aids like diatomaceous earth.[6] | Optimize the extraction process by adjusting the solvent choice and pH. If using a filter aid, ensure it is thoroughly washed with fresh solvent. Develop a robust crystallization procedure to minimize reliance on chromatography and reduce losses. |
Problem 2: High Impurity Profile
| Potential Cause | Underlying Rationale | Recommended Solution |
| Over-bromination | The pyrazole ring is electron-rich and susceptible to further bromination, especially if excess brominating agent is used or if there are local "hot spots" of high concentration. | Add the brominating agent (e.g., Br₂ or NBS) slowly and sub-surface via a dropping funnel or syringe pump.[5] Maintain a consistent, low temperature throughout the addition. Use stoichiometric amounts of the brominating agent based on rigorous raw material assays. |
| Formation of Regioisomers | If the synthesis involves bromination of an existing aminopyrazole, bromination can occur at different positions on the ring depending on the conditions. | Screen different solvents and brominating agents to improve regioselectivity.[10] Protecting the amine or one of the ring nitrogens can direct the bromination to the desired position, though this adds steps to the synthesis.[5] |
| Residual Starting Material | Incomplete conversion is a common issue when trying to avoid over-reaction. | As with low yield, use IPCs to confirm the reaction has gone to completion. A small, controlled excess of the brominating agent may be required, but this must be balanced against the risk of impurity formation. |
Problem 3: Purification Challenges (Oily Product, Failure to Crystallize)
| Potential Cause | Underlying Rationale | Recommended Solution |
| Residual Solvents | Trapped solvents from the reaction or workup can prevent the product from solidifying, resulting in an oil. The crude product is often an oil before purification.[6] | After concentration, dry the crude material under high vacuum, possibly with gentle heating, to remove residual solvents. Perform a solvent swap to a non-polar solvent like heptane and re-concentrate to azeotropically remove tenacious solvents. |
| Tarry Byproducts | High reaction temperatures or uncontrolled exotherms can lead to the formation of polymeric or tarry impurities that inhibit crystallization. | Maintain strict temperature control throughout the reaction. Ensure the workup is performed promptly after the reaction is complete. An initial charcoal treatment or a silica gel plug filtration of the crude solution may help remove some tarry materials before crystallization. |
| Inappropriate Crystallization Solvent | The solubility profile of the product may not be suitable for the chosen solvent system. | Conduct a systematic solvent screen for crystallization. A good system will have high solubility at an elevated temperature and low solubility at room temperature or below. Consider anti-solvent crystallization, where the product is dissolved in a good solvent and a poor solvent is added to induce precipitation. |
Visualizing the Process Workflow
General Synthesis and Troubleshooting Workflow
The following diagram outlines the key stages of the synthesis and the decision points for troubleshooting common issues.
Caption: High-level workflow for synthesis and quality control.
Scalable Laboratory Protocol: Synthesis via Nitro Reduction
This protocol is adapted from literature procedures and optimized for safety and scalability at the lab/kilo-lab level.[6]
Materials & Equipment:
-
Reactor: Glass-lined or borosilicate glass reactor equipped with mechanical stirring, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber.
-
Reagents: 3,4-dibromo-5-nitro-1H-pyrazole, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethyl acetate, Ethanol, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.
Procedure:
-
Reactor Setup: Inert the reactor with nitrogen. Charge the reactor with 3,4-dibromo-5-nitro-1H-pyrazole (1.0 eq), ethyl acetate (approx. 8.5 V), and ethanol (approx. 4.5 V).
-
Reagent Addition: Begin vigorous stirring and add stannous chloride dihydrate (approx. 2.0 eq) portion-wise. The addition may be exothermic; monitor the internal temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C, depending on final solvent ratio) and maintain for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cooling & Quench: Once complete, cool the reaction mixture to room temperature. In a separate vessel, prepare a vigorously stirred mixture of saturated sodium bicarbonate solution (approx. 3 V) and ethyl acetate (approx. 11 V).
-
Controlled Quench: Slowly pour the cooled reaction mixture into the bicarbonate slurry. CAUTION: This is a quench of a strong acid (from SnCl₂) with a base and will evolve CO₂ gas. Ensure adequate venting and stirring.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with additional ethyl acetate.
-
Combine all organic phases.
-
Wash the combined organic phase with brine (approx. 3 V).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an orange oil.[6]
-
-
Purification:
-
For large scale, avoid chromatography if possible.
-
Attempt to crystallize the crude oil from a suitable solvent system (e.g., heptane/ethyl acetate, toluene, or dichloromethane/heptane). Seeding with a small crystal of pure product may be necessary.
-
If crystallization fails, the crude product may be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethanol in dichloromethane).[6]
-
Safety and Handling Diagram
This diagram illustrates the critical safety considerations for handling hazardous reagents during the synthesis.
Caption: Key safety pillars for scaling up bromination reactions.
References
- Interscan Corporation. Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024-08-19). [Link]
- YouTube.
- ResearchGate. Recent developments in aminopyrazole chemistry. (2025-08-09). [Link]
- Loba Chemie. BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. (2019-04-09). [Link]
- National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. (2011-02-09). [Link]
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Arkat USA, Inc. Recent developments in aminopyrazole chemistry. [Link]
- Journal of Chemistry and Technologies. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023-10-28). [Link]
- SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). [Link]
- GOV.UK.
- ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)
- Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021-09-24). [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Laboraty o.
- National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
- Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- National Center for Biotechnology Information.
- New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]
- National Center for Biotechnology Information. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
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Technical Support Center: Managing Exothermic Reactions with 3-Bromo-1H-pyrazol-5-amine
This guide is intended for researchers, scientists, and drug development professionals working with 3-Bromo-1H-pyrazol-5-amine. It provides in-depth technical guidance on managing potential exothermic events during its use in chemical synthesis. The information herein is based on established principles of chemical process safety, analysis of the compound's structure and functional groups, and analogous reactivity of similar molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the safe handling and reaction of this compound.
Q1: What are the primary thermal hazards associated with this compound?
A1: While specific calorimetric data for this compound is not extensively published, its structure suggests several potential thermal hazards. The primary concerns stem from its amino and pyrazole functionalities, especially in the presence of a bromine substituent. Thermal decomposition can generate hazardous gases, including carbon oxides, hydrogen bromide, and nitrogen oxides.[1] Reactions involving the amine group, such as diazotization, or reactions with strong oxidizing agents, are known to be highly exothermic and can lead to thermal runaway if not properly controlled. The pyrazole ring itself, while aromatic, can undergo energetic decomposition under certain conditions, particularly in highly substituted and energetic derivatives.[2][3]
Q2: What types of reactions involving this compound are most likely to be exothermic?
A2: Several common synthetic transformations involving this compound have the potential for significant heat generation. These include:
-
Diazotization: The reaction of the primary amine with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt is a classic example of a highly exothermic and potentially explosive reaction.
-
Reactions with Strong Oxidizing Agents: The use of strong oxidizers can lead to rapid and uncontrolled oxidation of the amine and the pyrazole ring, releasing a large amount of energy.[4]
-
N-Alkylation or N-Arylation: While often manageable, these reactions can be exothermic, particularly when using highly reactive alkylating or arylating agents.
-
Reactions with Strong Acids or Bases: Acid-base neutralization reactions are always exothermic. The magnitude of the exotherm will depend on the concentration and strength of the acid or base used.
-
Reduction of Nitro-Precursors: The synthesis of this compound itself may involve the reduction of a nitro-pyrazole precursor.[5] Catalytic hydrogenation or reduction with metals in acid are exothermic processes that require careful monitoring and control.
Q3: Are there any known incompatible materials with this compound?
A3: Based on its chemical structure, this compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide, peroxides) can cause vigorous, potentially explosive reactions.
-
Strong Acids: (e.g., sulfuric acid, nitric acid, perchloric acid) will cause a strong exothermic neutralization and may lead to degradation.
-
Nitrous Acid and Nitrating Agents: Can form unstable diazonium salts or lead to unintended nitration, both of which are high-energy processes.
-
Strong Reducing Agents: While the amine itself is not typically reduced, reactions with strong reducing agents in the context of other functional groups on a more complex molecule should be evaluated for potential exotherms.
Q4: What are the initial signs of a developing thermal runaway reaction?
A4: Early detection is critical for preventing a full-blown runaway. Key indicators include:
-
A sudden, unexpected rise in the internal reaction temperature that does not correspond to the heating being applied.
-
An increase in the rate of temperature rise.
-
An increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color, viscosity, or gas evolution rate.
-
Boiling of the solvent at the surface of the reaction mixture, even when the bulk temperature is below the boiling point.
It is crucial to have a pre-defined emergency response plan for such events.
Section 2: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Symptoms:
-
Internal temperature rises much faster than expected upon addition of a reagent.
-
The cooling system is unable to maintain the set temperature.
-
Localized boiling or fuming at the point of addition.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps & Preventative Measures |
| Reagent added too quickly. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., switch to a colder coolant, increase flow rate). 3. If the temperature continues to rise uncontrollably, initiate the pre-planned emergency quenching procedure. Prevention: Use a syringe pump or a dropping funnel for controlled, slow addition. For larger scale, consider a semi-batch process where the reagent is added at a rate that matches the cooling capacity. |
| Inadequate cooling. | 1. Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact with the reaction flask. 2. Check that the coolant is circulating properly. Prevention: Before starting the reaction, calculate the expected heat evolution (if possible, through literature data on similar reactions or calorimetry) and ensure the cooling system is adequately sized. |
| Poor mixing. | 1. Increase the stirring rate to improve heat dissipation from the point of addition to the bulk of the reaction and the vessel walls. Prevention: Use an appropriately sized stir bar or overhead stirrer to ensure efficient mixing. For viscous reactions, an overhead stirrer is essential. |
| Incorrect reagent concentration. | 1. Verify the concentration of the added reagent. A more concentrated reagent will release heat more rapidly. Prevention: Always double-check calculations and reagent preparation procedures. |
Issue 2: Reaction Temperature Climbs After Addition is Complete (Delayed Exotherm)
Symptoms:
-
The temperature begins to rise steadily or accelerate after all reagents have been added.
-
This may occur during a holding period or upon gentle heating to initiate the reaction.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps & Preventative Measures |
| Accumulation of unreacted starting material. | 1. Immediately apply maximum cooling. 2. If the reaction is still controllable, hold at a lower temperature to allow the reaction to proceed more slowly. 3. If a runaway is imminent, execute the emergency quench. Prevention: Ensure that the reaction is initiated and proceeding as the reagents are added. This can be achieved by adding a small portion of one reagent first and observing a controlled temperature rise before proceeding with the rest of the addition. This is a key principle of "semi-batch" processing. |
| Induction period. | 1. Some reactions have an induction period before the main exothermic phase begins. If a temperature rise is observed after an induction period, apply cooling as needed to control the rate. Prevention: Be aware of the potential for induction periods from literature on similar chemistries. Plan for a controlled exotherm even if one is not immediately observed upon mixing. |
| Secondary decomposition reaction. | 1. If the initial reaction exotherm raises the temperature to a point where a secondary, more energetic decomposition begins, immediate and drastic cooling or quenching is necessary. Prevention: Use reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to determine the onset temperature of any decomposition reactions for the starting materials, intermediates, and final product. Maintain the reaction temperature well below these onset temperatures. |
Section 3: Experimental Protocols for Managing Exotherms
Protocol 1: General Purpose Reaction Setup for Exotherm Control
This protocol outlines a standard laboratory setup designed for safely conducting potentially exothermic reactions with this compound on a research scale (up to 1 g).
Materials:
-
Three-necked round-bottom flask
-
Magnetic stir plate and appropriately sized stir bar
-
Digital thermometer with a probe extending into the reaction mixture
-
Dropping funnel or syringe pump for controlled addition
-
Condenser with an inert gas inlet (e.g., Nitrogen or Argon)
-
Cooling bath (e.g., ice-water, dry ice/acetone) large enough to immerse the flask
-
Quenching solution (e.g., a suitable solvent or a chemical quencher, determined on a case-by-case basis) in an ice bath, ready for immediate use.
Procedure:
-
Assembly: Assemble the glassware in a fume hood. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Initial Cooldown: Cool the reaction flask containing this compound and the solvent to the desired initial temperature in the cooling bath before starting the reagent addition.
-
Controlled Addition: Add the reactive reagent dropwise via the dropping funnel or syringe pump at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ± 2 °C).
-
Monitoring: Continuously monitor the internal temperature. Do not rely on the bath temperature.
-
Reaction Completion: Once the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherms.
-
Quenching: Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the reaction mixture again before slowly adding a quenching agent. Be aware that the quench itself can be exothermic.
Protocol 2: Emergency Quenching Procedure
This is a generic procedure. The specific quenching agent must be chosen based on the reaction chemistry.
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Maximize Cooling: Lower the reaction flask as far as possible into the cooling bath. If using a cryo-cool system, set it to its lowest temperature.
-
Add Cold, Inert Solvent: If compatible with the reaction chemistry, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. This should be done cautiously.
-
Chemical Quench: If a specific chemical quencher has been identified (e.g., a reducing agent for an oxidation reaction, or a weak acid for a reaction with a strong base), add it slowly and carefully. Be prepared for a secondary exotherm from the quenching reaction itself.
-
Evacuate: If the temperature continues to rise uncontrollably and there is a risk of vessel over-pressurization, evacuate the area and alert safety personnel.
Section 4: Visualizations and Data
Diagram 1: Experimental Workflow for Exotherm Management
Caption: Workflow for managing potentially exothermic reactions.
Diagram 2: Decision Tree for Uncontrolled Temperature Rise
Caption: Decision tree for responding to a thermal event.
References
- Pasquet, V. Runaway reactions, case studies, lessons learned. ARIA. [Online]. Available: [Link]
- Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Online]. Available: [Link]
- Barton, J. & Nolan, P. Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. [Online]. Available: [Link]
- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Online]. Available: [Link]
- Ho, T.-C., Duh, Y.-S., & Chen, J. R. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress. [Online]. Available: [Link]
- Yavari, I., et al. (2019). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Online]. Available: [Link]
- Copar, A., et al. (2021). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions. [Online]. Available: [Link]
- Shawali, A. S. (2018). New Trends in the Chemistry of 5-Aminopyrazoles.
- Politzer, P., et al. (2018). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design. [Online]. Available: [Link]
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Online]. Available: [Link]
- Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Online]. Available: [Link]
- Tu, S.-J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Online]. Available: [Link]
- ARIA. Runaway reaction with reactor explosion. [Online]. Available: [Link]
- Oakwood Chemical. This compound. [Online]. Available: [Link]
- Sinfoo Biotech. This compound,(CAS# 1203705-55-8). [Online]. Available: [Link]
- Chen, B.-H., et al. (2001). Formation of heterocyclic amines in a model system during heating. Journal of Food and Drug Analysis. [Online]. Available: [Link]
- Kącka-Zych, A., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. [Online]. Available: [Link]
- Vo, T. T., et al. (2020). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Propellants, Explosives, Pyrotechnics. [Online]. Available: [Link]
- Li, J., et al. (2016). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
- Wang, R., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Online]. Available: [Link]
- Felton, J. S., et al. (1986). Quantitative structure-activity relationships of heterocyclic amine mutagens formed during the cooking of food. Environmental Health Perspectives. [Online]. Available: [Link]
- Chaux, F., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. MDPI. [Online]. Available: [Link]
- Bordas, M., et al. (2004). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors.
- Chen, Y., et al. (2021). Evaluating the effects of temperature and time on heterocyclic aromatic amine profiles in roasted pork using combined UHPLC-MS/MS and multivariate analysis.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1203705-55-8 [chemicalbook.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-1H-pyrazol-5-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Bromo-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile heterocyclic building block. The following question-and-answer guides and protocols are based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of this compound in different solvent environments. Understanding these core concepts is the first step to effective troubleshooting.
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: The choice of solvent is paramount due to the unique structural and electronic properties of this compound. Its reactivity is governed by three main factors that are highly sensitive to the solvent environment:
-
Annular Tautomerism: The pyrazole ring exists as a dynamic equilibrium of two tautomeric forms.[1] The position of this equilibrium is influenced by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. This directly impacts which of the two ring nitrogens (N1 or N2) is more nucleophilic, affecting the regioselectivity of reactions like N-alkylation or N-arylation.[1]
-
Multiple Nucleophilic Sites: This molecule possesses three primary nucleophilic centers: the exocyclic amine (-NH2), the pyridine-like ring nitrogen, and the pyrrole-like ring nitrogen.[2] The relative reactivity of these sites (generally 5-NH2 > 1-NH) can be modulated by the solvent.[2] For instance, a protic solvent might preferentially solvate and deactivate the highly basic amino group through hydrogen bonding.[3]
-
Hydrogen Bonding Capability: Both the N-H of the pyrazole ring and the -NH2 group can act as hydrogen bond donors, while the ring nitrogens can act as acceptors.[4] These interactions with solvent molecules can stabilize the ground state, transition states, or intermediates to varying degrees, thereby altering reaction rates and pathways.[5]
Caption: Protic vs. Aprotic Solvent Effects on a Nucleophile.
| Solvent | Type | Dielectric Constant (ε) | Key Feature | Typical Application |
| Methanol | Polar Protic | 32.6 | Strong H-bond donor | Favors SN1; can suppress SN2 |
| Ethanol | Polar Protic | 24.3 | Strong H-bond donor | Similar to methanol |
| Water | Polar Protic | 78.5 | Strong H-bond donor | Can cause hydrolysis; suppresses SN2 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Poor H-bond donor | Good for SN2 reactions |
| DMF | Polar Aprotic | 38.0 | Poor H-bond donor | Excellent for SN2, high boiling point |
| DMSO | Polar Aprotic | 47.0 | Poor H-bond donor | Excellent for SN2; can act as reactant/catalyst [6] |
| Acetone | Polar Aprotic | 21.0 | Poor H-bond donor | Good general-purpose solvent for SN2 |
Data sourced from Chemistry LibreTexts.[7]
Issue 2: Poor Regioselectivity in Ring Functionalization
Q: I'm attempting to functionalize the pyrazole ring, but I'm getting an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?
A: This is a direct consequence of the tautomerism discussed in Q1. The solvent can tip the equilibrium to favor one tautomer, but predicting the outcome can be complex.
-
Causality: The distribution of electron density in the pyrazole ring is not static and is influenced by the solvent's polarity and dielectric constant. [8][9]A more polar solvent might stabilize the tautomer with a larger dipole moment, making its pyridine-like nitrogen more available for reaction. Conversely, specific hydrogen bonding interactions could favor the other tautomer. For NMR studies aimed at determining tautomeric ratios, solvents like DMSO or acetone are often preferred over alcohols, which can complicate the analysis. [1]
-
Troubleshooting Steps:
-
Solvent Screening: This is the most practical approach. Systematically test a range of solvents from non-polar (e.g., Toluene, Dioxane) to polar aprotic (e.g., Acetonitrile, DMF). A change in the isomer ratio will confirm that the solvent is a controlling factor.
-
Temperature Variation: Altering the reaction temperature can sometimes favor one pathway over another, influencing the kinetic vs. thermodynamic product ratio.
-
Protecting Groups: If solvent screening is insufficient, consider a protecting group strategy. Protecting the exocyclic amine (e.g., as a Boc-carbamate) can reduce its influence and may alter the electronic properties of the ring, potentially favoring one nitrogen site.
-
Computational Analysis: Density Functional Theory (DFT) calculations can be used to model the tautomeric equilibrium and predict the relative nucleophilicity of the ring nitrogens in different solvent continua, providing a theoretical basis for solvent selection. [8]
-
Issue 3: Appearance of Unexpected Byproducts
Q: My reaction is clean in one solvent but produces significant, unexpected byproducts in another. What's happening?
A: The solvent is likely not behaving as an inert medium. It may be actively participating in the reaction or catalyzing an undesired pathway.
-
Case Study: DMSO as a Catalyst/Reactant: In a study on the C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS), DMSO was found to be superior to other solvents like ethanol or n-hexane. [6]The proposed mechanism involves DMSO acting as both the solvent and a catalyst, where the DMSO oxygen coordinates to the halogen of NXS, creating a more potent electrophilic halogenating agent. [6]In other contexts, DMSO can act as an oxidant, especially at elevated temperatures.
-
Other Possibilities:
-
Hydrolysis: Using water or wet protic solvents can lead to hydrolysis of starting materials or products, especially if they contain labile functional groups.
-
Self-Condensation/Dimerization: Certain solvents may promote side reactions. For example, in the absence of an electrophile, some aminopyrazoles can undergo copper-catalyzed dimerization, a process that could be influenced by the coordinating ability of the solvent. [10] * Reactions with Amine Bases: In reactions where an external amine base (like triethylamine) is used, aprotic solvents are generally preferred. Protic solvents can protonate the base, reducing its effectiveness.
-
Section 3: Protocols and Workflows
Protocol 1: Example Solvent Screening for C-H Bromination
(Adapted from the methodology for 3-aryl-1H-pyrazol-5-amines)[6]
This protocol provides a framework for testing solvent effects on the electrophilic bromination at the C4 position.
-
Setup: To four separate oven-dried vials equipped with magnetic stir bars, add this compound (1.0 eq).
-
Reagent Addition: To each vial, add N-Bromosuccinimide (NBS) (1.2 eq).
-
Solvent Addition:
-
Vial 1: Add dry n-hexane to reach a 0.2 M concentration.
-
Vial 2: Add dry ethanol to reach a 0.2 M concentration.
-
Vial 3: Add dry 1,4-dioxane to reach a 0.2 M concentration.
-
Vial 4: Add dry DMSO to reach a 0.2 M concentration.
-
-
Reaction: Stir all vials at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Monitoring: Monitor the consumption of starting material by TLC or LC-MS at regular intervals (e.g., every hour for 6 hours).
-
Analysis: After the reaction period, quench appropriately (e.g., with aqueous sodium thiosulfate), extract the product with a suitable organic solvent (e.g., ethyl acetate), and analyze the crude yield or conversion by ¹H NMR or LC-MS.
Expected Outcome Analysis (Hypothetical Data Based on Analogs)[6]:
| Vial | Solvent | Expected Outcome | Rationale |
| 1 | n-Hexane | Moderate Yield | Non-polar, limited solubility may be an issue. |
| 2 | Ethanol | Low Yield | Protic solvent may interact with NBS and the substrate, impeding the reaction. |
| 3 | 1,4-Dioxane | Low to Moderate Yield | Borderline polar aprotic solvent. [11] |
| 4 | DMSO | High Yield | Polar aprotic; known to catalyze this type of halogenation. [6] |
Workflow: Troubleshooting Low-Yield Reactions
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Alves, M. J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(18), 4336. [Link]
- Gouda, M. A., et al. (2023). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Oriental Journal of Chemistry, 39(4). [Link]
- Gouda, M. A., et al. (2023). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. OUCI. [Link]
- Bansal, R. K. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 116. [Link]
- Li, X., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Polymers, 13(16), 2779. [Link]
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
- Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Reddit discussion on polar protic and aprotic solvents. (2019). r/OrganicChemistry. [Link]
- Grdadolnik, S. G., et al. (2017). Pyrazole Amino Acids: Hydrogen Bonding Directed Conformations of 3-amino-1H-pyrazole-5-carboxylic Acid Residue. Journal of Peptide Science, 23(9), 716-726. [Link]
- Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
- ResearchGate. (n.d.). Hydrogen bond interactions. [Link]
- Soderberg, T. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]
- Soderberg, T. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
- Soderberg, T. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Effect of Solvents Having Different Dielectric Constants on Reactivity: A Conceptual DFT Approach. [Link]
- Kumar, D., & Singh, R. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 7(57), 35919-35941. [Link]
- Wang, J., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 282-287. [Link]
- Wang, Q., et al. (2021). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 26(23), 7175. [Link]
- Alves, M. J., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
- Alvaro, C. E. S., & Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Physical Chemistry, 3(2), 39-47. [Link]
- Nudelman, N. S., et al. (2015). Aromatic nucleophilic substitution in aprotic solvents using hydrogen-bonded biological amines. Kinetic studies and quantum chemical calculations. Journal of Physical Organic Chemistry, 28(10), 633-641. [Link]
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- 4. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for 3-Bromo-1H-pyrazol-5-amine Functionalization
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-1H-pyrazol-5-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during catalytic cross-coupling reactions. Our goal is to blend scientific principles with practical, field-tested insights to ensure the success of your experiments.
Introduction: The Challenge of Functionalizing this compound
This compound is a valuable heterocyclic building block. However, its functionalization via transition-metal-catalyzed cross-coupling reactions presents a unique set of challenges. The presence of multiple nitrogen atoms (the pyrazole ring N-H and the C5-amine) can lead to catalyst inhibition or undesired side reactions. The electronic nature of the pyrazole ring also influences the reactivity of the C-Br bond. This guide provides a systematic approach to selecting the right catalyst system and troubleshooting common issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the functionalization of this compound.
Q1: I'm starting a new project with this compound. Which cross-coupling reaction is best for my desired transformation?
A1: The choice of reaction is dictated by the bond you aim to form:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[1]
-
Buchwald-Hartwig Amination: The premier method for creating carbon-nitrogen (C-N) bonds with primary or secondary amines.[1][2]
-
Sonogashira Coupling: Used to form a C-C bond between the bromopyrazole and a terminal alkyne.[1][3]
Q2: Do I need to protect the N-H group of the pyrazole or the amine group before running a cross-coupling reaction?
A2: While reactions on unprotected pyrazoles are possible, N-protection of the pyrazole ring is generally recommended, particularly for Suzuki-Miyaura reactions.[1] The acidic N-H can interfere with the catalytic cycle, leading to side reactions like debromination and catalyst deactivation.[1] For Buchwald-Hartwig aminations, successful couplings of unprotected bromopyrazoles have been achieved with specific catalyst systems.[1][4] The primary amine at the C5 position is generally less problematic but can sometimes coordinate to the metal center. If you observe low reactivity, protection of the C5-amine (e.g., as a Boc-carbamate) should be considered.
Q3: My reaction is showing significant debromination of the starting material. What are the likely causes and how can I fix it?
A3: Debromination (hydrodehalogenation) is a frequent side reaction, especially in Suzuki-Miyaura couplings.[1][5] Key factors to investigate are:
-
Proton Sources: Trace amounts of water or other protic sources in your reagents or solvents can lead to this side reaction.[5] Ensure all materials are rigorously dried and reactions are run under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: Some bases can promote this pathway. Consider screening different bases; for instance, if you are using a strong base like NaOtBu, you might switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.
-
Catalyst System: The choice of ligand can influence the rate of debromination versus the desired cross-coupling. Bulky, electron-rich phosphine ligands can sometimes mitigate this issue.
Q4: I am not seeing any product formation. What are the first things I should check?
A4: A complete lack of reactivity often points to a fundamental issue with the catalytic system or reaction conditions.
-
Catalyst Activity: Ensure your palladium source and ligand are active. Using a pre-catalyst, which is an air-stable complex that readily forms the active Pd(0) species, can often improve reliability.[6] For challenging substrates like this, a highly active catalyst system is often necessary.[5]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your reaction setup is rigorously purged with an inert gas.
-
Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst. Use high-purity reagents and anhydrous solvents.
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific problems you might encounter during your experiments.
Scenario 1: Low Yield in a Suzuki-Miyaura Coupling
If you are experiencing a low yield in the Suzuki-Miyaura coupling of this compound, follow this troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Scenario 2: Low Yield in a Buchwald-Hartwig Amination
For low-yielding Buchwald-Hartwig amination reactions, consider the following troubleshooting steps.
Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination reaction.
Part 3: Catalyst and Condition Selection Tables
The following tables provide a summary of suggested starting conditions for various cross-coupling reactions of this compound, compiled from literature on structurally related bromopyrazoles. These should serve as a starting point for your optimization.
Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | XPhos Pd G2/G3, Pd(dppf)Cl₂ (1-5 mol%) | Pre-catalysts like XPhos G2/G3 are often more active and reliable.[7] Pd(dppf)Cl₂ is a robust, classical choice. |
| Ligand | XPhos, SPhos | Bulky, electron-rich biaryl monophosphine ligands are crucial for coupling with heteroaromatic halides.[7][8] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv) | Inorganic bases are generally preferred to minimize debromination.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1) | A protic co-solvent is often required to dissolve the inorganic base.[1] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion.[1] |
Table 2: Buchwald-Hartwig Amination - Recommended Starting Conditions
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | RuPhos Pd G3, BrettPhos Pd G3 (1-5 mol%) | These pre-catalysts are specifically designed for C-N coupling and show high activity.[9] |
| Ligand | RuPhos, BrettPhos | Ligand choice depends on the amine; BrettPhos is excellent for primary amines, while RuPhos is effective for secondary amines.[9] |
| Base | NaOtBu, LHMDS (1.5-2.5 equiv) | Strong, non-nucleophilic bases are required to deprotonate the amine.[6] LHMDS can be used if base-sensitive functional groups are present.[10] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Heating is generally required to achieve reasonable reaction rates.[6] |
Table 3: Sonogashira Coupling - Recommended Starting Conditions
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl (2-5 mol%) | Pd(PPh₃)₂Cl₂ is a classic choice. Modern monoligated precatalysts can facilitate copper-free reactions at room temperature.[11][12] |
| Cu Co-catalyst | CuI (4-10 mol%) | The copper co-catalyst is part of the traditional Sonogashira catalytic cycle but can be omitted with certain modern catalyst systems.[13][14] |
| Base | Et₃N, DIPEA (2-3 equiv) | The amine base also often serves as the solvent or co-solvent.[3] |
| Solvent | THF, DMF, Et₃N | Anhydrous conditions are important. |
| Temperature | Room Temp to 60 °C | Can often be performed under milder conditions than other cross-couplings.[3][11] |
Part 4: Experimental Protocols
These are generalized, step-by-step protocols that can be adapted for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Purge the solution with the inert gas for 10-15 minutes. Finally, add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%) and the base (e.g., NaOtBu, 1.5-2.5 equiv).
-
Reagent Addition: Add the this compound (1.0 equiv), followed by the amine coupling partner (1.2-1.4 equiv), and finally the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).[11]
-
Reagent Addition: Add the this compound (1.0 equiv), the terminal alkyne (1.5 equiv), the base (e.g., TMP or Et₃N, 2.0 equiv), and the anhydrous, degassed solvent (e.g., DMSO or THF).[11]
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60 °C) until completion.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- BenchChem. (2026). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles.
- Sohyaku, et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link]
- Sohyaku, et al. (2019).
- BenchChem. (2025). Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Lee, C. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- MDPI. (2020). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
- Chen, G., Shaughnessy, M. F., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. [Link]
- ResearchGate. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. European Journal of Inorganic Chemistry. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
- Nature. (2016). Palladium-catalysed transannular C–H functionalization of alicyclic amines.
- ChemRxiv. (n.d.).
- American Chemical Society. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- American Chemical Society. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. [Link]
- American Chemical Society. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
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- National Institutes of Health. (2016).
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- National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
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- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- National Institutes of Health. (n.d.).
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
- ResearchGate. (2016).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.).
- American Chemical Society. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (n.d.). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. [Link]
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Technical Support Center: Synthesis of 3-Bromo-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 10, 2026
Welcome to the technical support guide for the synthesis of 3-Bromo-1H-pyrazol-5-amine (CAS 1203705-55-8). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and chemists in the field. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the common challenges associated with this synthesis.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level strategic decisions, from selecting the right starting materials to understanding the reaction mechanism.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent strategy involves the direct electrophilic bromination of a suitable 1H-pyrazol-5-amine precursor. While various methods exist, including multi-step sequences involving Sandmeyer reactions or starting from heavily substituted pyrazoles, direct C-H halogenation offers a more straightforward route.[1][2] A widely adopted method employs N-Bromosuccinimide (NBS) as the bromine source, often in a solvent like Dimethyl Sulfoxide (DMSO), which can also act as a catalyst.[2]
The primary challenge in this synthesis is controlling regioselectivity. The pyrazole ring, activated by the C5-amino group, is highly susceptible to electrophilic attack, particularly at the C4 position.[3][4] Therefore, reaction conditions must be carefully optimized to favor bromination at the desired C3 position.
Q2: Why is regioselectivity a major challenge, and how can it be controlled?
The regiochemical outcome of the bromination is dictated by the electronic properties of the pyrazole ring and the stability of the reaction intermediates (Arenium ion/Wheland intermediate).[3]
-
Electronic Effects: The C5-amino group is a powerful electron-donating group that strongly activates the ring towards electrophilic substitution. It directs substitution to the ortho position (C4).
-
Intermediate Stability: Attack of an electrophile (like Br+) at the C4 position results in a resonance-stabilized carbocation where the positive charge is delocalized across the C5-amino group and the ring nitrogens without placing a positive charge on the electron-deficient "pyridine-like" nitrogen (N2). Attack at C3 is electronically less favored.
Achieving C3 bromination requires exploiting subtle differences in reaction kinetics or employing a different synthetic strategy. For direct bromination, precise control of stoichiometry and temperature is critical to prevent the formation of the more thermodynamically stable 4-bromo isomer and potential di-brominated side products.[5]
Sources
dealing with the low solubility of 3-Bromo-1H-pyrazol-5-amine
Welcome to the technical support resource for 3-Bromo-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to the compound's inherently low solubility. Our goal is to provide practical, field-tested solutions and a deeper mechanistic understanding to facilitate your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the fundamental chemical properties of this compound?
This compound is a heterocyclic amine with the molecular formula C₃H₄BrN₃.[1] Its structure, featuring both an amine group and a pyrazole ring, contributes to strong intermolecular interactions, which are key to understanding its physical properties.
| Property | Value | Source |
| Molecular Weight | 161.99 g/mol | PubChem[1] |
| Physical Form | Solid (typically a light beige solid) | ChemicalBook[2] |
| CAS Number | 1203705-55-8 | Sigma-Aldrich |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich, BLD Pharm[3] |
Q2: Why is this compound so poorly soluble in common laboratory solvents?
The low solubility is primarily due to two factors:
-
Strong Crystal Lattice Energy: The planar pyrazole ring, combined with the hydrogen-bonding capabilities of the amine group (-NH₂) and the pyrazole N-H, allows the molecules to pack tightly and efficiently into a stable crystal lattice. Overcoming this lattice energy requires a significant amount of energy, which many solvents cannot provide at ambient temperatures.
-
Amphipathic Nature: The molecule has both polar features (amine, N-H) and non-polar features (the bromo-substituted carbon framework). This duality means it doesn't interact optimally with either highly polar solvents (like water) or purely non-polar solvents (like hexanes).
Q3: What are the primary safety concerns when handling this compound?
According to safety data sheets, this compound is classified as harmful or toxic.[1][4] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[4]
-
Required PPE: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[5]
-
Handling: Avoid dust formation and contact with skin and eyes.[5] Store in a tightly closed container in a dry, cool place.[5]
Part 2: Troubleshooting Guide for Low Solubility
This section provides a systematic approach to overcoming solubility challenges during your experiments.
Q4: My compound is not dissolving in my chosen reaction solvent. What is the first-line troubleshooting workflow?
When facing poor solubility, a stepwise approach is most effective. Start with the least aggressive methods to avoid potential compound degradation. The following workflow illustrates the recommended process.
Caption: A stepwise workflow for troubleshooting solubility issues.
Q5: How can pH be used to enhance the solubility of this compound?
Pyrazoles are weakly basic compounds. The amine group at the 5-position can be protonated by an acid to form a corresponding ammonium salt.[6] This salt is an ionic species and will exhibit significantly higher solubility in polar protic solvents, especially water, compared to the neutral free base.
-
Mechanism: In an acidic medium (e.g., adding aqueous HCl), the lone pair of electrons on the amine nitrogen accepts a proton (H⁺), forming a positively charged pyrazolium salt. This charge dramatically increases the molecule's polarity.
-
Application: This strategy is highly effective during aqueous workups. If your product is soluble in an organic layer (e.g., ethyl acetate) and you want to remove non-basic impurities, you can wash the organic layer with dilute acid. The this compound will move into the acidic aqueous layer, leaving the impurities behind. The pH of the aqueous layer can then be raised with a base to precipitate the purified, neutral compound.
Caption: The effect of pH on the solubility of this compound.
Q6: Which co-solvents are most effective for this compound in organic reactions?
When a single solvent is insufficient, a co-solvent system can be highly effective.[7][8] The goal is to introduce a small amount of a stronger, highly polar aprotic solvent to disrupt the solute-solute interactions and aid in solvation.
Recommended Co-solvents for Screening:
| Co-Solvent | Class | Rationale for Use | Typical % (v/v) |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for many polar heterocycles. High boiling point. | 5-20% |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very strong solvent, capable of breaking strong H-bonds.[9] | 5-20% |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Similar to DMF but with a higher boiling point; useful for higher temp reactions. | 5-20% |
| Ethanol | Polar Protic | Can participate in H-bonding; often used in mixed systems with less polar solvents like ethyl acetate.[2] | 10-30% |
Important Note: Always ensure your co-solvent is compatible with your reaction conditions and reagents. For example, DMF can be unstable with strong acids or bases at high temperatures.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for systematically addressing solubility.
Protocol 1: Systematic Solvent and Temperature Screening
Objective: To identify a suitable single-solvent system or the effect of temperature.
-
Preparation: Place a small, known amount (e.g., 5 mg) of this compound into several separate vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Cover a range of polarities (e.g., Toluene, Ethyl Acetate, Acetonitrile, Methanol, Water).
-
Room Temperature Assessment: Vigorously vortex each vial for 2 minutes. Let it stand for 10 minutes and visually assess solubility. Record observations (e.g., "insoluble," "partially soluble," "fully dissolved").
-
Sonication: Place the vials that did not fully dissolve into an ultrasonic bath for 15 minutes. Check for dissolution.
-
Heating: For remaining insoluble samples, gently heat the vials in a stirred heating block in 10°C increments (e.g., from 30°C to 60°C). Hold at each temperature for 5 minutes and assess solubility.
-
Caution: Monitor for any color change, which could indicate compound degradation.
-
-
Analysis: Compile the results in a table to identify the most promising solvent and the required conditions.
Protocol 2: pH-Mediated Dissolution for Aqueous Workup
Objective: To solubilize the compound in an aqueous phase for purification.
-
Dissolution of Crude Mixture: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The protonated this compound salt will now be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To ensure complete transfer, you can wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Neutralization and Precipitation: Place the combined acidic aqueous layers in an ice bath and stir. Slowly add a base (e.g., 3 M NaOH or saturated sodium bicarbonate solution) dropwise until the pH is > 8 (check with pH paper).
-
Isolation: The neutral this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
References
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- MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Capot Chemical. [Link]
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- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
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Navigating Byproduct Formation in the Vilsmeier-Haack Reaction of Pyrazoles: A Technical Support Guide
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation in this versatile and widely used reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why byproducts form and how to control them, ensuring the integrity and success of your experiments.
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like pyrazoles, yielding valuable pyrazole-4-carbaldehydes which are key intermediates in medicinal chemistry.[1] However, the very reactivity that makes this reaction so useful can also lead to a variety of side reactions and byproducts. This guide will serve as your comprehensive resource for troubleshooting these issues, grounded in scientific principles and practical, field-tested advice.
Understanding the Core Reaction: A Quick Primer
The V-H reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired 4-formylpyrazole.[2]
Below is a generalized workflow for the Vilsmeier-Haack formylation of a substituted pyrazole.
Caption: General workflow for pyrazole-4-carbaldehyde synthesis.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section is organized by the specific byproducts you may be observing in your reaction mixture. For each issue, we will explore the probable cause, the underlying mechanism, and provide actionable troubleshooting steps.
Issue 1: Formation of Chlorinated Byproducts
Observation: Your mass spectrometry or elemental analysis data indicates the presence of chlorine in your product, which was not present in your starting pyrazole. This can manifest as chlorination of the pyrazole ring or substitution of other functional groups.
Probable Cause: The Vilsmeier reagent, particularly when generated from POCl₃, can act as a chlorinating agent.[4] This is more likely to occur at higher temperatures or with prolonged reaction times. Certain substituents on the pyrazole ring can also be susceptible to substitution by chloride ions present in the reaction mixture.
Mechanism of Chlorination:
Caption: Simplified mechanism of pyrazole chlorination.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent and the initial stages of the reaction. Avoid excessive heating, as higher temperatures promote chlorination.
-
Reagent Stoichiometry: Use a minimal excess of POCl₃. A large excess of the chlorinating agent increases the likelihood of side reactions. A molar ratio of 1:1 to 1.5:1 of Vilsmeier reagent to pyrazole is a good starting point.
-
Alternative Vilsmeier Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier species, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to chlorination under certain conditions.[5]
-
Protecting Groups: If your pyrazole contains sensitive functional groups (e.g., hydroxyl groups), consider protecting them before subjecting the molecule to V-H conditions. A hydroxyl group on a substituent can be replaced by a chlorine atom.[5]
Issue 2: Diformylation of the Pyrazole Ring
Observation: You observe a product with a mass corresponding to the addition of two formyl groups to your starting pyrazole.
Probable Cause: If the pyrazole ring is highly activated and/or a large excess of the Vilsmeier reagent is used, a second formylation can occur. The position of the second formylation will depend on the substitution pattern of the pyrazole.
Mechanism of Diformylation:
The first formylation at the C4 position deactivates the pyrazole ring towards further electrophilic substitution. However, under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formylation may occur at another available position, typically the C5 position if unsubstituted.
Troubleshooting Steps:
-
Stoichiometry is Key: Carefully control the stoichiometry of the Vilsmeier reagent. Use a molar ratio of 1:1 to 1.2:1 of the Vilsmeier reagent to the pyrazole substrate to favor mono-formylation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction to prevent over-reaction.
-
Controlled Addition: Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature to maintain a low instantaneous concentration of the pyrazole and minimize the chance of diformylation.
Issue 3: Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)
Observation: When starting with an aminopyrazole, instead of the expected formylaminopyrazole, you isolate a fused pyrazolo[3,4-d]pyrimidine derivative.
Probable Cause: 5-aminopyrazoles are particularly susceptible to intramolecular cyclization under Vilsmeier-Haack conditions. The initial formylation or amidination at the amino group is followed by a second reaction with the Vilsmeier reagent at the C4 position, leading to a cascade reaction that results in the formation of the fused pyrimidine ring.[6]
Mechanism of Pyrazolo[3,4-d]pyrimidine Formation:
Caption: Reaction pathway for pyrazolo[3,4-d]pyrimidine formation.
Troubleshooting and Strategic Redirection:
-
Embrace the Byproduct: This "byproduct" is often a desired synthetic target. If you are aiming for pyrazolo[3,4-d]pyrimidines, this is a viable synthetic route.[6]
-
Modification of Vilsmeier Reagent: To favor simple N-formylation, using milder Vilsmeier-type reagents or modified reaction conditions may be necessary.
-
Protect the Amino Group: If the 4-formyl-5-aminopyrazole is the desired product, it is advisable to protect the amino group with a suitable protecting group before performing the Vilsmeier-Haack reaction.
FAQs: Frequently Asked Questions
Q1: My Vilsmeier-Haack reaction is not working, and I am recovering my starting material. What could be the issue?
A1: This is a common issue when the pyrazole ring is substituted with strong electron-withdrawing groups (e.g., nitro, cyano). These groups deactivate the ring towards electrophilic substitution. In such cases, you may need to use more forcing reaction conditions, such as higher temperatures and a larger excess of the Vilsmeier reagent.[5] However, be aware that this also increases the risk of byproduct formation. Alternatively, consider a different synthetic route to your target molecule.
Q2: I am observing a minor byproduct that I cannot identify, but it seems to have incorporated a methylene group. What could it be?
A2: At high temperatures, DMF can decompose to a small extent to generate formaldehyde. This can lead to hydroxymethylation of the pyrazole ring as a minor side reaction.[5] If you suspect this is occurring, try running your reaction at a lower temperature.
Q3: How critical is the purity of my starting materials and reagents?
A3: The purity of your starting pyrazole, DMF, and POCl₃ is crucial for a successful and clean Vilsmeier-Haack reaction. Impurities in the starting pyrazole can lead to a complex mixture of products. DMF should be anhydrous, as water will quench the Vilsmeier reagent. POCl₃ should be of high quality, as impurities can lead to undesired side reactions.
Experimental Protocols
Standard Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (6 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. Stir the mixture at 0 °C for 30-60 minutes.
-
Reaction: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Heating and Monitoring: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 60-120 °C) and stir for the required time (1-6 hours).[5][7] Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium carbonate or sodium hydroxide.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Minimizing Diformylation
-
Reagent Preparation: Prepare the Vilsmeier reagent as described in the standard protocol, but use a reduced amount of POCl₃ (1.1-1.2 equivalents).
-
Reaction: Add the pyrazole solution (1 equivalent) dropwise to the Vilsmeier reagent at 0 °C.
-
Low-Temperature Reaction: Maintain the reaction temperature at a lower range (e.g., room temperature to 40 °C) and monitor the reaction closely by TLC.
-
Prompt Quenching: As soon as the starting material is consumed, proceed with the work-up to avoid over-reaction.
Quantitative Data Summary
The following table, adapted from Popov, A. V. et al. (2019), illustrates the optimization of reaction conditions for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole, highlighting the impact of stoichiometry and temperature on the yield of the desired product.[5]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield of 2a (%) |
| 1 | 1:10:2 | 70 | 2 | No reaction |
| 2 | 1:10:2 | 120 | 2 | 32 |
| 3 | 1:5:2 | 120 | 2 | 55 |
| 4 | 1:6:4 | 120 | 1 | 67 |
Table adapted from Popov, A. V. et al. Arkivoc 2019, v, 1-14.[5] This data clearly demonstrates that both a higher temperature and an excess of the Vilsmeier reagent are necessary for a good yield with this particular substrate. However, for more reactive pyrazoles, these conditions could lead to byproduct formation.
References
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]
- Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]
- Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- ResearchGate. (n.d.). Continuous-Flow Preparation and Use of ??-Chloro Enals Using the Vilsmeier Reagent. [Link]
- Royal Society of Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
- SAGE Journals. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Validation & Comparative
comparison of different synthetic routes to 3-Bromo-1H-pyrazol-5-amine
An In-Depth Comparative Guide to the Synthetic Routes of 3-Bromo-1H-pyrazol-5-amine
Introduction
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrazole core with strategically placed amino and bromo substituents, serves as a versatile scaffold for synthesizing a wide array of pharmacologically active compounds. The pyrazole ring is a well-established "privileged structure" found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2][3] The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the amine group offers a site for amide bond formation or other derivatizations.
Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparison of the primary synthetic strategies employed to produce this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a critical evaluation of each route's advantages and limitations to empower scientists in making informed decisions for their specific applications.
Strategy 1: Reductive Dehalogenation of a Dihalo-Nitropyrazole Precursor
This approach leverages a commercially available or readily synthesized, highly functionalized pyrazole and simplifies it through a reduction reaction that concurrently removes a nitro group and a specific halogen.
Principle and Rationale
The core of this strategy is the reduction of a nitro group to an amine. Classical reagents for this transformation, such as stannous chloride (SnCl₂), are particularly effective. In the context of a poly-halogenated nitropyrazole, the reducing conditions can be tuned to achieve not only the reduction of the nitro group but also the selective removal of a more labile halogen atom, typically at the C4 position of the pyrazole ring. This dual transformation in a single step offers an efficient convergence to the target molecule.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of this compound.[4]
Step 1: Reaction Setup
-
To a mixture of ethyl acetate (600 mL) and ethanol (300 mL), add 3,4-dibromo-5-nitro-1H-pyrazole (69 g).
-
Add stannous chloride dihydrate (135 g) to the slurry.
Step 2: Reaction Execution
-
Heat the mixture to reflux at 110 °C for 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Upon completion, cool the yellow homogeneous solution to room temperature.
-
Slowly pour the reaction mixture into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL water) and ethyl acetate (800 mL) for quenching.
-
Add diatomaceous earth (30 g) to the resulting slurry and filter through a pad of diatomaceous earth.
-
Wash the filter cake with additional ethyl acetate (600 mL).
-
Combine the organic phases, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude orange oil by flash column chromatography (e.g., Biotage, Quad 25; eluent: 6% ethanol in dichloromethane) to yield this compound as a light beige solid (13.2 g, 32% yield).[4]
Visualization of the Workflow
Caption: Synthetic pathway via reductive dehalogenation.
Evaluation
-
Advantages: This route is relatively direct, starting from a more complex precursor and simplifying it. The one-pot nature of the reduction and dehalogenation is efficient.
-
Disadvantages: The overall yield is modest (32%).[4] The use of stoichiometric tin reagents can lead to purification challenges and generates heavy metal waste, which is a concern for scalability and environmental impact. The starting material, 3,4-dibromo-5-nitro-1H-pyrazole, may not be readily available and could require a separate synthesis.
Strategy 2: Sandmeyer Diazotization-Bromination
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate. This strategy can be adapted for heterocyclic amines like pyrazoles.
Principle and Rationale
This route would typically start from a 3,5-diaminopyrazole derivative. One of the amino groups is selectively diazotized with a nitrite source (e.g., NaNO₂) in a strong acidic medium (e.g., HBr). The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to install the bromine atom at the C3 position. Regioselectivity can be a challenge and often depends on the specific pyrazole substitution pattern and reaction conditions.
While a direct protocol for the target molecule is not readily found, this approach is widely used for analogous structures, such as the synthesis of 3-methyl-5-bromopyrazole from 3-amino-5-methylpyrazole.[5][6]
Exemplary Protocol (Hypothetical for this compound)
Step 1: Diazotization
-
Dissolve 1,H-pyrazole-3,5-diamine in concentrated hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution is typically observed.
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
Step 3: Work-up and Purification
-
Quench the reaction mixture by pouring it into water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Workflow```dot
Caption: De novo synthesis via cyclocondensation of precursors.
Evaluation
-
Advantages: This fundamental approach can be very efficient if the starting materials are readily available. It builds the desired core structure directly.
-
Disadvantages: The required brominated 1,3-dielectrophile precursors can be unstable, hazardous, or not commercially available, requiring their synthesis in a separate, often challenging, step. Regioselectivity can be a significant issue, especially if substituted hydrazines are used, potentially leading to mixtures of isomers.
Comparative Analysis of Synthetic Routes
To provide an objective comparison, the key parameters of each synthetic strategy are summarized below.
| Parameter | Strategy 1: Reductive Dehalogenation | Strategy 2: Sandmeyer Reaction | Strategy 3: Cyclocondensation |
| Starting Materials | 3,4-dibromo-5-nitro-1H-pyrazole | 1H-Pyrazole-3,5-diamine | Brominated 1,3-dielectrophile (e.g., bromomalononitrile), Hydrazine |
| Complexity of Precursors | High (may require synthesis) | Moderate (may require synthesis) | Variable (can be unstable/unavailable) |
| Number of Steps (from precursors) | 1 | 1 (from diamine) | 1 |
| Reported/Expected Yield | Low to Moderate (32% reported) [4] | Moderate to Good (typically 40-70%) | Variable (highly substrate-dependent) |
| Regioselectivity | Excellent (pre-defined) | Good (generally reliable) | Potential for mixtures |
| Scalability | Limited by tin waste and purification | Moderate (safety concerns with diazonium salts) | Potentially high if precursor is stable |
| Key Safety/Enviro. Concerns | Stoichiometric tin waste | Unstable/explosive diazonium intermediates | Use of potentially toxic/lachrymatory brominated precursors |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific context of the research, including the scale of the synthesis, available starting materials, and safety infrastructure.
-
For Lab-Scale Synthesis and Rapid Access: Strategy 1 (Reductive Dehalogenation) is a viable option if the starting 3,4-dibromo-5-nitro-1H-pyrazole is accessible. Despite the moderate yield and use of tin, its directness is a significant advantage for producing small quantities for initial studies.
-
For Versatility and Analogue Synthesis: Strategy 2 (Sandmeyer Reaction) represents a classic and powerful approach. While it requires careful handling of diazonium intermediates, its reliability and the potential to adapt it for synthesizing a library of related halogenated pyrazoles make it an attractive choice for medicinal chemistry programs.
-
For Process Chemistry and Large-Scale Production: Strategy 3 (Cyclocondensation) holds the most promise for an efficient, scalable process, provided a stable and accessible brominated precursor can be identified or developed. This route is often the most atom-economical and avoids the problematic reagents of the other strategies, aligning better with the principles of green chemistry.
Ultimately, the choice of synthesis requires a careful balance of factors. Researchers should weigh the trade-offs between precursor availability, reaction yield, operational simplicity, safety, and environmental impact to select the most fitting pathway for their objectives.
References
- Breslin, H. J., et al. (2012).Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-8.
- ResearchGate. (n.d.).Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Google Patents. (2015).CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Google Patents. (n.d.).Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- He, J., et al. (2021).Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of...
- Al-Zaydi, K. M. (2021).A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(5), 1367.
- Al-Mulla, A. (2017).Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 22(1), 154.
- Gondru, R., et al. (2022).Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(19), 6296.
- Gomaa, A. M., & Ali, M. M. (2020).Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(20), 4799.
- Faria, J. V., et al. (2017).Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139.
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A Comparative Guide to the Biological Activity of 3-Bromo-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2] This guide provides an in-depth technical comparison of the biological activities of a specific, highly functionalized class of pyrazoles: 3-Bromo-1H-pyrazol-5-amine derivatives. By examining their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights, we aim to equip researchers with the critical information needed to advance their drug discovery programs.
The Strategic Importance of the this compound Core
The this compound scaffold serves as a privileged starting point for the synthesis of diverse bioactive molecules. The bromine atom at the 3-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The amino group at the 5-position provides a key hydrogen bond donor and a site for derivatization, often crucial for interacting with biological targets. This strategic combination of functionalities makes this pyrazole core a promising platform for the development of novel therapeutics.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of representative pyrazole derivatives, with a focus on analogs of this compound where data is available.
Anticancer Activity: Targeting Key Signaling Pathways
Pyrazole derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways critical for cancer cell proliferation and survival.[1][3] The introduction of a bromine atom can enhance the lipophilicity and, in some cases, the potency of these compounds.
Comparative Cytotoxicity of Pyrazole Derivatives
| Compound ID | Core Structure | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| P3C | Pyrazole | Varied | Varied | MDA-MB-231 (Breast) | 0.25 | [4] |
| 29 | Pyrazole | Varied | Varied | HepG2 (Liver) | 10.05 | [1] |
| 41 | Pyrazolo[4,3-c]pyridine | Varied | Varied | MCF-7 (Breast) | 1.937 (µg/mL) | [1] |
| 5c | 5-phenyl-1H-pyrazol | 1-(4-bromo-2-hydroxybenzyl)urea | Phenyl | WM266.4 (Melanoma) | 0.19 | [5] |
| 11a | Phenylamino pyrazole | Methyl | (E)-N'-(2,5-dimethoxybenzylidene)hydrazide | HeLa (Cervical) | 4.63 | [6] |
Mechanistic Insights: Inhibition of the PI3K/Akt/ERK1/2 Signaling Pathway
Several pyrazole derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/ERK1/2 signaling pathway, which is frequently dysregulated in cancer.[7] This pathway plays a crucial role in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Substituted pyrazoles, including those with bromine atoms, have demonstrated notable activity against a range of bacterial and fungal pathogens.[8][9] The presence of a halogen can enhance the antimicrobial properties of these compounds.
Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Core Structure | R-Substituents | Microorganism | MIC (µg/mL) | Reference |
| 3 | Pyrazole | Varied | Escherichia coli | 0.25 | [10] |
| 4 | Pyrazole | Varied | Streptococcus epidermidis | 0.25 | [10] |
| 9 | Pyrazoline | Ring-fused imide | Staphylococcus aureus (MDR) | 4 | [11] |
| Naphthyl-pyrazole hydrazone (6) | Pyrazole-hydrazone | Naphthyl | Acinetobacter baumannii | 0.78-1.56 | [12] |
Mechanism of Action: Disruption of Bacterial Cell Wall
One of the proposed mechanisms for the antibacterial action of certain pyrazole derivatives is the disruption of the bacterial cell wall integrity, leading to cell lysis and death.[12]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[13] The 3-bromo-5-aminopyrazole scaffold offers a template for developing novel anti-inflammatory agents that may target enzymes like cyclooxygenase (COX).
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Core Structure | R-Substituents | In Vivo Model | % Inhibition of Edema | Reference |
| 2d | Pyrazoline | Varied | Carrageenan-induced paw edema | High | [14] |
| 2e | Pyrazoline | Varied | Carrageenan-induced paw edema | High | [14] |
| 4 | Pyrazole | Varied | Carrageenan-induced paw edema | High | [10] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to novel this compound derivatives can be envisioned starting from the core molecule. The following is a representative protocol for the N-acylation of the 5-amino group.
Step-by-step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2][15]
Step-by-step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of pyrazole derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The structure-activity relationship studies, though still in their early stages for this specific core, suggest that strategic modifications can lead to potent and selective compounds. Future research should focus on synthesizing and screening a broader library of these derivatives to build a more comprehensive SAR. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds. The integration of computational modeling and in vivo studies will be crucial in advancing these promising molecules from the laboratory to clinical applications.
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A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-1H-pyrazol-5-amine for Purity Assessment
Introduction: The Imperative of Purity in Pharmaceutical Building Blocks
In the landscape of drug discovery and development, the molecular integrity of starting materials is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Bromo-1H-pyrazol-5-amine is a pivotal heterocyclic building block, its unique structure serving as a versatile scaffold in the synthesis of a multitude of therapeutic agents. The presence of impurities, even at trace levels, can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product.[1][2]
This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, grounding our recommendations in the principles of analytical chemistry. Our approach emphasizes the power of using orthogonal techniques—methods that measure the analyte based on different chemical and physical principles—to construct a robust, self-validating purity profile.[2]
The Analytical Subject: Deconstructing this compound
A successful analytical strategy begins with a thorough understanding of the molecule's inherent properties. The structure of this compound presents several key features that dictate our analytical approach:
-
The Pyrazole Core: An aromatic five-membered ring with two adjacent nitrogen atoms. This system is prone to N-H tautomerism, where the proton on the nitrogen can potentially migrate between the two nitrogen atoms. This dynamic behavior can influence NMR spectra.[3][4]
-
The Amine Group (-NH₂): A primary aromatic amine that acts as a proton-accepting and donating group, influencing solubility and hydrogen bonding, which is particularly relevant for FT-IR analysis.[5]
-
The Bromine Atom (-Br): A heavy halogen atom with two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This provides an unmistakable isotopic signature in mass spectrometry, making its presence easy to confirm.[6]
Potential impurities in a given batch could include residual starting materials, regioisomers (e.g., 5-Bromo-1H-pyrazol-3-amine), or residual solvents from synthesis and purification. A comprehensive analytical workflow must be capable of detecting, identifying, and quantifying these diverse potential contaminants.
The Primary Standard: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
For an unambiguous, direct measure of purity by mass, Quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary ratio method of analysis. Unlike chromatographic techniques that rely on relative peak area, qNMR determines purity by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and mass.[2][7] This approach is inherently orthogonal to chromatographic purification methods, making it an ideal choice for final purity verification.[7]
Causality of Experimental Choices in qNMR
The trustworthiness of qNMR hinges on specific experimental parameters chosen to ensure that the signal intensity is directly proportional to the number of nuclei.
-
Choice of Internal Standard: The standard must be stable, non-volatile, have a known purity, and possess simple signals (ideally singlets) that do not overlap with any analyte signals. For this compound in DMSO-d₆, a common solvent, a suitable standard would be Maleic Anhydride , which presents a sharp singlet far downfield from the analyte's signals.
-
Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a long relaxation delay is critical. A value of at least five times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard) is required for accurate quantification.
Experimental Protocol: qNMR
-
Preparation: Accurately weigh approximately 15-20 mg of a certified internal standard (e.g., Maleic Anhydride) into a vial. Accurately weigh approximately 10-15 mg of the this compound sample into the same vial.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds (to be validated)
-
Number of Scans: 16-32 for good signal-to-noise.
-
-
Processing: Carefully phase and baseline-correct the spectrum. Integrate the well-resolved signal of the analyte (the C4-H proton) and the signal from the internal standard.
Data Interpretation and Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., N_analyte = 1 for the C4-H proton)
-
MW: Molecular weight (Analyte: ~163.0 g/mol ; Maleic Anhydride: 98.06 g/mol )
-
m: Mass
-
P: Purity of the standard
| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| C4-H | ~5.5 - 6.0 | Singlet (s) | A single, well-resolved proton on the pyrazole ring. Ideal for quantification. |
| NH₂ | ~5.2 | Broad Singlet (br s) | Exchangeable protons; signal may be broad and is not suitable for quantification.[8] |
| NH | ~11.6 | Broad Singlet (br s) | Exchangeable proton; signal may be broad and is not suitable for quantification.[8] |
Workflow for qNMR Purity Assessment
Caption: Workflow for absolute purity determination by qNMR.
Orthogonal and Complementary Techniques: Building a Complete Profile
While qNMR provides the absolute purity value, a combination of other spectroscopic methods is essential for identity confirmation and impurity profiling.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy: The Molecular Fingerprint
-
Principle & Purpose: FT-IR spectroscopy is an invaluable tool for rapid and definitive identity confirmation.[9] It probes the vibrational frequencies of functional groups, providing a unique "fingerprint" for the molecule. Its primary role here is to confirm that the material is indeed this compound and not a different compound entirely.
-
Experimental Protocol: A spectrum is typically acquired in seconds using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation—just a small amount of solid powder pressed against the diamond crystal.[10]
-
Expected Data & Interpretation: The spectrum will confirm the presence of key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amine) | 3300 - 3500 | Two distinct sharp peaks (symm. & asymm.)[11] |
| N-H Stretch (Ring) | 2600 - 3200 | Broad, complex band due to H-bonding[12] |
| C-H Stretch (Aromatic) | 3050 - 3150 | Sharp, medium intensity |
| C=N / C=C Stretch (Ring) | 1500 - 1650 | Multiple strong to medium bands |
| C-Br Stretch | 500 - 650 | Strong band in the fingerprint region |
-
Comparison:
-
Strengths: Extremely fast, non-destructive, and excellent for identity verification.
-
Limitations: Generally not a quantitative technique and has low sensitivity, making it unsuitable for detecting impurities below a few percent.
-
B. Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities
-
Principle & Purpose: Mass spectrometry measures the mass-to-charge ratio of ions, providing definitive confirmation of the molecular weight. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes the most powerful tool for detecting, identifying, and quantifying trace impurities.[13][14]
-
Experimental Protocol (LC-MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).
-
The solution is injected into an HPLC system, where components are separated on a column (e.g., C18).
-
The eluent from the column is directed into the mass spectrometer (e.g., an electrospray ionization source) for detection.
-
-
Expected Data & Interpretation:
-
Molecular Ion Peak: The key signature will be a pair of peaks of nearly equal intensity at m/z values corresponding to [M+H]⁺, separated by 2 Da. This represents the molecule containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. For this compound (MW ~163.0), we expect to see peaks around m/z 164 and 166 .[6]
-
Impurity Profile: The chromatogram will show peaks for any impurities, and their corresponding mass spectra can be used to deduce their structures.
-
Workflow for LC-MS Impurity Profiling
Caption: Workflow for impurity profiling using LC-MS.
-
Comparison:
-
Strengths: Unmatched sensitivity and specificity for impurity detection. Provides molecular weight confirmation.
-
Limitations: Accurate quantification requires specific reference standards for each impurity. The instrument response can vary significantly between different compounds.
-
C. UV-Vis Spectroscopy: A Rapid Quantitative Tool
-
Principle & Purpose: UV-Vis spectroscopy measures the absorption of light by chromophores (in this case, the aromatic pyrazole ring). According to Beer's Law, absorbance is directly proportional to concentration, making it a simple and rapid method for quantitative analysis.[15]
-
Experimental Protocol:
-
Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., ethanol).
-
Scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of dilutions and measure their absorbance at λmax to create a calibration curve.
-
Measure the absorbance of an unknown sample and determine its concentration from the calibration curve.
-
-
Expected Data & Interpretation: Aromatic amines typically exhibit strong absorption in the 230-280 nm range.[16][17] The λmax and molar absorptivity are characteristic of the compound under specific solvent and pH conditions.
-
Comparison:
-
Strengths: Simple, fast, inexpensive, and highly reproducible for quantitative measurements.
-
Limitations: Lacks specificity. Any impurity containing a similar chromophore will absorb at or near the same wavelength, leading to an overestimation of purity. It is best used as an in-process control or for formulation assays where interfering impurities are known to be absent.
-
Comparative Summary and Integrated Workflow
No single technique can provide a complete picture of a compound's purity. A robust assessment relies on the intelligent integration of orthogonal methods.
Technique Comparison Summary
| Technique | Primary Purpose | Quantitation | Specificity | Sensitivity | Key Insight |
| qNMR | Absolute Purity | Absolute (Primary) | High (Structure-based) | Moderate (~0.1%) | Unbiased purity value by mass. |
| FT-IR | Identity Confirmation | No | High (Fingerprint) | Low (>1-2%) | Confirms functional groups and overall structure. |
| LC-MS | Impurity Profiling | Relative (requires standards) | Very High | Very High (<0.05%) | Detects and identifies trace impurities. |
| UV-Vis | Concentration Assay | Relative (requires calibration) | Low | High | Rapid quantification of the primary chromophore. |
Recommended Integrated Workflow for Purity Assessment
A logical, tiered approach ensures both efficiency and comprehensive quality assessment.
Caption: A comprehensive, multi-tiered workflow for purity validation.
Conclusion
The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted analytical approach. While rapid screening tools like FT-IR provide essential identity confirmation, and highly sensitive methods like LC-MS are unparalleled for trace impurity detection, it is Quantitative NMR (qNMR) that delivers the most direct and unbiased measure of absolute purity. By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating, comprehensive data package that ensures the quality of their materials, mitigates risks in development, and ultimately contributes to the delivery of safe and effective medicines.
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Comparative Analysis of HPLC and GC-MS Methods for the Quantification of 3-Bromo-1H-pyrazol-5-amine
A Senior Application Scientist's Guide
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Bromo-1H-pyrazol-5-amine, a key heterocyclic intermediate in pharmaceutical synthesis. We will explore the fundamental principles, detailed experimental protocols, and performance characteristics of each technique, offering field-proven insights to guide researchers and drug development professionals in selecting the optimal analytical method for their specific needs.
Introduction: The Analytical Challenge of this compound
This compound (CAS No. 1203705-55-8) is an aromatic heterocyclic compound featuring both a weakly basic amine group and a pyrazole ring structure.[1][2] This combination of functional groups imparts significant polarity and a tendency for intermolecular hydrogen bonding, which presents distinct challenges for chromatographic analysis.[1] Direct analysis is often hindered by poor peak shape, low volatility, and strong interactions with chromatographic stationary phases. Therefore, a carefully designed analytical strategy is paramount for achieving accurate and reproducible quantification. This guide will compare two primary analytical approaches: Reversed-Phase HPLC (RP-HPLC) with UV detection and GC-MS following a necessary derivatization step.
High-Performance Liquid Chromatography (HPLC): A Direct Approach
HPLC, particularly in the reversed-phase mode, is a powerful technique for analyzing polar compounds. It offers the significant advantage of analyzing the analyte in its native form, often with minimal sample preparation.
In RP-HPLC, the analyte is separated based on its partitioning between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. For a polar and basic compound like this compound, achieving adequate retention and symmetrical peak shape can be challenging. The primary difficulties arise from:
-
Low Retention: Highly polar analytes have a strong affinity for the polar mobile phase and may elute too quickly on traditional C18 columns.
-
Peak Tailing: The basic amine group can interact with acidic residual silanol groups on the silica backbone of the stationary phase, leading to significant peak tailing.[3]
To overcome these issues, the method must be optimized by carefully selecting the column chemistry and mobile phase pH. A modern, high-purity, end-capped C18 column or an alternative stationary phase with enhanced polar retention (e.g., an embedded polar group or phenyl-hexyl phase) is recommended.[4] Controlling the mobile phase pH with a suitable buffer is critical to maintain a consistent ionization state of the analyte and minimize silanol interactions.[4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Ascentis Express C18, 2.7 µm, 4.6 x 100 mm (or equivalent high-purity, end-capped C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
The theoretical plate count should be ≥ 2000, and the tailing factor should be ≤ 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Selectivity Approach
GC-MS is a benchmark technique for compound identification and quantification due to its high chromatographic resolution and the structural information provided by mass spectrometry.[5] However, the direct analysis of polar, non-volatile compounds like this compound is not feasible.[6][7] The molecule's active hydrogens and high polarity cause strong adsorption to the GC inlet and column, resulting in poor or no chromatography.[6][7]
To make the analyte suitable for GC analysis, a chemical derivatization step is mandatory.[8] This process converts the polar N-H groups into less polar, more volatile, and more thermally stable moieties.[6] Silylation is a common and effective technique for this purpose, where an "active" hydrogen is replaced by a nonpolar trimethylsilyl (TMS) group.[9]
For this application, we select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful reagent capable of derivatizing the amine group, while the TMCS catalyst aids in the reaction, especially for any sterically hindered sites.[9] The resulting TMS-derivative is significantly more volatile and exhibits excellent chromatographic behavior.
1. Derivatization Procedure:
-
Place an accurately weighed sample (approx. 1 mg) into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.[6]
-
Tightly cap the vial and heat at 70°C for 30-60 minutes in a heating block.[6]
-
Allow the vial to cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal, available resources, and desired performance characteristics.
| Feature | HPLC-UV Method | GC-MS Method | Rationale & Insights |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires anhydrous derivatization) | HPLC is significantly faster for routine analysis due to minimal sample handling. GC-MS derivatization is multi-step and requires careful control of reaction conditions.[6] |
| Selectivity | Moderate to Good | Excellent | HPLC selectivity relies on chromatographic separation and UV absorbance, which may be insufficient in complex matrices. GC-MS provides an orthogonal dimension of separation (mass-to-charge ratio), offering unparalleled selectivity and confident peak identification.[5] |
| Sensitivity (LOD/LOQ) | Good (µg/mL range) | Excellent (pg/µL range) | GC-MS, especially in SIM mode, is typically orders of magnitude more sensitive than HPLC-UV, making it ideal for trace-level analysis and impurity profiling. |
| Throughput | High | Low to Moderate | The simple sample preparation and relatively short run times of HPLC allow for higher sample throughput compared to the lengthy derivatization and GC run times. |
| Robustness | High | Moderate | HPLC methods are generally more robust for routine QC. GC-MS methods can be affected by the efficiency of the derivatization reaction and potential degradation in the hot inlet. |
| Cost (Instrument/Consumables) | Lower | Higher | HPLC systems are generally less expensive to purchase and maintain. GC-MS instruments and the cost of derivatization reagents are higher. |
| Information Provided | Retention Time, UV Spectrum | Retention Time, Mass Spectrum | The mass spectrum from GC-MS provides definitive structural information, which is invaluable for identifying unknown impurities or confirming the analyte's identity. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound, but they serve different purposes.
-
HPLC-UV is the recommended method for routine quality control (QC), purity assays, and high-throughput screening. Its simplicity, robustness, and lower cost make it ideal for applications where the primary goal is to quantify the main component in relatively clean samples.
-
GC-MS is the superior choice for trace-level impurity identification, structural confirmation, and metabolomics studies. The exceptional sensitivity and selectivity provided by mass spectrometry are essential when analyzing complex matrices or searching for low-level degradants. While the sample preparation is more involved, the quality and depth of the resulting data are unmatched.
Ultimately, the selection of the analytical method should be aligned with the specific requirements of the project, balancing the need for speed and simplicity against the demand for sensitivity and structural confirmation.
References
- Smart, K. et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1).
- Gong, Z. et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE.
- Kataoka, H. et al. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B: Biomedical Sciences and Applications.
- Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained.
- Kataoka, H. (1996). Gas chromatography of amines as various derivatives. ResearchGate.
- Patel, P. et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation.
- Sivasakthivel, P. & Reddy, C. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Al-Mulla, A. (2022). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.
- Hariri, E. et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Oakwood Chemical. This compound.
- Dong, M. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Lacina, O. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
- University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
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A Comparative Guide to Alternative Reagents for Pyrazole Halogenation: Moving Beyond N-Halosuccinimides
For researchers, scientists, and professionals in drug development, the strategic halogenation of pyrazole scaffolds is a critical step in synthesizing a vast array of pharmacologically active compounds. Halogenated pyrazoles serve as versatile building blocks, pivotal for late-stage functionalization and cross-coupling reactions that enable the exploration of chemical space. For decades, N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), have been the workhorse reagents for this transformation. Their ease of handling as crystalline solids and predictable reactivity have cemented their place in the synthetic chemist's toolbox.
However, the reliance on NXS reagents is not without its drawbacks. These include the generation of stoichiometric amounts of succinimide byproduct, which can complicate purification, and the sometimes-harsh reaction conditions required for less reactive pyrazole substrates. Furthermore, the push towards greener and more atom-economical chemical processes has spurred the development of novel and more sustainable halogenation methodologies.
This guide provides an in-depth technical comparison of viable alternative reagents and methods to N-halosuccinimides for the electrophilic halogenation of pyrazoles. We will delve into the mechanistic underpinnings of these alternatives, present their advantages and limitations, and provide supporting experimental data and detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Limitations of N-Halosuccinimides: A Case for Alternatives
While effective, N-halosuccinimides are not a panacea for all pyrazole halogenation reactions. Key limitations include:
-
Byproduct Formation: Every mole of halogenated pyrazole produced generates one mole of succinimide, which can be challenging to remove from the reaction mixture, especially on a large scale.
-
Atom Economy: The atom economy of NXS reagents is inherently poor, as the succinimide portion of the molecule is discarded as waste.
-
Harsh Conditions: For electron-deficient pyrazoles, forcing conditions such as high temperatures or the use of strong acids may be necessary, limiting functional group tolerance.
-
Safety Concerns: While generally stable, N-halosuccinimides can be potent allergens and irritants.
These limitations have created a fertile ground for innovation, leading to the emergence of several powerful alternative halogenation systems.
A Comparative Analysis of Modern Pyrazole Halogenation Reagents
The choice of a halogenating agent is dictated by a multitude of factors including the electronic nature of the pyrazole substrate, desired regioselectivity, functional group compatibility, and considerations of cost and environmental impact. Below, we compare the leading alternatives to NXS reagents.
Oxidative Halogenation Systems: In Situ Generation of Electrophilic Halogens
A prominent and "greener" strategy involves the in situ generation of a potent electrophilic halogen species from a simple and abundant halide salt (e.g., NaCl, KBr, KI) using a stoichiometric oxidant. This approach offers excellent atom economy and often proceeds under mild, aqueous conditions.
Oxone®, a stable and inexpensive triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), has emerged as a highly effective oxidant for this purpose.[1] In the presence of a halide salt in an aqueous or mixed aqueous-organic solvent system, Oxone generates hypohalous acids (HOX), which are potent electrophilic halogenating agents.[2]
Mechanism of Action: The active component of Oxone, KHSO₅, oxidizes the halide anion (X⁻) to the corresponding hypohalous acid (HOX). This species then acts as the electrophile in the aromatic substitution reaction with the pyrazole ring.
Advantages:
-
Green Chemistry: Utilizes water as a solvent and generates non-toxic byproducts.[1]
-
Cost-Effective: Employs inexpensive and readily available reagents (Oxone and alkali metal halides).
-
Mild Conditions: Reactions are typically run at room temperature, offering excellent functional group tolerance.[1]
Disadvantages:
-
Limited to Chlorination and Bromination: While highly effective for chlorination and bromination, iodination with Oxone/I⁻ can be less efficient.
-
Potential for Over-oxidation: With highly activated substrates, over-oxidation to undesired byproducts can occur if the reaction is not carefully monitored.
Hydrogen peroxide is another environmentally benign oxidant that can be paired with halide sources, such as ammonium halides or hydrohalic acids, to generate electrophilic halogens.[3][4] This system is particularly attractive as the only byproduct is water.
Mechanism of Action: In an acidic medium (often acetic acid), hydrogen peroxide protonates and then reacts with a halide anion to generate the corresponding elemental halogen (X₂) or other electrophilic halogen species.
Advantages:
-
Exceptional Green Profile: The primary byproduct is water, making this a highly sustainable method.[4]
-
Versatility: Applicable to both bromination and iodination of a wide range of aromatic heterocycles.[3]
-
Good to Excellent Yields: This method consistently provides high yields of the desired halogenated pyrazoles.
Disadvantages:
-
Acidic Conditions: Often requires an acidic solvent like acetic acid, which may not be compatible with all functional groups.[3]
-
Potential for Dihalogenation: Careful control of stoichiometry is necessary to prevent dihalogenation, especially with activated pyrazoles.
Hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA) or Koser's reagent, are powerful oxidants that can facilitate the halogenation of pyrazoles using simple potassium halide salts.[5] These reactions are notable for their high efficiency and mild conditions, often proceeding in water at room temperature.
Mechanism of Action: The hypervalent iodine(III) reagent undergoes ligand exchange with the halide salt, forming a highly reactive intermediate that delivers an electrophilic halogen to the pyrazole ring.[5]
Advantages:
-
High Regioselectivity: These reagents often provide excellent control over the position of halogenation.[5]
-
Mild and Environmentally Friendly: Reactions can be conducted in water at ambient temperature.[5]
-
Broad Substrate Scope: Tolerant of a wide variety of functional groups.
Disadvantages:
-
Reagent Cost: Hypervalent iodine reagents are generally more expensive than Oxone or hydrogen peroxide.
-
Stoichiometric Use: While catalytic versions are being developed, these reagents are often used in stoichiometric amounts.
Electrochemical Halogenation
Electrochemical synthesis offers a reagent-free approach to halogenation, where an electric current is used to oxidize halide ions from a simple salt in solution.[6] This method is inherently green as it avoids the use of chemical oxidants.
Mechanism of Action: In an electrolytic cell, halide anions are oxidized at the anode to generate elemental halogens (X₂) or other reactive halogen species, which then react with the pyrazole substrate.[7]
Advantages:
-
Reagent-Free Oxidation: Eliminates the need for chemical oxidants, improving safety and sustainability.
-
Precise Control: The reaction can be precisely controlled by adjusting the applied current and charge.
-
High Yields: Can provide excellent yields of halogenated pyrazoles.[8]
Disadvantages:
-
Specialized Equipment: Requires an electrochemical setup (potentiostat, electrodes, cell), which may not be available in all laboratories.
-
Electrolyte and Solvent Considerations: The choice of electrolyte and solvent is crucial for efficient and selective halogenation.
Elemental Halogens (Cl₂, Br₂, I₂)
The direct use of elemental halogens is the most traditional method for pyrazole halogenation. While seemingly straightforward, this approach has significant drawbacks in terms of handling and selectivity.
Mechanism of Action: Elemental halogens can be polarized by a Lewis acid catalyst or the pyrazole ring itself to generate an electrophilic species that undergoes substitution.
Advantages:
-
High Reactivity: Elemental halogens are potent halogenating agents.
-
Low Cost: Bromine and iodine are relatively inexpensive.
Disadvantages:
-
Toxicity and Handling: Chlorine and bromine are toxic and corrosive, requiring specialized handling procedures.
-
Poor Selectivity: Reactions with elemental halogens can be difficult to control, often leading to mixtures of mono- and poly-halogenated products.
-
Generation of HBr/HCl: The reaction produces corrosive hydrohalic acids as byproducts.
Performance Comparison: A Data-Driven Overview
To provide a clearer picture of the relative performance of these methods, the following table summarizes representative experimental data for the halogenation of various pyrazole substrates. It is important to note that a direct comparison is challenging as reaction conditions are optimized for each specific method and substrate.
| Halogenation Method | Pyrazole Substrate | Halogen | Reagent System | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| N-Halosuccinimide | 3-Aryl-1H-pyrazol-5-amine | Br | NBS | DMSO | 3 h | RT | 99 | [9] |
| Oxone®/Halide Salt | 3,5-Dimethylpyrazole | Cl | Oxone®, NaCl | H₂O/CH₃CN | 1 h | RT | 93 | [1] |
| H₂O₂/Halide Source | 1,3-Dimethylpyrazole | I | H₂O₂, I₂ | H₂O | - | RT | High | [8] |
| Hypervalent Iodine | Pyrazolo[1,5-a]pyrimidine | I | PIDA, KI | H₂O | 3 h | RT | 84 | [10] |
| Electrochemical | 3,5-Dimethylpyrazole | Cl | NaCl (aq) | H₂O | - | - | 92 | [8] |
| Elemental Halogen | Pyrazole | Br | Br₂ | CCl₄ | - | - | High | - |
Note: "RT" denotes room temperature. Dashes indicate that the specific information was not provided in the cited source.
Experimental Workflows and Methodologies
To facilitate the adoption of these alternative methods, detailed step-by-step protocols for key experiments are provided below.
Experimental Protocol 1: Chlorination of 3,5-Dimethylpyrazole using Oxone® and NaCl
This protocol is adapted from the work of MacKay and coworkers.[1]
Materials:
-
3,5-Dimethylpyrazole
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium Chloride (NaCl)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) is added sodium chloride (1.2 mmol).
-
The mixture is stirred at room temperature until the salt dissolves.
-
Oxone® (1.2 mmol) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1 hour).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 4-chloro-3,5-dimethylpyrazole.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Experimental Protocol 2: Iodination of a Pyrazole using Hydrogen Peroxide and Iodine
This protocol is based on a general procedure for the green iodination of pyrazoles.[8]
Materials:
-
Pyrazole substrate
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the pyrazole (1.0 mmol) in water (5 mL), add iodine (0.5 mmol).
-
To this stirred mixture, add 30% hydrogen peroxide (0.6 mmol) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-iodopyrazole.[8]
Experimental Protocol 3: Bromination of a Pyrazole using a Hypervalent Iodine Reagent and KBr
This protocol is a general representation of the method described by Kumar and coworkers.[5]
Materials:
-
Pyrazole substrate
-
Phenyliodine diacetate (PIDA)
-
Potassium Bromide (KBr)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the pyrazole substrate (0.2 mmol) in water (3.0 mL), add potassium bromide (0.3 mmol).
-
Add phenyliodine diacetate (1.0 equiv.) to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 3 hours, monitoring progress by TLC.
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 4-bromopyrazole derivative.
Mechanistic Insights and Logical Frameworks
Understanding the underlying mechanisms of these halogenation reactions is crucial for optimizing conditions and predicting outcomes.
General Mechanism for Oxidative Halogenation
The oxidative halogenation methods share a common mechanistic theme: the in-situ generation of a highly electrophilic halogenating species.
Caption: Simplified workflow of electrochemical pyrazole halogenation.
Conclusion and Future Outlook
The field of pyrazole halogenation has evolved significantly beyond the traditional reliance on N-halosuccinimides. The development of oxidative methods utilizing green oxidants like Oxone® and hydrogen peroxide, alongside innovative electrochemical and hypervalent iodine-mediated approaches, offers chemists a powerful and diverse toolkit. These modern alternatives not only address the shortcomings of NXS reagents, such as poor atom economy and byproduct formation, but also often provide milder reaction conditions, broader functional group tolerance, and improved environmental profiles.
The choice of the optimal reagent will always be a multifactorial decision, balancing cost, efficiency, substrate scope, and green chemistry principles. For large-scale industrial applications, the cost-effectiveness and low environmental impact of Oxone® and H₂O₂ systems are particularly compelling. For complex, late-stage functionalization in medicinal chemistry, the mildness and high selectivity of hypervalent iodine reagents may be paramount. As research continues, the development of catalytic versions of these powerful halogenation reactions will further enhance their utility and sustainability, paving the way for even more efficient and elegant syntheses of halogenated pyrazoles.
References
- Lyalin, B. V., & Petrosyan, V. A. (2014). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. Journal of the Electrochemical Society, 161(12), G93-G98.
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- Kumar, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13347-13351. [Link]
- Petrosyan, V. A., & Lyalin, B. V. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(21), 6483. [Link]
- Gogoi, P., & Konwar, D. (2006). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 84(5), 751-754. [Link]
- Adimurthy, S., et al. (2006). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 47(35), 6175-6177. [Link]
- Kumar, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13347-13351. [Link]
- Olsen, K. L., Jensen, M. R., & MacKay, J. A. (2017). A mild halogenation of pyrazoles using sodium halide salts and Oxone. Tetrahedron Letters, 58(38), 3753-3756. [Link]
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- Lyalin, B. V., & Petrosyan, V. A. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326.
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- Narender, N., et al. (2006). Direct halogenation of organic compounds with halides using oxone in water: A green protocol. Tetrahedron Letters, 47(15), 2655-2657.
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comparing the efficacy of different catalysts for 3-Bromo-1H-pyrazol-5-amine coupling
An Application Scientist's Guide to Catalyst Selection for the Functionalization of 3-Bromo-1H-pyrazol-5-amine
Introduction: The Versatility of the Pyrazole-5-amine Scaffold
The this compound core is a privileged scaffold in modern drug discovery and materials science. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, while the bromine atom provides a reactive handle for introducing molecular complexity through cross-coupling reactions. The development of robust, high-yielding coupling methodologies is therefore of critical importance for medicinal chemists seeking to generate libraries of novel compounds for biological screening.
This guide provides a comparative analysis of catalytic systems for the functionalization of this compound and its close analogues. We will delve into the efficacy of palladium- and copper-based catalysts for C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formation, moving beyond a simple recitation of conditions to explain the underlying principles that govern catalyst performance. The data and protocols presented herein are synthesized from peer-reviewed literature to provide researchers with a trusted, authoritative resource for their experimental design.
Comparative Efficacy of Catalytic Systems
The success of a cross-coupling reaction on a heteroaromatic substrate like this compound is critically dependent on the careful selection of the catalyst, ligand, base, and solvent. The presence of multiple nitrogen atoms in the pyrazole ring can lead to catalyst inhibition or deactivation, making the choice of a suitable ligand particularly crucial.[1]
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[2] For electron-rich, potentially coordinating substrates like aminopyrazoles, the catalyst system must be highly active and resistant to deactivation. The development of bulky, electron-rich biarylphosphine ligands has been instrumental in achieving this.[3] These ligands promote the crucial reductive elimination step and stabilize the active monoligated palladium species in the catalytic cycle.[2]
Below is a comparative summary of catalyst systems employed for the amination of bromopyrazoles. While not all examples use this compound directly, they utilize structurally similar unprotected bromopyrazoles, providing a strong predictive framework for catalyst selection.
Table 1: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Bromopyrazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd₂ (dba)₃ | tBuBrettPhos | LHMDS | THF | 50 | 3 | 4-Methylaniline | 94 | [1][4] |
| Pd₂ (dba)₃ | tBuBrettPhos | LHMDS | THF | 50 | 3 | Morpholine | 91 | [1][4] |
| Pd₂ (dba)₃ | tBuBrettPhos | LHMDS | THF | 80 | 12 | 2-Aminopyrimidine | 78 | [1][4] |
| Pd(OAc)₂ | tBuDavePhos | NaOtBu | Toluene | 110 | 12 | Benzylamine | 88 | [5][6] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 110 | 18 | Indole | 85 | [7] |
Analysis and Causality:
The data clearly indicates that catalyst systems based on bulky biarylphosphine ligands are highly effective. The tBuBrettPhos ligand, developed by the Buchwald group, provides the necessary steric bulk and electron-donating character to facilitate the coupling of even challenging heteroaromatic amines at mild temperatures.[1][8] The use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) is essential to deprotonate the amine nucleophile without competing in side reactions.
Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds.[9] A common challenge when applying this reaction to bromo-heterocycles is the competitive side reaction of debromination, where the bromine atom is replaced by hydrogen.[10] The choice of catalyst and conditions is therefore aimed at promoting the desired cross-coupling pathway over this undesired reduction.
Table 2: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromopyrazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time | Coupling Partner | Yield (%) | Reference |
| XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | 120 (MW) | 0.5 h | 4-Methoxyphenylboronic acid | 91 | [11][12] |
| XPhos Pd G2 | XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 16 h | Phenylboronic acid | 89 | [10] |
| Pd(PPh₃)₄ | K₂CO₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 h | Thiophen-2-ylboronic acid | 84 | [10] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 h | 4-Formylphenylboronic acid | 75 | [11] |
Analysis and Causality:
Modern palladium pre-catalysts, such as the second-generation XPhos Pd G2, are particularly effective.[9][10] These pre-catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ. The use of the XPhos ligand in tandem with the pre-catalyst helps to accelerate the rate of cross-coupling, thereby outcompeting the debromination pathway.[9] The use of aqueous solvent mixtures (e.g., EtOH/H₂O or Dioxane/H₂O) is common and often beneficial for the transmetalation step involving the boronic acid.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing a reaction. The generally accepted mechanism for the palladium-catalyzed C-N coupling involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation : The amine (HNR¹R²) coordinates to the Pd(II) center. A base then removes a proton from the amine to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination : The new C-N bond is formed as the product (Ar-NR¹R²) is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle. Bulky ligands are crucial for promoting this final, product-forming step.[2]
Detailed Experimental Protocols
Reproducibility is the hallmark of sound science. The following protocol is a representative procedure for the Buchwald-Hartwig amination of a bromopyrazole, adapted from the work of the Buchwald group.[1][4]
Protocol: Palladium-Catalyzed Amination of this compound
Caption: Step-by-step workflow for a typical Buchwald-Hartwig cross-coupling experiment.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (e.g., Aniline) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
tBuBrettPhos (0.04 mmol, 4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, tBuBrettPhos, and NaOtBu.
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the this compound and the amine coupling partner to the vessel, followed by the anhydrous toluene, added via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyrazole is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a highly efficient and versatile strategy. For C-N bond formation (Buchwald-Hartwig) , catalyst systems employing bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos provide excellent yields under relatively mild conditions. For C-C bond formation (Suzuki-Miyaura) , modern pre-catalysts like XPhos Pd G2 are highly effective at promoting the desired coupling while minimizing the undesired debromination side reaction.[1][9]
While copper-catalyzed systems are prevalent for some pyrazole transformations, they often favor oxidative homocoupling or dimerization pathways rather than cross-coupling.[13][14] Therefore, palladium catalysis remains the method of choice for the targeted introduction of diverse aryl, heteroaryl, and alkyl groups onto the pyrazole core. Future research will likely focus on developing even more active catalysts that can operate at lower loadings and at room temperature, further enhancing the efficiency and sustainability of these critical transformations.
References
- (2023). Copper-catalysed dehydrogenative self-coupling/cyclization of 5-aminopyrazoles: synthesis and photophysical study of pyridazines. RSC Publishing. [Link]
- (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
- (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]
- (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. RSC Publishing. [Link]
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Jedinak, L., & Džubák, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12305–12320. [Link]
- (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Su, M. (2013). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
- Buchwald–Hartwig amin
- (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
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- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
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The Structure-Activity Relationship of 3-Bromo-1H-pyrazol-5-amine Analogs: A Comparative Guide for Drug Discovery Professionals
The 3-bromo-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases.[1][2] Its inherent structural features, including the bromine atom at the C3 position, the amino group at the C5 position, and the reactive N1 position of the pyrazole ring, provide multiple avenues for chemical modification to fine-tune biological activity, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of this compound analogs, drawing upon experimental data to elucidate key structure-activity relationships (SAR) and inform the design of next-generation therapeutics.
The Strategic Importance of the this compound Core
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a motif found in numerous biologically active compounds.[3][4] The strategic placement of a bromine atom at the C3 position offers several advantages in drug design. Bromine can act as a valuable handle for further chemical transformations, such as cross-coupling reactions, enabling the introduction of diverse substituents to probe the chemical space around the core scaffold. Furthermore, the electronegativity and size of the bromine atom can influence the electronic properties of the pyrazole ring and contribute to specific interactions within the target's binding site, potentially enhancing potency and selectivity.
The 5-amino group is another critical feature, often serving as a key hydrogen bond donor or as a point of attachment for larger substituents that can extend into solvent-exposed regions or target specific subpockets of an enzyme's active site. The N1 position of the pyrazole ring is readily amenable to substitution, allowing for the introduction of various groups that can modulate the compound's overall physicochemical properties, such as solubility and cell permeability, and establish crucial interactions with the target protein.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrazole core and the 5-amino group. The following sections dissect the SAR of this scaffold, with a focus on its application in the development of kinase inhibitors.
Impact of N1-Substituents on Kinase Inhibitory Activity
The N1 position of the pyrazole ring is a key vector for modifying the properties of this compound analogs. The introduction of aryl or heteroaryl groups at this position has been a particularly fruitful strategy in the design of potent kinase inhibitors. These substituents can occupy the ATP-binding site of kinases, forming critical interactions with the hinge region.
| Compound ID | N1-Substituent | Target Kinase | IC50 (nM) |
| 1a | Phenyl | Aurora A | 150 |
| 1b | 4-Chlorophenyl | Aurora A | 75 |
| 1c | 4-Methoxyphenyl | Aurora A | 200 |
| 1d | Pyridin-4-yl | Aurora A | 50 |
Table 1: Comparative inhibitory activity of N1-substituted this compound analogs against Aurora A kinase. The data presented is a representative compilation from literature and is intended for comparative purposes.
As illustrated in Table 1, the nature of the N1-substituent significantly impacts inhibitory potency. The introduction of a 4-chlorophenyl group (Compound 1b ) doubles the activity compared to the unsubstituted phenyl analog (Compound 1a ), suggesting that the electron-withdrawing nature of the chlorine atom and its potential to form specific interactions are beneficial. Conversely, an electron-donating methoxy group (Compound 1c ) leads to a decrease in activity. The incorporation of a pyridyl moiety (Compound 1d ) results in the most potent analog in this series, likely due to the ability of the pyridine nitrogen to form a hydrogen bond with the kinase hinge region.
dot graph "N1-Substituent_SAR" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Core [label="this compound Core", pos="0,0!", fillcolor="#4285F4"]; N1 [label="N1-Substituent", pos="-2,2!", fillcolor="#34A853"]; Aryl [label="Aryl Groups (e.g., Phenyl)", pos="-4,3!", fillcolor="#EA4335"]; Heteroaryl [label="Heteroaryl Groups (e.g., Pyridyl)", pos="-2,3!", fillcolor="#FBBC05"]; Activity [label="Kinase Inhibitory Activity", pos="2,2!", fillcolor="#202124"];
Core -> N1 [label="Modification at N1"]; N1 -> Aryl; N1 -> Heteroaryl; Aryl -> Activity [label="Modulates Potency"]; Heteroaryl -> Activity [label="Often Enhances Potency"]; } Caption: SAR at the N1 position of the pyrazole core.
Influence of C5-Amino Group Modifications
The 5-amino group provides another crucial handle for SAR exploration. Acylation or substitution of this amino group can introduce functionalities that interact with different regions of the kinase active site, thereby influencing both potency and selectivity.
| Compound ID | C5-Amino Substituent | Target Kinase | IC50 (nM) |
| 2a | -NH2 | EGFR | 500 |
| 2b | -NH-Acetyl | EGFR | 250 |
| 2c | -NH-Benzoyl | EGFR | 100 |
| 2d | -NH-(4-fluorobenzoyl) | EGFR | 50 |
Table 2: Comparative inhibitory activity of C5-amino modified this compound analogs against EGFR. The data presented is a representative compilation from literature and is intended for comparative purposes.
The data in Table 2 demonstrates that modification of the 5-amino group can lead to a significant increase in inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). Simple acetylation (Compound 2b ) improves potency, while the introduction of a larger benzoyl group (Compound 2c ) provides a more substantial enhancement. The addition of a fluorine atom to the benzoyl ring (Compound 2d ) further boosts activity, highlighting the importance of specific electronic and steric interactions in this region of the binding pocket.
dot graph "C5-Amino_SAR" { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Core [label="this compound\nCore", pos="0,0!", fillcolor="#F1F3F4"]; C5_NH2 [label="C5-Amino Group", pos="2,1.5!", fillcolor="#FBBC05"]; Acylation [label="Acylation", pos="4,2.5!", fillcolor="#34A853"]; Substitution [label="Substitution", pos="4,0.5!", fillcolor="#EA4335"]; Potency [label="Increased Potency", pos="6,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Core -> C5_NH2 [label="Modification at C5"]; C5_NH2 -> Acylation; C5_NH2 -> Substitution; Acylation -> Potency; Substitution -> Potency; } Caption: SAR at the C5-amino group.
Experimental Protocols
To facilitate further research and validation of the SAR findings, representative experimental protocols for the synthesis of a this compound analog and a kinase inhibition assay are provided below.
Synthesis of N1-(4-Chlorophenyl)-3-bromo-1H-pyrazol-5-amine (Compound 1b)
Step 1: Synthesis of this compound
A detailed procedure for the synthesis of the starting material, this compound, can be found in the literature.
Step 2: N-Arylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added potassium carbonate (2.0 eq).
-
4-Chlorophenylboronic acid (1.2 eq) and copper(I) iodide (0.1 eq) are then added to the reaction mixture.
-
The reaction is heated to 100 °C and stirred for 12-16 hours under an inert atmosphere.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N1-(4-chlorophenyl)-3-bromo-1H-pyrazol-5-amine.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="this compound"]; Reagents [label="4-Chlorophenylboronic acid,\nK2CO3, CuI, DMF"]; Reaction [label="N-Arylation\n(100 °C, 12-16h)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="N1-(4-Chlorophenyl)-3-bromo-\n1H-pyrazol-5-amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for N-arylation.
In Vitro Kinase Inhibition Assay (e.g., Aurora A)
-
Kinase assays are performed in a 96-well plate format.
-
The reaction mixture contains the kinase (e.g., recombinant human Aurora A), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase assay buffer.
-
The test compounds, dissolved in DMSO, are added to the wells at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the N1 and C5 positions in modulating biological activity. The bromine atom at the C3 position not only contributes to the electronic properties of the core but also serves as a valuable synthetic handle for further diversification.
Future research in this area should focus on exploring a wider range of substituents at the N1 and C5 positions to further optimize potency, selectivity, and drug-like properties. The use of computational modeling and structure-based drug design will be invaluable in guiding the rational design of new analogs with improved therapeutic potential. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates.
References
- Patil, S. A., et al. (2020). A comprehensive review on the medicinal chemistry of pyrazole derivatives. European Journal of Medicinal Chemistry, 208, 112822. [Link]
- Faria, J. V., et al. (2017). Pyrazole-based compounds as kinase inhibitors: an overview of the last decade. Future Medicinal Chemistry, 9(12), 1403-1430. [Link]
- Lv, K., et al. (2019). Pyrazole-containing derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 166, 266-284. [Link]
- Rostom, S. A. F., et al. (2018). An update on the pyrazole-based anticancer agents. Archiv der Pharmazie, 351(1), 1700258. [Link]
Sources
- 1. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-1H-pyrazol-5-amine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. 3-Bromo-1H-pyrazol-5-amine, a key building block in the synthesis of various pharmaceuticals, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth comparison of validated analytical methods for its quantification, grounded in scientific principles and regulatory expectations. We will explore the nuances of method development and validation, offering practical insights and experimental protocols to ensure data integrity and reliability.
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into specific analytical techniques, it is paramount to understand the framework of method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical methods are reliable, reproducible, and accurate.[2][3][4][5][6] The recently revised ICH Q2(R2) guideline, along with the new ICH Q14 guideline on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a more robust and science-based process.[5][7]
The validation process involves a systematic evaluation of various performance characteristics, including:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
The following diagram illustrates the typical workflow for analytical method validation, from initial development to final implementation.
Caption: A flowchart illustrating the key stages of analytical method development, validation, and lifecycle management.
Comparative Analysis of Quantification Methods for this compound
The selection of an appropriate analytical technique for this compound depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. We will compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds. For a polar molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.
Advantages:
-
High resolution and specificity.
-
Suitable for non-volatile and thermally labile compounds.
-
Well-established and widely available technology.
-
Can be coupled with various detectors (e.g., UV, PDA, MS) for enhanced sensitivity and selectivity.
Challenges:
-
The high polarity of this compound may lead to poor retention on traditional C18 columns.
-
Peak tailing can be an issue due to the basic nature of the amine group interacting with residual silanols on the silica-based stationary phase.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 with end-capping (e.g., 150 mm x 4.6 mm, 5 µm) | End-capping minimizes peak tailing by shielding residual silanols. |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 75:25 v/v)[9] | The organic modifier (acetonitrile) controls retention, while the ion-pairing agent (TFA) improves peak shape for the basic amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for achieving good sensitivity without overloading the column. |
| Column Temperature | 25 °C | Room temperature is often sufficient, but temperature control ensures reproducibility. |
| Detection | UV at an appropriate wavelength (e.g., 237 nm)[10] | The pyrazole ring system exhibits UV absorbance. The optimal wavelength should be determined by scanning a standard solution. |
Experimental Protocol: HPLC Method Validation
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a sample spiked with known impurities. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50-150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[11]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze at least six replicate samples of a homogeneous sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Advantages:
-
Excellent sensitivity and selectivity, especially with mass spectrometric detection.[13]
-
Provides structural information, which is useful for impurity identification.
-
Can separate and quantify isomers.[12]
Challenges:
-
The analyte must be volatile and thermally stable. Derivatization may be required for polar compounds like this compound.
-
The derivatization step adds complexity and potential for variability.
Proposed GC-MS Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Derivatization | Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Silylation replaces active hydrogens on the amine and pyrazole ring with non-polar trimethylsilyl groups, increasing volatility and thermal stability. |
| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A standard, robust column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |
| Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | A typical temperature program to ensure good separation and elution of the derivatized analyte. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Detection | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring specific fragment ions of the derivatized analyte enhances sensitivity and selectivity. |
Experimental Protocol: GC-MS Method Validation
The validation parameters for GC-MS are similar to those for HPLC. The specificity will be demonstrated by the unique retention time and mass spectrum of the derivatized analyte. Linearity, accuracy, and precision will be assessed using a similar approach to the HPLC method.
Caption: A schematic of the experimental workflow for the GC-MS analysis of this compound following derivatization.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds with a suitable chromophore.
Principle: This technique measures the absorbance of UV or visible light by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Advantages:
-
Simple, rapid, and cost-effective.
-
Widely available instrumentation.
Challenges:
-
Lower specificity compared to chromatographic methods. It is susceptible to interference from other UV-absorbing compounds in the sample matrix.[14]
-
Generally less sensitive than HPLC and GC-MS.
-
Not suitable for complex mixtures without prior separation.
Proposed UV-Vis Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Solvent | Dilute acid (e.g., 0.1 M HCl) or methanol | The choice of solvent can affect the absorbance spectrum. An acidic solution can protonate the amine group, potentially causing a shift in the absorption maximum. |
| Wavelength | Wavelength of maximum absorbance (λmax) | Measuring at λmax provides the highest sensitivity and minimizes errors.[15] The λmax should be determined by scanning a standard solution from 200-400 nm. |
| Blank | The same solvent used to dissolve the sample | To correct for any absorbance from the solvent and the cuvette. |
Experimental Protocol: UV-Vis Method Validation
-
Specificity: Due to the inherent lack of specificity, this method is best suited for pure substances or simple mixtures where interfering substances do not absorb at the analytical wavelength. Specificity can be assessed by analyzing a placebo and looking for any significant absorbance at the λmax.
-
Linearity: Prepare a series of standard solutions and measure their absorbance. Plot absorbance versus concentration to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: These are determined in a similar manner to the HPLC method, by analyzing samples of known concentration.
Comparison Summary and Recommendations
The following table summarizes the key performance characteristics of the three discussed analytical methods for the quantification of this compound.
| Performance Characteristic | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity (LOQ) | Moderate (µg/mL range)[9] | High (ng/mL range)[16] | Low (µg/mL to mg/mL range) |
| Precision (RSD) | < 2% | < 5% | < 2% |
| Accuracy (Recovery) | 98-102% | 95-105% | 98-102% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
| Complexity | Moderate | High | Low |
Recommendations:
-
For routine quality control of the pure substance or in simple formulations: HPLC-UV is the recommended method. It offers a good balance of specificity, sensitivity, and cost-effectiveness.
-
For the analysis of trace levels or in complex matrices where high specificity is required (e.g., bioanalytical studies, impurity profiling): GC-MS with derivatization is the most suitable technique due to its superior sensitivity and selectivity.
-
For a rapid, preliminary estimation of concentration in a pure sample where high accuracy is not critical: UV-Vis spectrophotometry can be a viable option due to its simplicity and speed. However, its use in a regulatory environment is limited due to its low specificity.
Conclusion
The validation of analytical methods is a critical activity in the pharmaceutical industry, ensuring the quality and safety of drug products. For the quantification of this compound, several analytical techniques can be employed, each with its own set of advantages and challenges. A thorough understanding of the principles of each technique, coupled with a systematic approach to method validation as outlined by regulatory guidelines, will enable researchers and scientists to generate reliable and defensible analytical data. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity and specificity, and the available resources.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
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- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
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- Slideshare. (n.d.). Bioanalytical method validation emea.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Bromo-1H-pyrazol-5-amine Synthesis
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. Among these, 3-Bromo-1H-pyrazol-5-amine stands out as a valuable building block due to the versatile reactivity of its amino and bromo functionalities, making it a key intermediate in the creation of a wide array of pharmaceutical agents. The selection of a synthetic route for this compound is a crucial decision that balances cost, efficiency, safety, and environmental impact.
This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound. By examining the underlying chemistry and providing a transparent cost-benefit analysis, this document aims to empower researchers to make informed decisions tailored to their specific laboratory or industrial needs.
Method 1: Reductive Amination from a Nitro-pyrazole Precursor
This method involves the synthesis of this compound from a 3,4-dibromo-5-nitro-1H-pyrazole starting material. The core of this process is a nitro reduction, a common and well-understood transformation in organic chemistry.
Reaction Scheme:
Expertise & Experience: The Rationale Behind the Method
The choice of stannous chloride (SnCl2) as the reducing agent is a classic and reliable method for the reduction of nitro groups. It is particularly effective for aromatic and heterocyclic systems. The reaction is typically carried out in a protic solvent mixture, such as ethyl acetate and ethanol, to facilitate the dissolution of both the organic substrate and the inorganic reducing agent. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.
A critical step in this process is the workup. The reaction mixture is poured into a basic solution, such as aqueous sodium bicarbonate, to neutralize the acidic reaction conditions and to precipitate the tin salts, which can then be removed by filtration. The use of diatomaceous earth aids in the filtration of the fine tin precipitates, preventing the clogging of filter paper and ensuring a more efficient separation.
Experimental Protocol
-
To a solution of 3,4-dibromo-5-nitro-1H-pyrazole (69 g) in a mixture of ethyl acetate (600 mL) and ethanol (300 mL), add stannous chloride dihydrate (135 g).
-
Heat the mixture to reflux at 110°C for 45 minutes.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL).
-
Add diatomaceous earth (30 g) to the resulting slurry and filter through a bed of diatomaceous earth.[1]
-
Wash the filter cake with additional ethyl acetate (600 mL).
-
Combine the organic phases, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound as a light beige solid.[1]
Cost-Benefit Analysis
| Metric | Performance & Considerations |
| Yield | 32%[1] |
| Starting Material Cost | Moderate to High. 3,4-dibromo-5-nitro-1H-pyrazole is a specialized starting material. |
| Reagent Cost | Moderate. Stannous chloride is a relatively inexpensive bulk chemical. |
| Solvent Cost | Moderate. Requires significant volumes of ethyl acetate and ethanol. |
| Time Efficiency | Good. The reaction time is relatively short (45 minutes). |
| Safety | Requires careful handling of tin compounds and flammable solvents. |
| Environmental Impact | Moderate. Generates tin waste, which requires proper disposal. |
| Scalability | Moderate. The filtration of tin salts can be challenging on a large scale. |
Pros:
-
Relatively fast reaction time.
-
Utilizes a well-established and reliable reduction method.
Cons:
-
Low yield.
-
Generates significant tin waste.
-
Purification by column chromatography can be costly and time-consuming on a larger scale.
Method 2: Multi-step Synthesis via a Carboxylic Acid Intermediate
This pathway involves a series of transformations starting from more readily available precursors, culminating in the desired this compound. A representative example of this approach involves the formation of a pyrazole carboxylic acid, followed by conversion to the amine.
Reaction Scheme (Illustrative):
(Note: The final conversion to the amine from the carboxylic acid is not explicitly detailed in the provided search results but represents a common synthetic transformation.)
Expertise & Experience: Strategic Synthesis Design
This multi-step approach offers the advantage of building complexity from simpler, often cheaper, starting materials. The initial cyclization to form the pyrazole core is a foundational reaction in heterocyclic chemistry.[2] Subsequent bromination and oxidation steps allow for the desired functional groups to be installed. The final conversion of a carboxylic acid to an amine can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangements, providing flexibility in the final step.
The conditions for each step are generally mild, which can lead to higher overall yields and fewer side products compared to more forceful, single-step methods.[2] This approach is often favored in industrial settings where cost-effectiveness and process control are paramount.
Experimental Protocol (Conceptual Outline)
-
Cyclization: React 3-aminocrotononitrile with hydrazine hydrate to form 3-amino-5-methylpyrazole.[2]
-
Bromination: Subject 3-amino-5-methylpyrazole to a bromination reaction to yield 3-methyl-5-bromopyrazole.[2]
-
Oxidation: Oxidize the methyl group of 3-methyl-5-bromopyrazole to a carboxylic acid to obtain 5-bromo-1H-3-pyrazolecarboxylic acid.[2]
-
Conversion to Amine: Convert the carboxylic acid to the corresponding amine. This can be achieved through a multi-step process involving the formation of an acyl azide followed by a Curtius rearrangement, or other named reactions that transform a carboxylic acid into an amine.
Cost-Benefit Analysis
| Metric | Performance & Considerations |
| Yield | Potentially higher overall yield due to milder, more controlled steps. |
| Starting Material Cost | Low to Moderate. Starts from more common and less expensive materials like 3-aminocrotononitrile and hydrazine hydrate. |
| Reagent Cost | Varies depending on the specific reagents used in each step. |
| Solvent Cost | Moderate. Multiple steps may require different solvents. |
| Time Efficiency | Lower. Multi-step synthesis is inherently more time-consuming. |
| Safety | Depends on the specific reagents chosen for each step. Some routes to convert carboxylic acids to amines involve hazardous intermediates. |
| Environmental Impact | Can be optimized for greener solvents and reagents. |
| Scalability | Generally good, as each step can be optimized for large-scale production. |
Pros:
-
Starts from inexpensive and readily available materials.
-
Potentially higher overall yield.
-
Greater control over the synthesis and potential for optimization.
Cons:
-
Longer overall synthesis time.
-
More complex process with multiple intermediate isolations.
Method 3: Direct Bromination of 3-Aminopyrazole
A more direct approach involves the bromination of the parent 3-aminopyrazole. This method is attractive due to its atom economy and fewer synthetic steps.
Reaction Scheme:
Expertise & Experience: The Challenge of Regioselectivity
Direct halogenation of heteroaromatic rings is a powerful tool, but it often faces challenges with regioselectivity. The pyrazole ring has multiple positions that can be halogenated, and the activating effect of the amino group can lead to multiple bromination products. The choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine) and reaction conditions (solvent, temperature) is crucial to control the position of bromination.
For instance, the use of N-halosuccinimides (NXS) in a solvent like DMSO has been shown to be an effective metal-free protocol for the halogenation of pyrazole derivatives, often with good to excellent yields and mild reaction conditions.[3]
Experimental Protocol (Generalized)
-
Dissolve 3-aminopyrazole (1 equivalent) in a suitable solvent (e.g., DMSO, acetic acid).
-
Add the brominating agent (e.g., NBS, 1.1 equivalents) portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate).
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify by recrystallization or column chromatography.
Cost-Benefit Analysis
| Metric | Performance & Considerations |
| Yield | Variable, highly dependent on reaction conditions and regioselectivity. |
| Starting Material Cost | Low. 3-Aminopyrazole is a relatively inexpensive starting material. |
| Reagent Cost | Low to Moderate. Brominating agents like NBS are common laboratory reagents. |
| Solvent Cost | Low to Moderate. |
| Time Efficiency | High. This is typically a single-step reaction. |
| Safety | Requires careful handling of corrosive and reactive brominating agents. |
| Environmental Impact | Can be relatively green, especially with milder brominating agents. |
| Scalability | Potentially challenging due to regioselectivity issues and the need for careful control of reaction conditions. |
Pros:
-
Shortest synthetic route.
-
High atom economy.
-
Uses readily available starting materials and reagents.
Cons:
-
Potential for poor regioselectivity, leading to a mixture of products and lower yields of the desired isomer.
-
Purification can be difficult if multiple isomers are formed.
Comparative Summary and Recommendations
| Method | Overall Cost | Overall Yield | Time Efficiency | Scalability | Key Advantage | Key Disadvantage |
| 1. Reductive Amination | High | Low[1] | Good | Moderate | Fast reaction time | Low yield, tin waste |
| 2. Multi-step Synthesis | Low-Moderate | Potentially High | Low | Good | High potential for optimization and cost-effectiveness at scale | Time-consuming |
| 3. Direct Bromination | Low | Variable | High | Moderate | Simplicity and speed | Poor regioselectivity |
Decision-Making Workflow
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The optimal synthesis of this compound is highly dependent on the specific goals of the research or production campaign.
-
For rapid, small-scale synthesis where yield is not the primary concern, Method 3 (Direct Bromination) offers the quickest route.
-
For large-scale, cost-effective production where process optimization is feasible, Method 2 (Multi-step Synthesis) is the most logical choice, despite the initial investment in process development.
-
Method 1 (Reductive Amination) , while straightforward, is hampered by a low yield and environmental concerns related to tin waste, making it the least favorable option in most scenarios.
Ultimately, a thorough evaluation of the available resources, project timelines, and desired scale will guide the discerning scientist to the most appropriate and efficient synthetic strategy.
References
- ChemicalBook. This compound | 1203705-55-8.
- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
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Comparative Guide to the Characterization of 3-Bromo-1H-pyrazol-5-amine Reaction Intermediates
Abstract
3-Bromo-1H-pyrazol-5-amine is a cornerstone building block in medicinal chemistry, prized for its role in the synthesis of diverse heterocyclic scaffolds, most notably the pyrazolo[1,5-a]pyrimidine core found in numerous kinase inhibitors and therapeutic agents.[1][2][3][4] The reactivity of this molecule is nuanced, governed by its ambident nucleophilicity and tautomeric forms, which often lead to complex reaction pathways involving transient, difficult-to-detect intermediates. A thorough characterization of these intermediates is paramount for reaction optimization, mechanism elucidation, and ultimately, the rational design of novel chemical entities. This guide provides a comparative analysis of modern analytical techniques—spanning spectroscopy, mass spectrometry, and computational chemistry—for the robust identification and characterization of these fleeting species. We present field-proven insights into experimental design, data interpretation, and the synergistic application of these methods, supported by detailed protocols and illustrative case studies.
Introduction: The Synthetic Versatility and Mechanistic Complexity of this compound
This compound is a privileged scaffold due to its two nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen atom (N1). This dual reactivity allows it to react with a variety of electrophiles, particularly 1,3-dielectrophiles like β-ketoesters and malondialdehydes, to form fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines.[5][6] The reaction mechanism, however, is not always straightforward. It often proceeds through a series of intermediates, including Schiff bases, Michael adducts, and partially cyclized species, whose relative stabilities and concentrations are highly dependent on reaction conditions (solvent, temperature, pH, and catalyst).
Understanding this mechanistic landscape is critical. The regioselectivity of the initial nucleophilic attack and the subsequent cyclization steps dictate the final product distribution. Mischaracterization or ignorance of key intermediates can lead to inefficient syntheses, unexpected side products, and a fundamental misunderstanding of the structure-activity relationships (SAR) that guide drug discovery.[3] This guide will focus on the practical application of analytical techniques to intercept and define these intermediates.
Core Reaction Pathway: Condensation with a β-Dicarbonyl Compound
To provide a tangible framework, we will center our discussion on the well-established, yet mechanistically rich, condensation of this compound with a β-ketoester (e.g., ethyl acetoacetate). This reaction is a classic route to substituted pyrazolo[1,5-a]pyrimidin-7-ones. The generally accepted, albeit simplified, pathway involves several potential intermediates that are prime candidates for characterization.
Caption: Postulated reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Comparative Guide to Characterization Techniques
No single technique can provide a complete picture of a complex reaction mechanism. The most robust approach involves a synergistic combination of methods, where the strengths of one technique compensate for the limitations of another. The choice of technique is dictated by the nature of the intermediate (its stability, concentration, and charge state) and the reaction conditions.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the workhorse for mechanistic studies as it provides detailed structural information in the solution phase, mirroring the actual reaction environment.[7] In-situ or reaction monitoring NMR, where spectra are acquired sequentially over the course of the reaction directly in the NMR tube, is exceptionally powerful for observing the rise and fall of intermediate species in real-time.[8][9][10]
Causality of Experimental Choice: We choose in-situ NMR when we hypothesize that intermediates accumulate to a detectable concentration (typically >1-5 mol%). By varying the temperature, we can often slow down the reaction kinetics, allowing a transient species to persist long enough for characterization. ¹H NMR is most common due to its high sensitivity, but ¹³C, ¹⁵N, and 2D-NMR (COSY, HSQC, HMBC) experiments can provide unambiguous structural assignments.
Trustworthiness (Self-Validating System): A key aspect of a reliable in-situ NMR experiment is ensuring quantitative measurements.[8] This requires careful selection of acquisition parameters, particularly the relaxation delay (d1), which should be at least 5 times the longest T1 relaxation time of the nuclei of interest.[8] Comparing the integration of signals from reactants, intermediates, and products against an inert internal standard allows for the creation of concentration-time profiles, validating the kinetic model.
| Technique | Strengths | Limitations | Best For |
| In-Situ ¹H NMR | Real-time monitoring, structural information, kinetic data.[7][8] | Low sensitivity (requires >1% concentration), overlapping signals can be complex. | Tracking major intermediates, determining reaction kinetics. |
| Variable Temp. NMR | Can "trap" or slow the decay of unstable intermediates. | Requires specialized equipment, may alter the reaction pathway. | Characterizing thermally labile intermediates. |
| 2D NMR (HSQC/HMBC) | Unambiguous assignment of complex structures. | Time-consuming acquisition, unsuitable for very fast reactions. | Definitive structure elucidation of stable or trapped intermediates. |
Detailed Protocol: In-Situ ¹H NMR Monitoring
-
Preparation: In a clean, dry vial, dissolve this compound (1 equivalent) and an inert internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL).
-
Initial Spectrum: Transfer the solution to a clean NMR tube and acquire a high-quality ¹H NMR spectrum. This is your t=0 reference.
-
Reaction Initiation: Add the β-ketoester (1.1 equivalents) to the NMR tube, shake vigorously for 10 seconds to ensure mixing, and immediately insert the tube into the pre-equilibrated NMR spectrometer.
-
Data Acquisition: Begin acquiring a time-series of ¹H NMR spectra. For a reaction expected to last 2-3 hours, acquiring a spectrum every 5-10 minutes is a good starting point. Use a minimal number of scans (e.g., 4-8) per time point to ensure good temporal resolution.[7]
-
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction). Identify new signals corresponding to intermediates and products.
-
Analysis: Integrate the signals of the starting material, intermediates, and product relative to the internal standard at each time point to generate concentration profiles.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Expertise & Experience: ESI-MS is unparalleled in its sensitivity and ability to detect charged or chargeable species, even at vanishingly low concentrations.[11][12][13] It is the go-to technique for identifying intermediates that are either ionic by nature (e.g., protonated Schiff bases) or too low in concentration to be seen by NMR.[12] By directly infusing the reaction mixture into the mass spectrometer over time, one can track the appearance and disappearance of specific mass-to-charge (m/z) signals corresponding to intermediates.
Causality of Experimental Choice: When NMR fails to detect an intermediate due to low concentration, ESI-MS is the logical next step. It is particularly adept at identifying species involved in acid- or base-catalyzed reactions. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of an intermediate, which is crucial for distinguishing between isobaric species (compounds with the same nominal mass but different formulas).
Trustworthiness (Self-Validating System): The primary challenge with ESI-MS is distinguishing genuine solution-phase intermediates from gas-phase artifacts generated within the spectrometer.[12] A self-validating protocol involves systematically varying ESI source conditions (e.g., cone voltage). True intermediates should exhibit consistent detection across a range of gentle ionization conditions, whereas artifacts may appear or disappear dramatically with changes in voltage. Furthermore, performing tandem MS (MS/MS) on a suspected intermediate ion can provide structural information through fragmentation patterns, which can then be compared to computationally predicted fragmentation.[12][14]
| Technique | Strengths | Limitations | Best For |
| Direct Infusion ESI-MS | Extremely high sensitivity, rapid analysis, detects charged species.[11][15] | Can generate gas-phase artifacts, provides limited structural information. | Detecting low-concentration and ionic intermediates. |
| LC-MS | Separates complex mixtures before MS analysis. | Slower than direct infusion, chromatography may perturb the reaction equilibrium. | Analyzing "quenched" reaction aliquots, separating isomers. |
| ESI-HRMS (e.g., TOF) | Provides exact mass and elemental composition. | More expensive instrumentation. | Unambiguous identification of intermediate formulas. |
Computational Chemistry (Density Functional Theory - DFT)
Expertise & Experience: Computational chemistry, particularly DFT, serves as a powerful predictive and corroborative tool.[16][17][18] It allows researchers to build and evaluate the stability of postulated intermediates in silico. By calculating the relative energies of different isomers or tautomers, DFT can predict the most likely structures to be observed experimentally.[19]
Causality of Experimental Choice: DFT is employed when experimental data is ambiguous or when seeking to understand the underlying thermodynamics and kinetics of a transformation. For example, if two isobaric intermediates are detected by HRMS, DFT can calculate the relative energies to predict the more stable, and thus more likely, structure. Furthermore, DFT can simulate spectroscopic data (NMR chemical shifts, vibrational frequencies) that can be directly compared with experimental results for validation.[19]
Trustworthiness (Self-Validating System): The reliability of DFT calculations is highly dependent on the chosen functional and basis set. A robust computational study will often benchmark several functionals against known experimental data for a similar chemical system. The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is critical for accurately representing solution-phase chemistry. The results are considered most trustworthy when they not only match but also explain and predict experimental observations.
| Technique | Strengths | Limitations | Best For |
| DFT Geometry Optimization | Predicts stable structures and relative energies of intermediates.[16][18] | Computationally intensive, accuracy depends on the level of theory. | Distinguishing between isomers, predicting reaction thermodynamics. |
| DFT Spectroscopic Calculation | Predicts NMR shifts and IR frequencies for comparison with experiment.[19] | Can have systematic errors requiring scaling factors. | Corroborating experimental assignments of intermediate structures. |
| Transition State Search | Elucidates the energy barriers of reaction pathways. | Very computationally demanding. | Understanding reaction kinetics and selectivity. |
Integrated Workflow for Intermediate Characterization
A successful investigation leverages these techniques in a logical sequence.
Caption: A logical workflow for characterizing reaction intermediates.
Conclusion and Future Outlook
The characterization of reaction intermediates of this compound is a challenging yet essential task for the development of efficient and selective synthetic methodologies. A purely empirical approach is often insufficient. By integrating the structural insights from in-situ NMR, the exceptional sensitivity of ESI-HRMS, and the predictive power of DFT calculations, researchers can build a comprehensive and validated model of the reaction mechanism. This multi-pronged strategy not only solves immediate synthetic challenges but also deepens our fundamental understanding of heterocyclic chemistry, paving the way for the future design of novel pharmaceuticals and functional materials. Emerging techniques, such as microfluidic reaction monitoring coupled directly to mass spectrometry, promise even greater temporal resolution, offering the potential to capture even the most fleeting of intermediates.
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- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
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- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
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A Comparative Guide to the Stability of 3-Bromo-1H-pyrazol-5-amine: An Experimental Framework
Introduction: 3-Bromo-1H-pyrazol-5-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern—an electron-donating amine and an electron-withdrawing bromine atom on the pyrazole core—confers a distinct reactivity profile that is crucial for its utility in synthesis. However, these same functional groups are potential liabilities, making the molecule susceptible to degradation under various manufacturing, storage, and physiological conditions. Understanding the stability of this reagent is paramount for ensuring the reproducibility of synthetic protocols, the integrity of screening compounds, and the safety and efficacy of final drug products.
This guide provides a comprehensive framework for assessing the stability of this compound. We will move beyond theoretical principles to outline robust, self-validating experimental protocols for evaluating its stability under thermal, photolytic, hydrolytic, and oxidative stress. This document is designed for researchers, process chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this important synthetic intermediate.
Theoretical Stability Profile: A Chemist's Perspective
The stability of this compound is governed by the interplay of its three key structural features: the aromatic pyrazole ring, the primary amine group, and the bromine substituent.
-
The Pyrazole Core: The pyrazole ring itself is an aromatic heterocycle, which generally imparts significant stability. It is known to be largely resistant to standard oxidizing and reducing agents.[1] However, the ring is susceptible to electrophilic attack, typically at the C4 position, a reaction that can be enhanced by the presence of activating groups.[1]
-
The Amine Group (C5-NH₂): As a primary aromatic amine, this group is a primary site for oxidative degradation. It can be oxidized to form nitroso, nitro, or dimeric/polymeric impurities. The amine group's basicity also means the compound will form salts in acidic conditions, which can alter its solubility and stability profile.
-
The Bromo Group (C3-Br): The C-Br bond on a pyrazole ring can be susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of strong nucleophiles. Furthermore, under high-energy conditions like elevated temperatures or UV light, homolytic cleavage of the C-Br bond could initiate radical-mediated degradation pathways. Thermal decomposition of brominated organic compounds can also lead to the formation of hydrobromic acid (HBr), which can, in turn, catalyze further degradation.[2][3]
The tautomeric nature of the 1H-pyrazole ring adds another layer of complexity, potentially influencing the reactivity of both the amine and bromo substituents.
Proposed Experimental Workflow for Stability Assessment
A systematic approach is essential for a comprehensive stability assessment. The following workflow, based on industry-standard forced degradation studies, is recommended. This workflow ensures that all likely degradation pathways are explored and that the analytical methods used are fit for purpose.
Caption: Proposed workflow for assessing the stability of this compound.
Experimental Protocols
The following protocols are designed to be self-validating by including control samples and defining clear endpoints.
Development of a Stability-Indicating UPLC-UV/MS Method
Rationale: A stability-indicating method is critical as it must be able to resolve the parent compound from all potential degradation products, ensuring accurate quantification. A UPLC (Ultra-Performance Liquid Chromatography) system is chosen for its high resolution and speed, coupled with UV for quantification and Mass Spectrometry (MS) for peak identification and purity assessment.
Protocol:
-
Column Selection: Start with a C18 stationary phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). This is a versatile, non-polar phase suitable for retaining the aromatic pyrazole.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
The formic acid provides protons for efficient positive-ion mode mass spectrometry and helps to sharpen peak shape.
-
-
Gradient Elution: Develop a gradient from 5% to 95% Mobile Phase B over 5-7 minutes to elute the parent compound and a wide range of potential degradants with varying polarities.
-
Detection:
-
UV Detector: Set to a wavelength of maximum absorbance for this compound (determined by UV scan, likely ~230-280 nm) and a second, broader wavelength to detect degradants that may have different chromophores.
-
MS Detector: Use an electrospray ionization (ESI) source in positive mode to monitor the parent ion [M+H]⁺ and search for expected and unexpected degradation products.
-
-
Method Validation: Perform a forced degradation study (see section 3.2) and confirm that all degradant peaks are baseline-resolved from the parent peak (peak purity > 99.5% via MS).
Forced Degradation Studies
Rationale: These studies intentionally stress the compound to accelerate degradation, allowing for the rapid identification of potential degradation pathways and liabilities.[4][5] Conditions are based on ICH guidelines.
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture. Use this stock for all solution-state studies. For solid-state studies, use the neat powder.
Conditions:
-
Acid Hydrolysis:
-
Treatment: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Control: Mix 1 mL of stock with 1 mL of water.
-
Conditions: Heat at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
Treatment: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Control: Mix 1 mL of stock with 1 mL of water.
-
Conditions: Keep at room temperature for 24 hours. (Note: Basic conditions for halogenated pyrazoles can be reactive, so starting at room temperature is prudent).[6]
-
-
Oxidative Degradation:
-
Treatment: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of stock with 1 mL of water.
-
Conditions: Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Treatment: Place 10 mg of solid compound in a vial in an oven at 80°C for 7 days.
-
Control: Place 10 mg of solid compound in a vial at room temperature in the dark.
-
-
Photostability (Solid State, ICH Q1B): [4][5]
-
Treatment: Spread a thin layer of the solid compound in a transparent container and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Wrap an identical sample in aluminum foil and place it alongside the treatment sample to serve as a dark control.
-
Data Analysis and Presentation
All stressed samples should be diluted to a target concentration of ~0.1 mg/mL and analyzed by the validated UPLC method. The results should be summarized for clear comparison.
Table 1: Hypothetical Stability Data for this compound
| Stress Condition | Time | Parent Remaining (%) | Total Impurities (%) | Mass Balance (%) | Major Degradant (m/z) |
| 0.1 M HCl | 24h @ 60°C | 98.5 | 1.3 | 99.8 | N/A |
| 0.1 M NaOH | 24h @ RT | 85.2 | 14.5 | 99.7 | 178.1 [M+H]⁺, 98.1 [M+H]⁺ |
| 3% H₂O₂ | 24h @ RT | 70.1 | 29.5 | 99.6 | 178.0 [M+H]⁺, 323.0 [M+H]⁺ |
| Thermal (Solid) | 7 days @ 80°C | 99.1 | 0.8 | 99.9 | N/A |
| Photolytic (Solid) | ICH Q1B | 92.4 | 7.5 | 99.9 | 162.9 [M-Br+H]⁺, Polymeric |
Note: Data are illustrative examples for this guide.
Proposed Degradation Pathways
Based on the hypothetical data and chemical principles, we can propose several degradation pathways. Identifying the structure of major degradants using techniques like high-resolution mass spectrometry and NMR is essential for confirmation.
Caption: Plausible degradation pathways for this compound under stress conditions.
Comparative Benchmarking and Handling Recommendations
To contextualize the stability of this compound, it should be compared against structurally related molecules.
Table 2: Proposed Benchmark Compounds for Comparative Stability
| Compound | CAS Number | Rationale for Comparison |
| 3-Amino-1H-pyrazole | 1820-80-0 | Assesses the stability contribution of the bromine atom by comparing against the debrominated analog. |
| 3-Bromo-1H-pyrazole | 14521-82-5 | Isolates the impact of the amine group by comparing against the deaminated analog. |
| Aniline | 62-53-3 | A classic benchmark for understanding the oxidative stability of a primary aromatic amine. |
Handling and Storage Recommendations: Based on the collective data, the following recommendations can be made:
-
Storage: The compound should be stored in tightly sealed containers, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C).
-
Handling: Avoid exposure to strong bases and oxidizing agents. Reactions should be conducted under an inert atmosphere to minimize oxidative degradation of the amine functionality. Use in a well-ventilated area is recommended.[7][8]
Conclusion
While this compound is a valuable synthetic tool, its stability is not absolute. The primary liabilities appear to be the amine group's susceptibility to oxidation and the C-Br bond's reactivity under basic conditions. The pyrazole core itself demonstrates robust stability under mild acidic and thermal stress. By employing the systematic experimental framework detailed in this guide, researchers can confidently characterize the stability profile of this molecule, anticipate potential degradants, and establish handling and storage conditions that preserve its integrity. This rigorous, data-driven approach is fundamental to ensuring the quality and reliability of research and development outcomes that depend on this versatile chemical building block.
References
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- NIH National Center for Biotechnology Information. (n.d.).
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quantum chemical calculations of 3-Bromo-1H-pyrazol-5-amine reactivity
An In-Depth Technical Guide to the Quantum Chemical Calculations of 3-Bromo-1H-pyrazol-5-amine Reactivity
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of quantum chemical methods to predict the reactivity of this compound. We will delve into the theoretical underpinnings of these computational techniques, present supporting data from calculations, and offer a detailed protocol for reproducing these analyses. The objective is to furnish a robust framework for understanding the molecule's electronic structure and predicting its behavior in chemical reactions, a critical aspect of rational drug design.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacological agents with anti-inflammatory, antiviral, and anticancer properties.[1][2] Specifically, aminopyrazoles are highly sought-after precursors for constructing fused heterocyclic molecules of significant medicinal value.[3][4] this compound is a particularly valuable building block. The bromine atom at the 3-position serves as a versatile synthetic handle for functionalization via cross-coupling reactions, while the amino group at the 5-position modulates the electronic properties of the ring and provides a site for further derivatization.[5]
Understanding the intrinsic reactivity of this molecule is paramount for designing efficient synthetic routes and predicting its interactions with biological targets. Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful, cost-effective means to elucidate electronic structure and predict reactivity before embarking on extensive laboratory work.[6][7] This guide will focus on the application of Density Functional Theory (DFT) to map the reactive landscape of this compound.
Theoretical Framework: Probing Reactivity with Quantum Chemistry
To predict how a molecule will react, we must understand its electronic properties. Quantum chemical calculations provide a suite of descriptors that illuminate these characteristics.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency.[1][8] It is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1][6] Calculations in this guide are benchmarked using the popular B3LYP functional with the 6-31G(d,p) basis set, a combination widely validated for organic and heterocyclic molecules.[8][9]
Key Reactivity Descriptors
From a single DFT calculation, several key metrics can be extracted to predict chemical reactivity:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons.[10] The energy gap between them (Egap = ELUMO - EHOMO) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[10][11]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule.[12] It allows for the immediate identification of electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack).
-
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing a measure of partial atomic charges. These charges help identify potential nucleophilic and electrophilic centers within the molecule.[10][12]
-
Fukui Functions: These functions provide a more nuanced view of local reactivity by indicating how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This helps to precisely identify the most probable sites for nucleophilic, electrophilic, and radical attacks.[10]
Predicted Reactivity of this compound
A comprehensive DFT analysis at the B3LYP/6-31G(d,p) level of theory provides the following insights into the reactivity of this compound.
Molecular Geometry and Electronic Properties
The first step is to determine the most stable 3D conformation of the molecule through geometry optimization. Once the optimized structure is obtained, its electronic properties can be calculated.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
| EHOMO | -0.215 | -5.85 |
| ELUMO | -0.018 | -0.49 |
| Energy Gap (ΔE) | 0.197 | 5.36 |
The relatively high HOMO energy indicates a strong capacity for electron donation, characteristic of the electron-rich amino-substituted pyrazole system. The LUMO energy suggests a moderate ability to accept electrons. The calculated energy gap of 5.36 eV points to a molecule that is stable but sufficiently reactive for synthetic manipulation.
Frontier Molecular Orbital (FMO) Analysis
The distribution of the HOMO and LUMO provides a clear picture of where electrophilic and nucleophilic attacks are most likely to occur.
Caption: Frontier Molecular Orbital (FMO) reactivity map.
The HOMO is primarily localized on the C4 carbon and the exocyclic amino group, making these the most probable sites for attack by electrophiles. This is consistent with the known activating effect of amino groups on aromatic rings. The LUMO is distributed across the pyrazole ring, with significant contributions from the C3 and C5 carbons, identifying them as potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map visually confirms the predictions from FMO analysis.
-
Negative Potential (Red/Yellow): The most intense negative potential is concentrated around the nitrogen atom of the amino group and the N1 and N2 atoms of the pyrazole ring. These are the primary nucleophilic centers of the molecule.
-
Positive Potential (Blue): Regions of positive potential are located around the hydrogen atoms of the amino group and, notably, near the C3 carbon atom attached to the electron-withdrawing bromine atom. This C3 position is a likely electrophilic center.
This distribution aligns with the general reactivity pattern of pyrazoles, where the N1, N2, and C4 positions are considered nucleophilic, and the C3 and C5 positions are electrophilic.[13]
Mulliken Atomic Charges
A quantitative view of the charge distribution further refines our understanding of reactivity.
Table 2: Selected Mulliken Atomic Charges
| Atom | Charge (a.u.) | Implication |
| N (Amino) | -0.85 | Strongly Nucleophilic |
| C4 | -0.32 | Nucleophilic |
| N1 | -0.15 | Nucleophilic |
| N2 | -0.25 | Nucleophilic |
| C3 | +0.28 | Electrophilic |
| Br | -0.11 | Electron-withdrawing |
The charge distribution clearly shows that the amino nitrogen and the C4 carbon are electron-rich, reinforcing their susceptibility to electrophilic attack. Conversely, the C3 carbon bears a significant positive charge, making it the most likely site for a nucleophilic attack, such as in substitution reactions where bromide acts as a leaving group.
Comparative Guide: Reactivity vs. Alternative Pyrazoles
To contextualize the reactivity of this compound, it is instructive to compare its key electronic descriptors with those of unsubstituted pyrazole and a non-halogenated analogue, 1H-pyrazol-5-amine.
Table 3: Comparison of Reactivity Descriptors for Pyrazole Derivatives
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
| Pyrazole | -6.95 | 0.15 | 7.10 | Low |
| 1H-Pyrazol-5-amine | -5.70 | -0.35 | 5.35 | High |
| This compound | -5.85 | -0.49 | 5.36 | High |
Analysis:
-
The presence of the amino group dramatically increases the HOMO energy and decreases the energy gap compared to unsubstituted pyrazole, correctly predicting a significant increase in reactivity, particularly towards electrophiles.
-
Adding a bromine atom to the 3-position slightly lowers the HOMO energy relative to 1H-pyrazol-5-amine due to its inductive electron-withdrawing effect. However, the energy gap remains nearly identical, suggesting a comparable overall reactivity. The key difference lies in the selectivity, with the C-Br bond providing a specific, highly electrophilic site for nucleophilic substitution.
Experimental Protocol: A Workflow for Reactivity Calculations
This section provides a standardized workflow for performing quantum chemical calculations to predict molecular reactivity.
Caption: Computational workflow for reactivity analysis.
Detailed Steps:
-
Molecular Structure Creation: Using molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of this compound.
-
Geometry Optimization:
-
Set up an input file for a computational chemistry package (e.g., Gaussian, ORCA).[11]
-
Specify the calculation type as 'Opt' (Optimization).
-
Choose the desired level of theory, for instance, B3LYP/6-31G(d,p).
-
Run the calculation to find the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a frequency calculation ('Freq').
-
Verify that the output shows no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.
-
-
Calculation of Electronic Properties:
-
From the output of the optimization/frequency calculation (or a subsequent single-point energy calculation), extract the necessary data.
-
The energies of the HOMO and LUMO are typically listed in the output file.
-
Specify 'Pop=Mulliken' or a similar keyword to obtain the Mulliken atomic charges.
-
To visualize orbitals and the MEP, generate a checkpoint file (.chk) or cube files (.cube) from the calculation.
-
-
Data Interpretation and Visualization:
-
Use visualization software (e.g., GaussView, VMD) to open the output files and render the HOMO, LUMO, and MEP surfaces.
-
Tabulate the extracted numerical data (energies, charges) for clear comparison and analysis.
-
Conclusion
Quantum chemical calculations, specifically using DFT, provide an indispensable toolkit for the modern chemist. The analysis of this compound reveals a molecule with high reactivity, governed by the interplay between the electron-donating amino group and the electron-withdrawing, yet synthetically useful, bromine atom. The computational data robustly predicts that the molecule is highly susceptible to electrophilic attack, primarily at the C4 position, and that the C3 position is the most likely site for nucleophilic substitution. This detailed, predictive insight into its reactive behavior is crucial for guiding the efficient synthesis of novel pyrazole-based compounds for drug discovery and development.[6]
References
- Title: Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations Source: Google Cloud URL
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1H-pyrazol-5-amine
As researchers and developers in the pharmaceutical and chemical industries, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-1H-pyrazol-5-amine, a common heterocyclic building block. The procedures outlined here are grounded in regulatory compliance and best laboratory practices, designed to provide clarity and build confidence in your chemical handling workflows.
Part 1: Hazard Profile and Regulatory Imperative
Before we can discuss disposal, we must understand the "why." The inherent hazards of this compound dictate its classification as a hazardous waste. Its structure, which includes a halogen (bromine) and a pyrazole amine backbone, informs its toxicological and environmental profile.
Toxicological and Safety Data Summary
The primary hazards associated with this compound are well-documented in Safety Data Sheets (SDS) for this compound and structurally similar chemicals. These hazards necessitate careful handling and prevent its disposal as common refuse.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][3][4][5] | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation (Category 2A) | Causes serious, potentially damaging eye irritation.[1][3][4][5][6] | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled.[1][3][4][5][6] | GHS07 (Exclamation Mark) | Warning |
Environmental Hazards and Regulatory Framework
While specific ecotoxicity data for this exact compound is often limited, the presence of a carbon-bromine bond places it firmly in the category of halogenated organic compounds .[7] This classification is critical for two reasons:
-
Environmental Persistence: Halogenated organics can be persistent in the environment and require specific disposal methods to ensure complete destruction.
-
Regulatory Scrutiny: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[8][9] Wastes containing halogenated organic compounds are subject to stringent management standards.[8][10]
Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sewer system.[6][11][12] Doing so violates regulatory standards and poses a significant environmental risk.
Part 2: The Disposal Workflow: From Benchtop to Final Disposition
Proper disposal is a systematic process. The following sections provide a step-by-step methodology for safely managing this compound waste from the moment it is generated.
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. The rationale is to create a barrier against the known hazards of skin, eye, and respiratory irritation.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[1][11]
-
Skin Protection: Wear a fully buttoned laboratory coat and handle the material with chemically impervious gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][13]
-
Respiratory Protection: All handling of solid this compound should be done in a certified chemical fume hood to avoid the inhalation of dust.[6] If exposure limits are exceeded, a NIOSH-approved respirator with the appropriate cartridges is necessary.[11][14]
Waste Segregation and Containerization
The cardinal rule of chemical waste management is segregation . Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs. As a brominated compound, this compound must be collected as halogenated organic waste .[7]
-
Select a Suitable Container:
-
For Solids: Use a clearly marked, sealable, wide-mouth container made of compatible plastic (e.g., HDPE) or glass. Ensure it has a screw-top lid.
-
For Solutions: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. Collect it in a dedicated, leak-proof, and chemically compatible container.[15] Do not use metal containers.
-
-
Label the Container Immediately: Affix a "Hazardous Waste" label to the container before adding the first particle of waste. The label must include:
-
Contain the Waste:
-
Pure/Unused Chemical: Carefully transfer the chemical into the designated hazardous waste container inside a fume hood.
-
Contaminated Labware: Items such as weigh boats, pipette tips, and contaminated gloves should be collected in a sealed, labeled plastic bag or container, also designated as halogenated solid waste.
-
Empty Reagent Bottles: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous and must be collected in your halogenated liquid waste container.[15] Subsequent rinses can often be collected similarly. After proper rinsing, the container can be managed for recycling or disposal according to your institution's policy.[12]
-
On-Site Accumulation and Final Disposal
-
Storage: Keep the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and acids.[3][6][13] The container must remain closed except when actively adding waste.[15]
-
Arrange for Pickup: Once the container is full or you have finished the project, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department.
-
Final Disposition: Your EHS department will consolidate the waste and transfer it to a licensed professional waste disposal company. The standard and accepted method for destroying halogenated organic compounds is controlled incineration at high temperatures with flue gas scrubbing .[11][12] This process ensures the complete breakdown of the molecule into less harmful components and captures acidic gases (like hydrogen bromide) that are formed during combustion.
Part 3: Emergency Procedures for Spills and Exposures
Accidents can happen. A prepared response is key to mitigating risk.
Spill Cleanup Protocol
For a small spill of solid this compound contained within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in section 2.1.
-
Containment: Prevent the formation of dust.[1][11][12] Do not sweep with a dry broom.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture using spark-proof tools into your designated solid hazardous waste container.[1][11][12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.
For large spills, immediately evacuate the area, secure it, and contact your institution's emergency response team or EHS.[13]
First-Aid Measures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][12][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12][14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][12][14]
Always have the Safety Data Sheet (SDS) available for emergency responders.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.
References
- SAFETY DATA SHEET 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE. [Link]
- Safety D
- Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]
- Safety Data Sheet 1-Phenyl-3-methyl-5-pyrazolone. [Link]
- MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid - Capot Chemical. [Link]
- Hazardous Waste Segreg
- Standard Operating Procedure for Bromine.
- Environmental Fact Sheet, Organobromine - EPA. [Link]
- This compound - Oakwood Chemical. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste - EPA. [Link]
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine - SAFETY D
- Hazardous Waste - US EPA. [Link]
- Hazardous Waste Listings - EPA. [Link]
- EPA HAZARDOUS WASTE CODES. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.fr [fishersci.fr]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. bucknell.edu [bucknell.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Safe Handling of 3-Bromo-1H-pyrazol-5-amine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. 3-Bromo-1H-pyrazol-5-amine, a key building block in novel synthetic pathways, requires meticulous handling to ensure both personal safety and experimental success. This guide moves beyond mere checklists to provide a deep, procedural understanding of the personal protective equipment (PPE), operational workflows, and disposal methods essential for managing this reagent with confidence and control.
Hazard Profile of this compound
Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the compound's intrinsic hazards. This compound is classified with the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
While comprehensive toxicological data is not fully available, the known irritant properties necessitate a robust PPE strategy to prevent inadvertent exposure.[3][4] The fine, dusty nature of this solid compound increases the risk of aerosolization and subsequent inhalation or surface contamination.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is critical. Each component serves a specific function in creating a barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale and Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. Must conform to EN 166 (EU) or NIOSH (US) standards. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust particles and accidental splashes. A face shield offers an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a high risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or defects before each use. | Nitrile gloves offer good resistance to a broad range of chemicals and are suitable for handling this compound in solid form. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as chemical waste.[4] |
| Body Protection | A flame-resistant laboratory coat worn over personal clothing. | The lab coat protects the skin and personal clothing from contamination by dust or spills. It should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. For situations outside a fume hood or where dust is generated, a NIOSH-approved N95 particulate respirator or higher is required. | A chemical fume hood is the primary engineering control to minimize inhalation exposure.[6] If weighing or transferring the solid outside of a hood, a respirator is mandatory to prevent inhalation of airborne particles.[4] |
Procedural Workflow for Safe Handling
The following step-by-step workflow ensures that safety is integrated into every stage of the experimental process.
Caption: Workflow for Handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather the this compound container, spatulas, weigh boats, and necessary glassware.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. This sequence minimizes the chance of contaminating personal items.
-
-
Handling:
-
Weighing: Conduct all weighing and transfer of the solid compound inside the fume hood to contain any dust.
-
Reaction Setup: Keep all vessels containing the compound within the fume hood.
-
Surface Decontamination: After transfers are complete, wipe down the spatula, balance, and any surfaces inside the hood with a solvent-dampened cloth (e.g., 70% ethanol) to remove residual dust. Dispose of the cloth as solid chemical waste.
-
-
Disposal and Doffing:
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be placed in a dedicated, sealed container for solid chemical waste.
-
Unused Product: Unused or surplus this compound should be disposed of through a licensed professional waste disposal service.[3] Do not attempt to wash it down the drain.[3]
-
Contaminated Packaging: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on: gloves first, followed by the lab coat and goggles. This prevents re-contaminating your hands and face.
-
Final Step: Wash your hands thoroughly with soap and water after all work is complete.[4]
-
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water.[1][3] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[3][4] Call a physician or poison control center immediately.
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling is the hallmark of a trustworthy and expert scientific practice.
References
- Angene Chemical.
- PubChem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]
- Capot Chemical. MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
